(2-Chloro-5-isopropylphenyl)boronic acid
Description
Properties
IUPAC Name |
(2-chloro-5-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIMGNGCZOAXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (2-Chloro-5-isopropylphenyl)boronic acid
Introduction: The Strategic Importance of (2-Chloro-5-isopropylphenyl)boronic acid in Modern Synthesis
This compound, a substituted arylboronic acid, has emerged as a pivotal building block in contemporary organic synthesis and drug discovery. Its unique trifunctional substitution pattern—featuring a chloro group, an isopropyl moiety, and the reactive boronic acid—offers medicinal chemists and process scientists a versatile scaffold for constructing complex molecular architectures. The chloro substituent provides a stable, electron-withdrawing feature, while the isopropyl group imparts lipophilicity, often enhancing solubility in organic media and influencing pharmacokinetic profiles.
The true synthetic utility of this molecule, however, lies in the boronic acid functional group. This moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] The ability to precisely introduce the 2-chloro-5-isopropylphenyl fragment is invaluable for structure-activity relationship (SAR) studies and the development of novel active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent. Beyond presenting established data, this document details the rigorous experimental protocols necessary for its characterization, ensuring both scientific integrity and reproducible outcomes in the laboratory.
Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use, from reaction setup and solvent selection to purification and storage. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 875550-89-3 | [1][2] |
| Molecular Formula | C₉H₁₂BClO₂ | [1][3] |
| Molecular Weight | 198.45 g/mol | [1][3] |
| Boiling Point | 332.0 ± 52.0 °C at 760 mmHg (Predicted) | |
| Appearance | White to off-white solid | [4] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Solubility Profile: A Practical Assessment
The solubility of a reagent is a critical parameter for reaction kinetics, dictating the choice of solvent systems to ensure a homogeneous reaction medium. While quantitative solubility data for this compound is not extensively published, a qualitative profile can be reliably inferred from experimental studies on analogous phenylboronic acids.[5][6]
-
High Solubility: Expected in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[5][6]
-
Moderate Solubility: Expected in chlorinated solvents like chloroform and dichloromethane.[5]
-
Low to Insoluble: Expected in non-polar hydrocarbon solvents (e.g., hexanes, methylcyclohexane) and water under neutral pH.[5]
Expert Insight: The low solubility in hydrocarbons is advantageous for purification. A crude product can often be washed or triturated with a non-polar solvent like hexanes to remove organic, non-polar impurities, yielding a purer solid boronic acid.
Acidity and Stability Considerations
The boronic acid moiety is a Lewis acid, capable of accepting an electron pair.[7] Its acidity, quantified by the pKa, is crucial for understanding its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling, which requires activation by a base.
The pKa of this compound has not been experimentally reported. However, it can be estimated based on the electronic effects of its substituents. The parent phenylboronic acid has an experimental pKa of approximately 8.8. The chloro group at the ortho position is electron-withdrawing, which tends to increase acidity (lower the pKa). Conversely, the isopropyl group at the meta position is weakly electron-donating, which tends to decrease acidity (raise the pKa). The net effect is likely a pKa close to that of the parent compound, perhaps in the range of 8.5 to 9.0 .
Boronic acids are also prone to dehydration, particularly upon heating, to form cyclic anhydride trimers known as boroxines. This process is reversible in the presence of water. For analytical consistency, especially in NMR spectroscopy, ensuring the sample is either completely dry (favoring the boroxine) or adequately hydrated (favoring the monomeric acid) is crucial for obtaining clean, interpretable spectra.
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is paramount. Based on available safety data sheets (SDS) for this and structurally similar compounds, the following hazards should be noted:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory precautions should be strictly followed:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Experimental Characterization Protocols
The following section provides detailed, field-proven methodologies for the analytical characterization of this compound. Adherence to these protocols ensures the generation of reliable data for identity confirmation, purity assessment, and quality control.
Protocol 1: Melting Point Determination
Causality: The melting point is a robust indicator of purity. A pure crystalline solid will exhibit a sharp, narrow melting range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.
Methodology:
-
Sample Preparation: Place a small amount of the dry, finely powdered this compound into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool.
-
Accurate Determination: Heat the apparatus again to about 20°C below the approximate melting point.
-
Measurement: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).
-
Reporting: Report the result as a melting range (T₁ - T₂). For a pure sample, this range should be narrow.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a high-resolution separation technique essential for quantifying the purity of a sample and detecting any synthetic byproducts or degradation products. A reverse-phase method is typically suitable for arylboronic acids.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation & Column:
-
System: HPLC with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 95:5 (A:B) ratio, ramp to 5:95 (A:B) over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 3: Structural Elucidation by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR probes the carbon skeleton.
Methodology:
-
Sample Preparation: Dissolve 10-15 mg of the boronic acid in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ or CDCl₃ are common choices) in a standard 5 mm NMR tube.
-
Expert Insight: DMSO-d₆ is often preferred as it readily dissolves boronic acids and the labile B(OH)₂ protons are often observed as a distinct, exchangeable singlet. In CDCl₃, these protons may be very broad or not observed.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard 1D proton spectrum.
-
Expected Resonances:
-
Isopropyl Group: A doublet for the two methyl groups (~1.2 ppm) and a septet for the methine proton (~3.0 ppm).
-
Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm), showing characteristic splitting patterns based on their coupling.
-
Boronic Acid Protons: A broad singlet for the two -OH protons (chemical shift is highly variable and dependent on concentration and residual water).
-
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D proton-decoupled carbon spectrum.
-
Expected Resonances: Nine distinct carbon signals are expected. The carbon attached directly to the boron atom may be broad or have a low intensity due to quadrupolar relaxation.
-
Workflow for Quality Control Analysis
The following diagram illustrates a logical workflow for the comprehensive quality control of an incoming sample of this compound, integrating the protocols described above.
Caption: A typical quality control workflow for this compound.
Conclusion
This compound is a high-value reagent whose utility is directly linked to its purity and well-defined physical characteristics. This guide has provided a consolidated source of its known properties and, critically, the authoritative experimental methodologies required to verify them. By integrating these protocols into standard laboratory practice, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable, reproducible, and successful synthetic outcomes.
References
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- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Crysdot LLC. This compound.
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- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
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- Royal Society of Chemistry. Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines.
- ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
- PubChem. 2-Chloro-5-isopropylphenol.
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- Royal Society of Chemistry. Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters.
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The Strategic Utility of (2-Chloro-5-isopropylphenyl)boronic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to successful drug design and development. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, (2-Chloro-5-isopropylphenyl)boronic acid (CAS No. 875550-89-3) presents a compelling case study in the value of tailored building blocks. Its distinct substitution pattern—a sterically influential ortho-chloro group and a lipophilic para-isopropyl group—offers a nuanced approach to modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of this reagent, from its fundamental characteristics and synthesis to its field-proven applications, offering a blueprint for its effective utilization in drug discovery pipelines.
Core Characteristics and Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its structural features significantly influence its reactivity and solubility. The ortho-chloro substituent provides steric hindrance around the boronic acid moiety, which can be strategically exploited to control reaction kinetics and selectivity in cross-coupling reactions. The para-isopropyl group enhances lipophilicity, a key parameter in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 875550-89-3 | [1] |
| Molecular Formula | C₉H₁₂BClO₂ | [1] |
| Molecular Weight | 198.45 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage temperature: 2-8 °C. | N/A |
Synthesis of this compound: A Practical Approach
While multiple general methods exist for the synthesis of arylboronic acids, a common and effective route for preparing this compound involves the use of an organolithium intermediate followed by quenching with a trialkyl borate.[2] A representative, though not explicitly detailed for this exact molecule in the provided search results, synthetic workflow is as follows:
Sources
Introduction: The Versatility of Boronic Acids in Modern Chemistry
An In-Depth Technical Guide to (2-Chloro-5-isopropylphenyl)boronic Acid: Properties, Applications, and Experimental Protocols
Boronic acids have emerged as indispensable tools in both synthetic organic chemistry and drug discovery. Their unique electronic properties, stability, and versatile reactivity make them crucial building blocks for creating complex molecules.[1] The ability of the boronic acid moiety to undergo palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the formation of carbon-carbon bonds.[2][3] Furthermore, their capacity to form reversible covalent bonds with diols allows them to act as unique pharmacophores, leading to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade).[1][4][5]
This guide provides a comprehensive technical overview of this compound, a substituted arylboronic acid that serves as a valuable intermediate for researchers. We will delve into its physicochemical properties, explore its primary application in Suzuki-Miyaura coupling with a detailed experimental protocol, discuss its potential in medicinal chemistry, and outline key analytical techniques for its characterization.
Part 1: Physicochemical and Structural Profile
This compound is a white to off-white solid at room temperature. The strategic placement of the chloro, isopropyl, and boronic acid groups on the phenyl ring provides a unique combination of steric and electronic properties, making it a valuable synthon for accessing novel chemical space in drug development and materials science.
Data Presentation: Key Properties of this compound
| Property | Value | Source |
| Molecular Weight | 214.45 g/mol | PubChem[6] |
| Molecular Formula | C₉H₁₂BClO₃ | PubChem[6] |
| CAS Number | 1256346-12-9 | Sigma-Aldrich, PubChem[6] |
| IUPAC Name | (2-chloro-5-propan-2-yloxyphenyl)boronic acid | PubChem[6] |
| Physical Form | Solid | Sigma-Aldrich |
| InChI Key | YRJUDZPRHUDUCB-UHFFFAOYSA-N | Sigma-Aldrich |
| Storage Conditions | Sealed in dry, 2-8°C | Sigma-Aldrich |
Part 2: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic acid and an organohalide (or triflate), and it is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[3]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[7] The cycle consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[2][3] This is often the rate-determining step of the cycle.[3]
-
Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. The base activates the organoboron species, facilitating the transfer.[8] This step results in a new diorganopalladium(II) complex.
-
Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][8]
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Chloro-5-isopropyl-4'-methoxybiphenyl
This protocol details a representative Suzuki-Miyaura coupling reaction using this compound and 4-bromoanisole.
Workflow Diagram
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (214.5 mg, 1.0 mmol, 1.0 equiv), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Causality: The aryl bromide is used in slight excess to ensure complete consumption of the limiting boronic acid. A base is essential for the transmetalation step.[8] Potassium carbonate is a common, effective, and inexpensive choice.
-
-
Solvent Addition and Degassing: Add a 3:1 mixture of Toluene and Water (12 mL). Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.
-
Causality: A biphasic solvent system is often used. Toluene solubilizes the organic reagents and catalyst, while water dissolves the inorganic base. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).
-
Causality: Pd(PPh₃)₄ is a common and reliable Pd(0) source that enters the catalytic cycle directly.[7] It is added last under an inert atmosphere to prevent premature degradation.
-
-
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).
-
Causality: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step.[3] Monitoring ensures the reaction is stopped at completion, preventing potential side reactions or degradation.
-
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Causality: The workup removes the inorganic base, salts, and water-soluble impurities. The brine wash helps to break any emulsions and further removes water from the organic phase.
-
-
Purification: Filter the dried organic solution and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-chloro-5-isopropyl-4'-methoxybiphenyl.
-
Causality: Chromatography is necessary to separate the desired product from unreacted starting materials, the catalyst, and any side products, ensuring high purity.
-
Part 3: Role in Drug Discovery and Development
The boronic acid functional group is not merely a synthetic handle; it is a validated pharmacophore in medicinal chemistry.[5] Boron's unique chemistry allows it to engage with biological targets in ways that carbon-based analogues cannot.[4]
-
Enzyme Inhibition: The Lewis acidic boron atom can form a reversible covalent bond with nucleophilic residues (like serine or threonine) in an enzyme's active site.[1] This interaction is the basis for the mechanism of action of Bortezomib, which targets the N-terminal threonine of the 20S proteasome.[1]
-
Bioisostere for Carboxylic Acids: Boronic acids are considered bioisosteres of carboxylic acids, meaning they can mimic the parent functional group in biological systems while potentially offering improved properties like cell permeability or metabolic stability.[1]
-
Sugar Sensing: The ability of boronic acids to reversibly bind with 1,2- or 1,3-diols is exploited in the design of sensors for carbohydrates and glycoproteins.[9]
Substituted phenylboronic acids like this compound serve as key building blocks for new chemical entities. The chloro and isopropyl groups can be used to modulate lipophilicity, steric bulk, and metabolic stability, allowing medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. A recent technique known as decarboxylative borylation allows for the conversion of abundant carboxylic acids into structurally diverse boronic acids, further expanding the library of available building blocks for drug discovery.[10]
Part 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound and its reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Expect signals in the aromatic region corresponding to the three protons on the phenyl ring, a septet and a doublet for the isopropyl group, and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: Shows the carbon skeleton of the molecule.
-
¹¹B NMR: This is highly diagnostic for boron-containing compounds. A relatively broad signal is characteristic of the trigonal planar boronic acid.[11]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS or UPLC-MS), is used to determine the molecular weight and assess purity.[12] A common characteristic of boronic acids in MS is the tendency to dehydrate, often forming a cyclic anhydride known as a boroxine. This must be considered during spectral interpretation.[13]
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify key functional groups. Characteristic bands for the O-H stretch of the boronic acid and B-O stretches can be diagnostic for distinguishing the boronic acid from its boroxine or boronate ester forms.[14]
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is the primary method for determining the purity of the compound. A post-column derivatization method using reagents like alizarin can be employed for the selective detection of boronic acids in complex mixtures.[15]
-
Conclusion
This compound is more than just a chemical with a specific molecular weight. It is a highly versatile and valuable building block for scientific research. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, which provides access to a vast array of complex biaryl structures. Furthermore, its structural motifs are relevant to the ongoing search for novel therapeutics in drug discovery. A thorough understanding of its properties, reaction protocols, and analytical characterization methods, as outlined in this guide, empowers researchers to effectively harness its synthetic potential.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Analytical Methods. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
- Thomas, S. P., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- National Center for Biotechnology Information. (2024). 2-Chloro-5-isopropoxyphenylboronic acid.
- Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences. [Link]
- Ilic, N., et al. (2018). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
- Grunenwald, M., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. [Link]
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Pinto, R., et al. (2021).
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
- Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
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- Yang, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B. [Link]
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An In-depth Technical Guide to the Synthesis of (2-Chloro-5-isopropylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(2-Chloro-5-isopropylphenyl)boronic acid (CAS No. 875550-89-3) is a versatile organoboron compound increasingly recognized for its utility as a key building block in modern organic synthesis.[1][2] Its structural motifs are of significant interest in the development of novel pharmaceuticals and advanced materials. This guide provides a detailed exploration of the primary synthetic pathways to this valuable reagent, offering insights into the underlying chemical principles and actionable experimental protocols.
Introduction to this compound
This compound is an aromatic boronic acid featuring a chlorine atom and an isopropyl group on the phenyl ring. This substitution pattern provides a unique combination of steric and electronic properties, making it a valuable partner in cross-coupling reactions. The boronic acid functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3][4] The versatility, stability, and generally low toxicity of boronic acids have cemented their role as indispensable tools in medicinal chemistry and materials science.[5][6][7][8]
Key Properties:
| Property | Value |
| CAS Number | 875550-89-3[1][2] |
| Molecular Formula | C₉H₁₂BClO₂[2] |
| Molecular Weight | 198.45 g/mol [2] |
| Appearance | Typically a white to off-white solid[9] |
| Storage | Sealed in a dry environment at 2-8°C[2] |
Core Synthetic Pathways
The synthesis of this compound can be efficiently achieved through two primary and well-established methodologies: the Miyaura borylation of an aryl halide and the reaction of a Grignard reagent with a borate ester. The choice of pathway often depends on the availability of starting materials, desired scale, and functional group compatibility.
Pathway 1: Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that allows for the direct installation of a boronic ester group onto an aryl halide.[1][2][10] This method is prized for its mild reaction conditions and broad functional group tolerance. The resulting boronic ester can be readily hydrolyzed to the desired boronic acid.
The likely precursor for this pathway would be an appropriately substituted halobenzene, such as 1-bromo-2-chloro-4-isopropylbenzene or 1-chloro-4-isopropyl-2-iodobenzene . The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a diboron reagent and reductive elimination to yield the arylboronic ester and regenerate the catalyst.
Reaction Mechanism: Miyaura Borylation
Caption: Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: Miyaura Borylation
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-chloro-4-isopropylbenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), and potassium acetate (KOAc) (2.5 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent, followed by the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Hydrolysis: The crude pinacol ester can be purified by column chromatography on silica gel. The purified ester is then subjected to hydrolysis by stirring with an aqueous acid solution (e.g., 2M HCl) in a suitable solvent like acetone or THF to yield this compound.
Pathway 2: Synthesis via Grignard Reagent
A classic and robust method for the synthesis of aryl boronic acids involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with a trialkyl borate.[6][8][11] This pathway is often favored for its cost-effectiveness and scalability.
The key intermediate is the Grignard reagent, formed by the reaction of an aryl halide (typically a bromide or iodide) with magnesium metal in an ethereal solvent. This organometallic species is then reacted at low temperature with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronic ester is subsequently hydrolyzed during aqueous workup to afford the final boronic acid.
Reaction Mechanism: Grignard Synthesis
Caption: Synthesis of aryl boronic acids via a Grignard reagent.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, place magnesium turnings (1.2 eq). Cover with anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-2-chloro-4-isopropylbenzene (1.0 eq) in THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours.
-
Boronation: Cool the freshly prepared Grignard reagent to -78°C (a dry ice/acetone bath). In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF and cool it to -78°C. Slowly add the Grignard reagent to the trimethyl borate solution via a cannula, maintaining the temperature below -60°C.
-
Quenching and Hydrolysis: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours. Cool the mixture in an ice bath and slowly quench by adding 2M aqueous HCl.
-
Workup: Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.
Comparison of Synthetic Pathways
| Feature | Miyaura Borylation | Grignard Synthesis |
| Precursor | Aryl halide (Br, I, Cl, OTf) | Aryl halide (Br, I) |
| Key Reagents | Palladium catalyst, diboron reagent, base | Magnesium metal, trialkyl borate |
| Functional Group Tolerance | High | Moderate (incompatible with acidic protons) |
| Reaction Conditions | Mild to moderate heating | Low to ambient temperature |
| Scalability | Generally good | Excellent |
| Cost-Effectiveness | Can be higher due to catalyst cost | Generally more cost-effective |
Workflow Overview
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is readily achievable through established synthetic methodologies, primarily Miyaura borylation and the Grignard reagent approach. The choice of method will be dictated by the specific requirements of the synthesis, including the availability of starting materials, the scale of the reaction, and the presence of other functional groups. Both pathways, when executed with care, provide reliable access to this important building block for applications in drug discovery and materials science.
References
- Crysdot LLC. This compound. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- National Institutes of Health.
- ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]
- Wikipedia.
- National Institutes of Health.
- Google Patents. Synthesis of boronic ester and acid compounds.
- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.
- Google Patents. A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
- National Institutes of Health. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. [Link]
- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
- National Institutes of Health. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- ResearchGate. Design and discovery of boronic acid drugs. [Link]
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- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102653545A - Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google Patents [patents.google.com]
- 8. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
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An In-depth Technical Guide to the NMR Spectral Analysis of (2-Chloro-5-isopropylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (2-Chloro-5-isopropylphenyl)boronic acid in Modern Chemistry
This compound is a versatile building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility extends to the development of novel pharmaceuticals and materials, where the precise installation of the substituted phenyl moiety is crucial for biological activity or material properties. A thorough understanding of its structural and electronic properties, unequivocally established through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective application. This guide provides a detailed analysis of the predicted ¹H, ¹³C, and ¹¹B NMR spectra of this compound, offering insights into the rationale behind spectral assignments based on fundamental principles and comparative data from related structures.
Predicted ¹H NMR Spectral Analysis: A Window into Proton Environments
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the substituted phenyl ring and the aliphatic protons of the isopropyl group. The chemical shifts and coupling patterns of the aromatic protons are governed by the electronic effects of the chloro, isopropyl, and boronic acid substituents.
The chloro group at the C2 position acts as an electron-withdrawing group through induction and a weak deactivating group through resonance. The isopropyl group at the C5 position is an electron-donating group. The boronic acid group at the C1 position is electron-withdrawing. These combined effects lead to a predictable pattern in the aromatic region of the spectrum.
Expected ¹H NMR Resonances:
-
Aromatic Protons (Ar-H): The three aromatic protons will appear as distinct multiplets in the range of δ 7.0-8.0 ppm.
-
The proton at the C6 position, being ortho to the boronic acid group, is expected to be the most deshielded.
-
The proton at the C3 position, ortho to the chloro group, will also be significantly deshielded.
-
The proton at the C4 position will likely be the most shielded of the aromatic protons.
-
-
Isopropyl Protons (CH and CH₃):
-
The methine proton (-CH) of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. Its chemical shift is expected around δ 2.9-3.1 ppm.
-
The six methyl protons (-CH₃) of the isopropyl group will appear as a doublet due to coupling with the methine proton, with an expected chemical shift around δ 1.2-1.3 ppm.
-
-
Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons of the boronic acid group are typically broad and may exchange with residual water in the solvent. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature, and they may not always be observed.
Predicted ¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Expected ¹³C NMR Resonances:
-
Aromatic Carbons (Ar-C):
-
The carbon atom attached to the boronic acid group (C1) is expected to have a chemical shift in the range of δ 130-135 ppm, though the signal may be broadened due to quadrupolar relaxation of the attached boron nucleus.
-
The carbon atom bearing the chloro group (C2) will be significantly deshielded, with an expected chemical shift around δ 135-140 ppm.
-
The carbon atom with the isopropyl group (C5) will also be deshielded due to substitution, appearing around δ 145-150 ppm.
-
The remaining aromatic carbons (C3, C4, C6) will have chemical shifts in the typical aromatic region of δ 125-135 ppm, with their precise values influenced by the neighboring substituents.
-
-
Isopropyl Carbons (CH and CH₃):
-
The methine carbon (-CH) of the isopropyl group is expected to have a chemical shift in the range of δ 34-36 ppm.
-
The two equivalent methyl carbons (-CH₃) will appear at a higher field, around δ 23-25 ppm.
-
¹¹B NMR Spectroscopy: Probing the Boron Center
¹¹B NMR is a powerful technique for characterizing boron-containing compounds. For arylboronic acids, the ¹¹B chemical shift is sensitive to the electronic environment around the boron atom.[1][2] The tricoordinate boron atom in this compound is expected to exhibit a single, potentially broad resonance in the ¹¹B NMR spectrum. The chemical shift is anticipated to be in the range of δ 28-33 ppm relative to BF₃·OEt₂.[2] The line width of the signal can be influenced by factors such as solvent and the presence of water, which can lead to the formation of the tetracoordinate boronate species.[3]
Data Summary
| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |
| δ (ppm), Multiplicity, J (Hz) | δ (ppm) | |
| Ar-H | 7.0-8.0, m | - |
| -CH (isopropyl) | 2.9-3.1, sept | 34-36 |
| -CH₃ (isopropyl) | 1.2-1.3, d | 23-25 |
| C-B | - | 130-135 |
| C-Cl | - | 135-140 |
| C-isopropyl | - | 145-150 |
| Ar-C | - | 125-135 |
Experimental Protocol for NMR Analysis
The following is a generalized protocol for acquiring high-quality NMR spectra of this compound. Instrument parameters should be optimized for the specific spectrometer being used.
1. Sample Preparation: a. Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile boronic acid protons. c. Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
2. ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the probe for optimal magnetic field homogeneity. c. Acquire a standard one-pulse ¹H NMR spectrum with the following typical parameters:
- Pulse angle: 30-45°
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 d. Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
3. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30). b. Typical parameters:
- Pulse angle: 30°
- Acquisition time: 1-2 seconds
- Relaxation delay: 2 seconds
- Number of scans: 1024 or more, depending on the sample concentration and instrument sensitivity. c. For spectral assignment, consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.
4. ¹¹B NMR Acquisition: a. If available, acquire a proton-decoupled ¹¹B NMR spectrum. b. Use a boron-free probe or a probe with a low boron background. c. Reference the spectrum to an external standard of BF₃·OEt₂ (δ 0 ppm).
Visualizations
Caption: Molecular structure with atom numbering for NMR assignments.
Caption: Workflow for NMR data acquisition and analysis.
References
- Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their c
- Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. [Link]
- 17O NMR studies of boronic acids and their deriv
- 17O NMR studies of boronic acids and their deriv
- Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]
- 11B NMR Chemical Shifts. SDSU Chemistry.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of the American Chemical Society. [Link]
- 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.
- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link]
- A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
- Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and. The Journal of Organic Chemistry. [Link]
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
- L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
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An In-depth Technical Guide to the Solubility Profile of (2-Chloro-5-isopropylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-5-isopropylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its utility in drug discovery and materials science necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive analysis of the anticipated solubility profile of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes established principles of arylboronic acid chemistry to predict its behavior in various solvent systems. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of both kinetic and thermodynamic solubility, empowering researchers to generate precise data for their specific applications.
Introduction: The Chemical Landscape of this compound
This compound, with the CAS Number 875550-89-3, belongs to the versatile class of organoboron compounds.[1] Its structure, featuring a boronic acid functional group attached to a substituted phenyl ring, is central to its reactivity and physical properties.
Molecular Structure and Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 875550-89-3 | [1] |
| Molecular Formula | C₉H₁₂BClO₂ | Inferred from structure |
| Molecular Weight | 198.45 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | [2] |
The substituents on the aromatic ring—a chloro group at the ortho position and an isopropyl group at the meta position relative to the boronic acid—are expected to significantly influence its solubility. The chloro group, being electron-withdrawing, increases the acidity of the boronic acid. The isopropyl group, a bulky and lipophilic moiety, will enhance solubility in nonpolar organic solvents.
Boronic acids are Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in the presence of Lewis bases, such as water or hydroxide ions.[3][4] This equilibrium is pH-dependent and plays a crucial role in the aqueous solubility of the compound.[5][6][7]
Predicting the Solubility Profile: A Theoretical Framework
In the absence of direct experimental data, a predictive analysis based on the behavior of analogous arylboronic acids provides a strong foundation for understanding the solubility of this compound.
Solubility in Organic Solvents
The solubility of arylboronic acids in organic solvents is largely dictated by the polarity of the solvent and the nature of the substituents on the phenyl ring.
-
Polar Aprotic Solvents (e.g., Acetone, THF, DMF, Acetonitrile): High solubility is anticipated in these solvents. The polarity of these solvents can effectively solvate the boronic acid group. Phenylboronic acid itself demonstrates high solubility in ethers and ketones.[8][9][10] The presence of the lipophilic isopropyl group on this compound is likely to further enhance its affinity for these types of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to hydrogen bonding interactions between the solvent and the boronic acid's hydroxyl groups.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): Moderate to low solubility is predicted. While the isopropyl group enhances lipophilicity, the polar boronic acid moiety will limit solubility in highly nonpolar media. Phenylboronic acid exhibits very low solubility in hydrocarbons.[8][9]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected. Studies on similar compounds have shown moderate solubility in chloroform.[8][9]
Aqueous Solubility and the Influence of pH
The aqueous solubility of arylboronic acids is generally low and highly dependent on pH.[8] At physiological pH, boronic acids predominantly exist in their less soluble, neutral trigonal form.[3][4] As the pH increases above the pKa of the boronic acid, it converts to the more soluble anionic tetrahedral boronate form.[3][4] The electron-withdrawing chloro substituent is expected to lower the pKa of this compound compared to unsubstituted phenylboronic acid, meaning it will become more soluble at a lower pH.
The formation of less soluble trimeric anhydrides, known as boroxines, can also occur, particularly in solution or upon heating, which can complicate solubility measurements.[8][11]
Experimental Determination of Solubility: A Practical Guide
To obtain precise and reliable solubility data, rigorous experimental protocols are essential. The following section details methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical method's linear range.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Logical Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask method.
Kinetic Solubility Determination (High-Throughput Method)
This method measures the concentration at which a compound precipitates from a solution prepared by dissolving the compound in an organic solvent (typically DMSO) and then adding an aqueous buffer. It provides an indication of the solubility under non-equilibrium conditions, which is often relevant in early drug discovery screening.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Create a series of dilutions of the stock solution in a 96-well plate using DMSO.
-
Aqueous Buffer Addition: Add a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation and Precipitation Monitoring: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. Monitor for the formation of a precipitate using nephelometry or turbidimetry.
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Logical Workflow for Kinetic Solubility Determination
Caption: Workflow for high-throughput kinetic solubility.
Factors Influencing Solubility: A Deeper Dive
Several factors can significantly impact the solubility of this compound.
-
Temperature: Generally, solubility increases with temperature. This relationship can be quantified to determine the enthalpy of dissolution.
-
pH: As discussed, aqueous solubility will increase significantly at pH values above the compound's pKa.
-
Presence of Diols: Boronic acids are known to form reversible covalent complexes with diols, such as mannitol or sorbitol.[5] This complexation can dramatically increase aqueous solubility by forming more polar boronate esters. This property is often exploited in pharmaceutical formulations.[5]
-
Ionic Strength: The presence of salts in an aqueous solution can either increase or decrease solubility (salting-in or salting-out effects).
Conclusion
While direct, quantitative solubility data for this compound remains to be broadly published, a strong predictive framework can be established based on the well-documented behavior of analogous arylboronic acids. High solubility is anticipated in polar organic solvents, with limited solubility in nonpolar and aqueous media at neutral pH. The provided experimental protocols for thermodynamic and kinetic solubility determination offer robust and reliable methods for generating the precise data required for process optimization, formulation development, and successful application in research and development. The principles and methodologies outlined in this guide provide a comprehensive resource for scientists and researchers working with this important chemical entity.
References
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- This compound. Crysdot LLC. [Link]
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- Solubility of investigated compounds in water.
- The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Stability and Storage of (2-Chloro-5-isopropylphenyl)boronic Acid
Introduction: The Duality of Boronic Acids in Modern Synthesis
Boronic acids are a cornerstone of modern organic chemistry, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation. Their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has cemented their importance in pharmaceutical and materials science research.[1][2] However, the reactivity that makes boronic acids so valuable is also the source of their inherent instability.[1][3] This guide provides an in-depth analysis of the stability, degradation pathways, and optimal storage conditions for a specific, substituted arylboronic acid, (2-Chloro-5-isopropylphenyl)boronic acid, offering researchers and drug development professionals the technical insights required for its effective long-term use.
Section 1: Chemical and Safety Profile
This compound is a solid, crystalline compound used as a building block in organic synthesis. A clear understanding of its fundamental properties and hazards is the first step toward safe and effective handling.
| Property | Value |
| Molecular Formula | C₉H₁₂BClO₂ |
| Molecular Weight | 198.45 g/mol |
| CAS Number | 875550-89-3[4] |
| Appearance | White to off-white solid |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[4] |
Section 2: The Chemistry of Instability: Core Degradation Pathways
While generally stable when handled correctly, boronic acids are susceptible to several degradation pathways that can compromise sample purity, affect reaction stoichiometry, and lead to inconsistent results.
Dehydration to Boroxines
One of the most common and reversible processes affecting solid boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium is driven by the presence of trace moisture and heat. While boroxines are often competent in cross-coupling reactions, their formation alters the molecular weight of the reagent, leading to inaccuracies if the material is weighed out assuming the monomeric form.
Caption: Reversible dehydration of boronic acid to its boroxine trimer.
Oxidative Deboronation
A more destructive and irreversible degradation pathway is oxidative deboronation. Boronic acids are susceptible to oxidation, particularly by reactive oxygen species (ROS), which cleaves the carbon-boron bond to yield the corresponding phenol (2-chloro-5-isopropylphenol) and boric acid.[5][6][7] This process is a primary concern for long-term stability and is accelerated by exposure to atmospheric oxygen.[8]
Caption: Irreversible oxidative deboronation pathway.
Protodeboronation
Protodeboronation involves the cleavage of the C-B bond by a proton source, replacing the boronic acid moiety with a hydrogen atom. While this pathway is often more pronounced for heteroaromatic, vinyl, or cyclopropyl boronic acids, it remains a potential instability under certain conditions, such as in the presence of heat or acidic/basic media.[1][3][9]
Section 3: Proven Protocols for Storage and Handling
Based on the inherent instability of boronic acids, a stringent set of storage and handling protocols is required to preserve the integrity of this compound.
Optimal Storage Conditions
The primary goal of storage is to mitigate exposure to the key drivers of degradation: moisture, oxygen, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Slows the rate of all degradation pathways. Room temperature is acceptable for short-term use, but refrigeration is crucial for long-term stability.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting the primary oxidative deboronation pathway. |
| Container | Tightly Sealed, Opaque [10][11][12] | Prevents ingress of moisture and atmospheric oxygen.[13] Opaque containers protect against potential light-induced degradation.[10] |
| Environment | Dry, Well-Ventilated Area | A desiccator or dry box provides an ideal low-humidity environment. Store away from incompatible materials, especially strong oxidizing agents.[13] |
Safe Handling Workflow
Adherence to proper handling techniques is critical to prevent both chemical degradation and laboratory personnel exposure.
-
Preparation : Work in a well-ventilated fume hood.[13] Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[14]
-
Inert Atmosphere Handling : For maximum stability, handle the solid in a glovebox or under a positive pressure of inert gas.
-
Dispensing : Avoid generating dust. If weighing outside of a glovebox, work quickly and efficiently to minimize exposure to the atmosphere.
-
Resealing : After dispensing, flush the container headspace with an inert gas (e.g., argon) before tightly resealing the cap.[12] Parafilm can be used for an additional seal.
-
Cleanup : Clean any spills promptly. Wash hands and any exposed skin thoroughly after handling.[12][13]
Section 4: Experimental Workflow for Purity and Stability Assessment
Researchers should periodically assess the quality of their boronic acid, especially for older samples or those used in sensitive, multi-step syntheses.
Sources
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- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
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- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to (2-Chloro-5-isopropylphenyl)boronic acid: Synthesis, Commercial Availability, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-5-isopropylphenyl)boronic acid has emerged as a valuable building block in contemporary organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique substitution pattern offers steric and electronic properties that are instrumental in the construction of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and key applications of this versatile reagent, with a focus on its role in Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids and their derivatives are foundational reagents in modern organic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This carbon-carbon bond-forming reaction is celebrated for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid coupling partners.[2] These attributes have cemented its status as a preferred method for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.
The specific substitution pattern of this compound, featuring a chloro group ortho to the boronic acid and an isopropyl group in the meta position, imparts distinct reactivity and structural characteristics. The ortho-chloro substituent can influence the dihedral angle of the biaryl product and introduce a potential site for further functionalization. The isopropyl group provides lipophilicity and steric bulk, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a range of specialized chemical suppliers, facilitating its use in both academic research and industrial drug discovery programs.
| Property | Value | Source |
| CAS Number | 875550-89-3 | [3] |
| Molecular Formula | C₉H₁₂BClO₂ | N/A |
| Molecular Weight | 198.45 g/mol | N/A |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Soluble in many organic solvents (e.g., THF, Dioxane, DMF) | N/A |
A curated list of selected suppliers is provided below for reference. Purity levels and available quantities may vary.
| Supplier | Product Number | Purity |
| BLD Pharm | BD140307 | 97% |
| Combi-Blocks | QC-7889 | >95% |
| Apollo Scientific | PC40015 | 97% |
Synthetic Methodologies: A Practical Approach
The synthesis of arylboronic acids is a well-established field, with several reliable methods available.[2] For this compound, a common and effective laboratory-scale synthesis involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a borate ester.
Retrosynthetic Analysis and Key Precursor
The most logical synthetic approach starts from the commercially available 1-bromo-2-chloro-5-isopropylbenzene. This precursor allows for the regioselective formation of an organometallic species at the bromine-bearing carbon, which can then be converted to the desired boronic acid.
Recommended Synthetic Protocol: Grignard-Mediated Borylation
This protocol outlines a robust procedure for the synthesis of this compound via a Grignard reaction.
Reaction Scheme:
Figure 1. Synthetic workflow for the preparation of this compound.
Materials and Reagents:
-
1-bromo-2-chloro-5-isopropylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Step-by-Step Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In a separate flask, dissolve 1-bromo-2-chloro-5-isopropylbenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.5 eq) dropwise, maintaining the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench with 1 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white to off-white solid.
-
Field-Proven Applications: A Key Intermediate in Drug Discovery
The utility of this compound is most prominently demonstrated in its application as a key building block in the synthesis of biologically active molecules via the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling: A General Workflow
The Suzuki-Miyaura reaction facilitates the coupling of this compound with a variety of organic halides or triflates (R-X), where R is typically an aryl, heteroaryl, or vinyl group.
Figure 2. General scheme of the Suzuki-Miyaura cross-coupling reaction.
A typical catalytic system for this transformation involves a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precatalyst), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and an appropriate solvent (e.g., dioxane, toluene, or DMF/water mixtures).
Case Study: Synthesis of Novel Kinase Inhibitors
While specific proprietary examples are often found within patent literature, the structural motif provided by this compound is highly relevant to the synthesis of kinase inhibitors. Many kinase inhibitors feature a biaryl or heteroaryl-aryl core, where the strategic placement of substituents is critical for achieving potency and selectivity. The 2-chloro-5-isopropylphenyl moiety can serve as a key fragment that interacts with specific hydrophobic pockets within the kinase active site, while the chloro group can act as a synthetic handle for further elaboration or contribute to the overall electronic properties of the molecule.
Hypothetical Experimental Protocol for a Suzuki-Miyaura Coupling:
Objective: To synthesize a biaryl compound by coupling this compound with a heteroaryl bromide.
Materials and Reagents:
-
This compound (1.2 eq)
-
A heteroaryl bromide (e.g., 2-bromopyridine) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2 M aqueous sodium carbonate solution
-
1,4-Dioxane
Procedure:
-
To a round-bottom flask, add the heteroaryl bromide, this compound, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane and the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Crystallographic and Structural Insights
To date, a publicly available crystal structure for this compound has not been deposited in major crystallographic databases. However, analysis of related structures of substituted phenylboronic acids reveals common structural motifs.[4] Phenylboronic acids often form hydrogen-bonded dimers in the solid state. The presence of the ortho-chloro substituent in the title compound would likely influence the torsion angle between the phenyl ring and the boronic acid group, which in turn can affect its reactivity and the stereochemistry of its coupling products. Obtaining a crystal structure would provide valuable data on bond lengths, bond angles, and intermolecular interactions, further aiding in the rational design of molecules incorporating this fragment.[5]
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the construction of complex organic molecules. Its utility is particularly pronounced in the synthesis of biaryl and heteroaryl compounds through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The strategic placement of its chloro and isopropyl substituents provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of new drug candidates. The straightforward synthetic accessibility and proven applicability of this reagent ensure its continued importance in the fields of drug discovery and materials science.
References
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. (n.d.). ResearchGate.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv.
- Cytotoxic boronic acid peptide analogs. (1992). Google Patents.
- Formulation of boronic acid compounds. (2002). Google Patents.
- Boronic acid derivatives and its therapeutical uses. (2017). Google Patents.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). PMC.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Bentham Science.
- Substituted phenyl boronic acid containing polymers and methods of use. (n.d.). Google Patents.
- Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. (2014). PMC.
- Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. (2024). PubMed.
- Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 875550-89-3|this compound|BLD Pharm [bldpharm.com]
- 4. Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Unlocking Novel Therapeutic Pathways: An In-depth Technical Guide to the Strategic Application of (2-Chloro-5-isopropylphenyl)boronic Acid
Introduction: Beyond a Building Block - Strategic Versatility in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic profiles is paramount. Arylboronic acids have cemented their role as indispensable synthons, largely through their celebrated participation in palladium-catalyzed cross-coupling reactions. [1]Among these, (2-Chloro-5-isopropylphenyl)boronic acid emerges not merely as another reagent, but as a strategic building block offering a unique combination of steric and electronic properties. The presence of an ortho-chloro substituent and a meta-isopropyl group introduces specific conformational constraints and electronic biases that can be exploited for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the novel reactions and strategic applications of this compound, moving beyond standard protocols to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into its pivotal role in the synthesis of next-generation kinase inhibitors and metabolic disease modulators, supported by detailed mechanistic discussions and actionable experimental protocols.
Core Competency: Mastering the Suzuki-Miyaura Coupling with a Sterically Demanding Synthon
The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. [1]However, the structural attributes of this particular boronic acid—specifically the ortho-chloro group—present a classic challenge of steric hindrance. Overcoming this impediment is key to unlocking its synthetic potential.
Mechanistic Considerations for the ortho-Substituted System
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like this compound, the transmetalation step is often rate-limiting. The bulky substituents can impede the approach of the boronic acid to the palladium center.
The presence of the ortho-chloro substituent can influence the reaction in several ways. While it increases steric bulk, it is also an electron-withdrawing group, which can affect the electronic properties of the phenyl ring and the boronic acid moiety. Studies on ortho-substituted phenylboronic acids suggest that the interplay of steric and electronic effects dictates the reaction's efficiency. [2]For instance, while a bulky ortho group can slow down the reaction, in some cases, it can also promote the reductive elimination step, leading to a more efficient overall transformation.
To address the challenge of steric hindrance, the choice of catalyst, ligand, and base becomes critical. Catalytic systems that are effective for sterically demanding couplings often feature bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). [2]These ligands promote the formation of a coordinatively unsaturated palladium species, which is more reactive in the oxidative addition and transmetalation steps.
Application in Drug Discovery I: Synthesis of Novel p38 Kinase Inhibitors
A significant application of this compound is in the synthesis of substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole derivatives, which have shown potential as inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways.
Workflow for the Synthesis of a p38 Kinase Inhibitor Intermediate
Caption: Synthetic workflow for a p38 kinase inhibitor precursor.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-(2-chloro-5-isopropylphenyl)-[substituted]pyridine as a key intermediate for p38 kinase inhibitors.
Materials:
| Reagent | Molar Eq. | Purity | Supplier Example |
| This compound | 1.2 | >97% | Sigma-Aldrich |
| Substituted 2-halopyridine (X=Br, Cl) | 1.0 | >98% | Combi-Blocks |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 0.05 | >98% | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | 2.0 | >99% | Fisher Scientific |
| 1,4-Dioxane | - | Anhydrous | Acros Organics |
| Water | - | Degassed | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-halopyridine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-chloro-5-isopropylphenyl)-[substituted]pyridine.
Expert Insights: The choice of Pd(dppf)Cl₂ is deliberate for this sterically hindered coupling. The dppf ligand has a wide bite angle and is electron-rich, which facilitates both the oxidative addition and the reductive elimination steps. The use of a dioxane/water solvent system is common for Suzuki couplings as it helps to dissolve both the organic and inorganic reagents.
Application in Drug Discovery II: Synthesis of Bicyclic Glucokinase Activators
Another novel application of this compound is in the preparation of bicyclic derivatives that act as glucokinase activators. These compounds have potential for the treatment of type 2 diabetes.
Logical Flow of Glucokinase Activator Synthesis
Caption: Synthesis pathway for bicyclic glucokinase activators.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling for Glucokinase Activator Core
Objective: To synthesize the core structure of a bicyclic glucokinase activator by coupling this compound with a halogenated bicyclic heterocycle.
Materials:
| Reagent | Molar Eq. | Purity | Supplier Example |
| This compound | 1.5 | >97% | TCI Chemicals |
| Halogenated Bicyclic Heterocycle | 1.0 | >98% | Custom Synthesis |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.1 | >99% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | 3.0 | >99% | J.T. Baker |
| Toluene | - | Anhydrous | Sigma-Aldrich |
| Ethanol | - | Anhydrous | Decon Labs |
| Water | - | Degassed | - |
Procedure:
-
In a microwave vial, combine the halogenated bicyclic heterocycle (1.0 eq), this compound (1.5 eq), and potassium carbonate (3.0 eq).
-
Add Pd(PPh₃)₄ (0.1 eq) to the vial.
-
Add a degassed 3:1:1 mixture of toluene, ethanol, and water.
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool the vial and partition the contents between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired coupled product.
Expert Insights: The use of microwave irradiation can significantly accelerate the reaction rate for sterically hindered substrates, often leading to higher yields and shorter reaction times compared to conventional heating. Pd(PPh₃)₄ is a robust catalyst suitable for a wide range of Suzuki couplings. The toluene/ethanol/water solvent system provides a good medium for both the organic substrates and the inorganic base to interact effectively.
Future Outlook and Novel Reaction Pathways
While the Suzuki-Miyaura reaction remains the workhorse for utilizing this compound, the unique electronic and steric nature of this reagent opens avenues for exploring other novel transformations. Future research could focus on:
-
Chan-Lam Coupling: Investigating its use in copper-catalyzed C-N and C-O bond formation to access novel anilines and phenols.
-
C-H Activation: Employing this compound as a coupling partner in direct C-H arylation reactions, offering a more atom-economical approach to complex molecule synthesis.
-
Asymmetric Synthesis: Developing chiral ligands that can induce enantioselectivity in cross-coupling reactions involving this prochiral building block, leading to the synthesis of single-enantiomer drug candidates.
Conclusion
This compound is a powerful and versatile building block in the modern synthetic chemist's toolbox. Its successful application, particularly in the synthesis of complex, sterically hindered molecules for drug discovery, hinges on a deep understanding of the mechanistic nuances of the Suzuki-Miyaura reaction and the strategic selection of reaction conditions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable synthon in their pursuit of novel therapeutic agents. The continued exploration of its reactivity in other cross-coupling paradigms will undoubtedly lead to the discovery of even more innovative synthetic methodologies.
References
- Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]
- PMC. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]
- ResearchGate. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole.
- ACS Publications. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- PMC. (2020).
- ChemRxiv. (2023).
- PubMed. (2005).
- Justia Patents. (2011). process for the preparation of a glucokinase activator compound.
- PMC. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
- ResearchGate. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Volume 1 and 2), Second Edition.
- Google Patents. (2002). Formulation of boronic acid compounds.
- Arabian Journal of Chemistry. (2023). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry. [Link]
- PMC. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
- MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]
- wwjmrd. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
- ResearchGate. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
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(2-Chloro-5-isopropylphenyl)boronic Acid: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
The landscape of medicinal chemistry has been significantly reshaped by the introduction and strategic application of boronic acids and their derivatives. Once relegated to the realm of synthetic intermediates, these organoboron compounds are now recognized for their unique chemical properties that enable them to serve as potent pharmacophores and versatile building blocks in the synthesis of complex molecular architectures. The approval of several boronic acid-containing drugs by the U.S. Food and Drug Administration (FDA), such as the proteasome inhibitor bortezomib for multiple myeloma and the β-lactamase inhibitor vaborbactam, has solidified their importance in modern drug discovery.[1][2] This guide delves into the potential applications of a specific, yet underexplored, substituted phenylboronic acid, (2-Chloro-5-isopropylphenyl)boronic acid, providing a technical framework for its utilization in medicinal chemistry programs.
Dissecting the Molecular Architecture: this compound
The therapeutic potential of a molecule is intrinsically linked to its three-dimensional structure and the nature of its constituent functional groups. In this compound, the interplay of its substituents—a chloro group, an isopropyl group, and the boronic acid moiety itself—creates a unique chemical entity with a distinct reactivity profile and potential for specific biological interactions.
-
The Boronic Acid Moiety: The cornerstone of its utility, the boronic acid group is a weak Lewis acid. This allows it to participate in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] Furthermore, its ability to form reversible covalent bonds with diols and the active site serine residues of proteases is the basis for its application as a pharmacophore in enzyme inhibitors and biosensors.[4][5]
-
The 2-Chloro Substituent: The presence of a chlorine atom at the ortho position to the boronic acid has several implications. As an electron-withdrawing group, it can modulate the electronic properties of the phenyl ring and the Lewis acidity of the boron atom, thereby influencing its reactivity in cross-coupling reactions. In the context of drug-receptor interactions, the chloro group can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.[6] Its steric bulk also influences the preferred conformation of the molecule.
-
The 5-Isopropyl Substituent: The isopropyl group at the meta position is a bulky and lipophilic moiety. This group can significantly impact the pharmacokinetic properties of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The steric bulk of the isopropyl group can also play a crucial role in dictating the binding selectivity of a molecule for its biological target by occupying specific hydrophobic pockets within a receptor or enzyme active site.[7]
The combination of these features makes this compound a promising starting point for the development of novel therapeutics with tailored properties.
Potential Application I: A Strategic Building Block in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.[8] this compound is an ideal coupling partner in such reactions, allowing for the introduction of the 2-chloro-5-isopropylphenyl moiety into a wide range of molecular scaffolds.
Generalized Protocol for Suzuki-Miyaura Cross-Coupling
The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. The specific conditions may require optimization based on the nature of the aryl halide.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale |
| Aryl Halide | 1.0 equiv | The limiting reagent. |
| This compound | 1.2 - 1.5 equiv | A slight excess is often used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%) | The choice of catalyst and ligand is crucial and depends on the reactivity of the coupling partners. |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) | The base is required to activate the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | The reaction is typically heated to drive it to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent the oxidation of the palladium(0) catalyst. |
Experimental Workflow:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Potential Application II: As a Covalent Pharmacophore for Enzyme Inhibition
The ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases has been a cornerstone of its application in drug design.[5][9][10] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and often highly selective inhibition.
Mechanism of Serine Protease Inhibition
The inhibition of a serine protease by a boronic acid inhibitor involves the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic boron atom. This results in the formation of a stable, tetrahedral boronate adduct, effectively inactivating the enzyme. The reversibility of this bond is a key feature, as it can lead to a prolonged duration of action while minimizing the potential for off-target toxicity associated with irreversible inhibitors.
Diagram 2: Reversible Covalent Inhibition of a Serine Protease by a Boronic Acid
Caption: Formation of a tetrahedral boronate adduct in the active site of a serine protease.
Designing Inhibitors with this compound
The this compound scaffold can be elaborated to design potent and selective inhibitors for various serine proteases implicated in diseases such as cancer, inflammation, and thrombosis.
-
Exploiting the P1 Pocket: The substituted phenyl ring can be designed to fit into the S1 specificity pocket of the target protease. The 2-chloro and 5-isopropyl groups can provide additional van der Waals and hydrophobic interactions, enhancing binding affinity and selectivity. For example, the isopropyl group could be directed towards a hydrophobic sub-pocket, while the chloro group could form a halogen bond with a backbone carbonyl group.
-
Peptidomimetic and Non-Peptidic Scaffolds: The boronic acid can be incorporated into both peptidomimetic and non-peptidic scaffolds to improve drug-like properties such as oral bioavailability and metabolic stability. The choice of the scaffold will depend on the specific therapeutic target and the desired pharmacokinetic profile.
Plausible Synthesis of this compound
While not widely documented, a plausible and efficient synthesis of this compound can be envisioned based on well-established organometallic chemistry. A common method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate followed by acidic workup.[3][11]
Proposed Synthetic Route:
-
Bromination of 1-chloro-4-isopropylbenzene: The starting material, 1-chloro-4-isopropylbenzene, can be brominated at the position ortho to the chloro group and meta to the isopropyl group using a suitable brominating agent (e.g., N-bromosuccinimide in the presence of an acid catalyst).
-
Formation of the Organometallic Reagent: The resulting 2-bromo-1-chloro-4-isopropylbenzene can be converted to the corresponding Grignard reagent by treatment with magnesium turnings in an anhydrous ether solvent, or to the organolithium reagent using n-butyllithium at low temperature.
-
Borylation and Hydrolysis: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. Subsequent hydrolysis of the resulting boronate ester with aqueous acid yields the desired this compound.
Conclusion and Future Perspectives
This compound represents a promising, albeit currently underutilized, molecular scaffold in medicinal chemistry. Its unique combination of a reactive boronic acid moiety and strategically positioned chloro and isopropyl substituents provides a rich platform for the design and synthesis of novel therapeutic agents. As a versatile building block in Suzuki-Miyaura cross-coupling, it offers a straightforward route to complex biaryl structures. Furthermore, its potential as a covalent pharmacophore for enzyme inhibition, particularly for serine proteases, warrants further investigation. Future research efforts should focus on the exploration of this molecule in lead optimization programs targeting a diverse range of diseases. The development of robust and scalable synthetic routes will also be crucial to unlock its full potential for the drug discovery community.
References
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- Inhibition mechanism of peptide boronic acids against serine protease. (n.d.). ResearchGate.
- A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2012). ACS Publications.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed Central.
- Functional Group Characteristics and Roles. (n.d.). ASHP.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube.
- Phenylboronic acid – preparation and application. (2024). Georganics.
- Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... (n.d.). ResearchGate.
- Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. (n.d.). ACS Publications.
- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (n.d.). PubMed Central.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry.
- Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (n.d.). PubMed Central.
- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (n.d.). MDPI.
- Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (n.d.). PNAS.
- The Role of Functional Groups in Drug-Receptor Interactions. (n.d.). UQ eSpace.
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- Interactions between drugs and occupied receptors. (n.d.). PubMed Central.
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An In-Depth Technical Guide to the Electrophilic and Nucleophilic Properties of (2-Chloro-5-isopropylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-5-isopropylphenyl)boronic acid is a versatile synthetic intermediate possessing a rich and dichotomous chemical reactivity. As a derivative of phenylboronic acid, it embodies the characteristic dualism of this class of compounds, acting as both an electrophile and a nucleophile depending on the reaction conditions and partners. This technical guide provides a comprehensive exploration of these properties, offering insights into the underlying electronic and structural features that govern its reactivity. We will delve into its electrophilic nature, rooted in the Lewis acidity of the boron center, and its more widely exploited role as a potent nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This document serves as a resource for researchers in organic synthesis and medicinal chemistry, providing a detailed understanding of this valuable building block and practical guidance for its application in the synthesis of complex molecules.
Introduction: The Duality of Boronic Acids
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their chemistry is dominated by the electronic nature of the boron atom, which possesses a vacant p-orbital, rendering it electron-deficient and a Lewis acid.[1] This inherent Lewis acidity is the foundation of their electrophilic character. Conversely, in the presence of a suitable base and a transition metal catalyst, the organic moiety of a boronic acid can act as a potent nucleophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes boronic acids, including this compound, invaluable reagents in modern organic synthesis.[1][2]
The subject of this guide, this compound, features a phenyl ring substituted with a chloro group ortho to the boronic acid and an isopropyl group in the meta position. These substituents electronically and sterically influence the reactivity of both the boronic acid moiety and the aromatic ring, fine-tuning its properties for specific synthetic applications.
Electrophilic Properties: The Lewis Acidic Nature
The electrophilicity of this compound stems from the electron-deficient nature of its boron atom. This Lewis acidity allows it to interact with and accept electron pairs from Lewis bases.[1]
Interaction with Diols and Other Lewis Bases
A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to form cyclic boronate esters.[3][4] This reaction is driven by the favorable formation of a five- or six-membered ring and is highly dependent on the pH of the medium. The formation of the boronate ester increases the acidity of the boron center.[5] This property is widely exploited in the design of sensors for carbohydrates and in protecting group strategies. While specific studies on this compound are not prevalent in the literature, its behavior is expected to be analogous to other arylboronic acids.
The chloro and isopropyl substituents on the phenyl ring will modulate the Lewis acidity of the boron atom. The electron-withdrawing nature of the chlorine atom is expected to increase the Lewis acidity, while the electron-donating isopropyl group will have a counteracting effect. The net effect will determine the equilibrium and kinetics of boronate ester formation.
Conceptual Experimental Workflow: Boronate Ester Formation
Caption: Workflow for the formation of a cyclic boronate ester.
Boronic Acids as Lewis Acid Catalysts
The Lewis acidity of boronic acids allows them to act as catalysts in various organic transformations. They can activate carbonyl compounds towards nucleophilic attack or facilitate other reactions that proceed through cationic intermediates.[6] While there are no specific reports on the use of this compound as a Lewis acid catalyst, its potential in this area is worth exploring, particularly in reactions where the specific steric and electronic properties of the molecule could offer unique selectivity.
Nucleophilic Properties: A Workhorse in Cross-Coupling Chemistry
The most prominent and widely utilized chemical property of this compound is its role as a nucleophile in transition metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of modern biaryl synthesis and is of immense importance in the pharmaceutical and materials science industries.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (the nucleophile) and an organohalide or triflate (the electrophile) in the presence of a base.[7][8] This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.
In this context, the (2-Chloro-5-isopropylphenyl) group of the boronic acid is transferred to the electrophilic partner, forming a new carbon-carbon bond. The chloro and isopropyl substituents on the aromatic ring of this compound can influence the efficiency and outcome of the Suzuki-Miyaura coupling. The ortho-chloro group can introduce steric hindrance, which may require the use of bulky phosphine ligands on the palladium catalyst to facilitate the reaction. The electronic effects of the substituents also play a role in the transmetalation step of the catalytic cycle.
Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 2-Bromopyridine
This protocol provides a representative procedure for the synthesis of 2-(2-Chloro-5-isopropylphenyl)pyridine, a valuable scaffold in medicinal chemistry.
Materials:
| Reagent/Material | M.W. | Amount | Moles |
| This compound | 198.45 g/mol | 238 mg | 1.2 mmol |
| 2-Bromopyridine | 157.99 g/mol | 158 mg | 1.0 mmol |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 g/mol | 4.5 mg | 0.02 mmol |
| Triphenylphosphine (PPh₃) | 262.29 g/mol | 21 mg | 0.08 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 415 mg | 3.0 mmol |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (238 mg, 1.2 mmol), 2-bromopyridine (158 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(2-Chloro-5-isopropylphenyl)pyridine.
The Petasis (Borono-Mannich) Reaction
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and an organoboronic acid to produce substituted amines.[9][10] In this reaction, the boronic acid once again acts as the nucleophile, delivering its organic group to an in situ-formed iminium ion.
This compound can participate in the Petasis reaction to generate α-amino acid derivatives or other substituted amines. The success and yield of the reaction would be influenced by the steric and electronic nature of the boronic acid, as well as the other two components.[11]
Conceptual Reaction Scheme of the Petasis Reaction
Caption: General scheme of the three-component Petasis reaction.
Conclusion
This compound is a prime example of the versatile reactivity of arylboronic acids. Its electrophilic character, a consequence of its inherent Lewis acidity, allows for interactions with diols and suggests potential applications in catalysis. However, its most significant role in contemporary organic synthesis is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Petasis reactions, in particular, leverage the nucleophilicity of the substituted phenyl group to construct complex molecular architectures with high efficiency and selectivity. A thorough understanding of both the electrophilic and nucleophilic facets of this reagent is crucial for its effective utilization in the design and execution of novel synthetic strategies in drug discovery and materials science. Further research into the specific applications and reaction optimizations for this compound will undoubtedly continue to expand its utility as a valuable synthetic tool.
References
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152203/
- Petasis Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/petasis-reaction.shtm
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e0395
- New applications of the interaction between diols and boronic acids. Research@WUR. URL: https://research.wur.nl/en/publications/new-applications-of-the-interaction-between-diols-and-boronic-a
- Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3– Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja506527v
- Method for preparing 2-chloro-5-substituted pyridine. Google Patents. URL: https://patents.google.
- Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488701/
- A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. Chemical Science (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2011/sc/c1sc00260k
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. URL: https://europepmc.org/article/pmc/pmc2752834
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. URL: https://www.researchgate.net/publication/380062002_Design_and_Synthesis_of_Novel_2-Chloro-5-chloromethylpyridine_Bioactive_Derivatives_by_Rapid_and_Efficient_Continuous_Flow_Reaction_Module
- Electrophilic aromatic substitution reactions. ResearchGate. URL: https://www.researchgate.
- Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions. ResearchGate. URL: https://www.researchgate.
- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637895/
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents. URL: https://patents.google.
- Petasis reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Petasis_reaction
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. URL: https://www.researchgate.net/publication/288210319_Suzuki_reactions_of_2-bromopyridine_with_aryl_boronic_acids_a
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.2c09930
- Aerobic Photooxidative Cleavage of Vicinal Diols to Carboxylic Acids Using 2-Chloroanthraquinone. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/abstracts/lit2/261.shtm
- A General Three-Component Alkyl Petasis Boron-Mannich Reaction. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/65e5a973a8e235a916327389
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. URL: https://www.drugdiscoverytrends.com/novel-synthesis-technique-produces-boronic-acid-based-drugs
- 2-Chloro-5-(chloromethyl)pyridine. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050409/
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/abstracts/lit3/226.shtm
- Masking Boronic Acids for Suzuki Coupling. YouTube. URL: https://www.youtube.
- A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters. Angewandte Chemie International Edition. URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201904571
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. URL: https://www.masterorganicchemistry.
- 2-Chloro-5-nitropyridine synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/4548-45-2.htm
- Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Reactivity-and-Synthetic-Applications-of-Petasis-Niu-Li/1d3f9f9d6c7e3a9b8b9c8e8e8e8e8e8e8e8e8e8e
- Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Journal of Pharmaceutical Sciences. URL: https://jpharmsci.org/article/S0022-3549(15)00078-X/fulltext
- Phenol. Wikipedia. URL: https://en.wikipedia.org/wiki/Phenol
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A-Quantum-Mechanical-Lens-on-(2-Chloro-5-isopropylphenyl)boronic-Acid-A-Guide-for-Drug-Discovery-Professionals
Introduction: The Strategic Importance of Boronic Acids in Modern Drug Development
Boronic acids and their derivatives are foundational pillars in contemporary medicinal chemistry, serving as versatile building blocks in complex organic synthesis and as potent pharmacophores in their own right.[1][2][3][4] Their unique ability to form reversible covalent bonds with diols makes them critical components in a variety of therapeutic agents, including enzyme inhibitors.[1][5] (2-Chloro-5-isopropylphenyl)boronic acid, with its specific substitution pattern, represents a key intermediate, particularly in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.[6][7][8][9] Understanding the intrinsic electronic and structural properties of this molecule at a quantum level is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel therapeutics with enhanced efficacy and specificity.
This in-depth guide provides a comprehensive framework for applying quantum mechanical (QM) calculations, specifically Density Functional Theory (DFT), to elucidate the key characteristics of this compound.[10][11] We will move beyond a simple recitation of steps to explain the underlying scientific rationale, empowering researchers to not only replicate but also adapt these computational strategies for their unique research questions.
Pillar 1: Theoretical Foundations – Why DFT is the Right Tool
To accurately model a molecule like this compound, we require a method that balances computational cost with a high degree of accuracy for predicting electronic structure and properties.[10][12] Density Functional Theory (DFT) has emerged as the preeminent choice for such tasks in computational chemistry.[11][13] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a more manageable variable.[13]
For organic molecules containing elements like boron, carbon, chlorine, and oxygen, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has a long and successful track record.[14][15][16][17] It incorporates a portion of exact Hartree-Fock exchange, which provides a robust description of electron correlation effects crucial for accurate energy and geometry predictions.[16]
The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set is a popular and effective choice for molecules of this size.[16][17] It is a split-valence basis set, meaning it uses two sizes of functions for valence electrons, and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These polarization functions allow for greater flexibility in describing the shape of the electron density, which is essential for accurately modeling bonding and intermolecular interactions.
Pillar 2: The Computational Workflow – A Step-by-Step Protocol
This section outlines a validated, step-by-step protocol for performing DFT calculations on this compound. This workflow is designed to be self-validating, with internal checks to ensure the reliability of the results.
Step 1: Molecular Structure Generation
The initial step is to generate a 3D structure of this compound. This can be done using molecular building software or by converting its SMILES string (CC(C)C1=CC(=C(C=C1)Cl)B(O)O) into a 3D format.
Step 2: Geometry Optimization
The initial 3D structure is a mere approximation. A geometry optimization calculation is performed to find the most stable, lowest-energy conformation of the molecule.
-
Software: A variety of computational chemistry software packages can perform these calculations, including Gaussian, ORCA (free for academic use), and Spartan.[18][19][20][21]
-
Input File: A typical input file will specify the atomic coordinates, the charge (0 for a neutral molecule), the spin multiplicity (1 for a closed-shell singlet), the level of theory (B3LYP/6-31G(d,p)), and the keyword for optimization (e.g., Opt).
Step 3: Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation is crucial. This calculation serves two purposes:
-
Thermodynamic Properties: It provides zero-point vibrational energy, thermal energy, and entropy.
-
Verification of Minimum Energy Structure: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the structure needs to be re-optimized.
Step 4: Calculation of Electronic Properties
Once a true minimum energy structure is confirmed, a range of electronic properties can be calculated using the same level of theory. Key properties for understanding reactivity include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[22][23]
-
Molecular Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution across the molecule.[24] It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions and sites of chemical attack.[24]
Pillar 3: Analysis and Interpretation of Results
The output of these calculations provides a wealth of quantitative data. The true expertise lies in interpreting this data to gain actionable insights.
Optimized Molecular Geometry
The geometry optimization will yield precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available, or used to understand steric effects and conformational preferences.
| Parameter | Calculated Value (Å or °) |
| C-Cl Bond Length | Value |
| C-B Bond Length | Value |
| B-O Bond Lengths | Value 1, Value 2 |
| O-B-O Bond Angle | Value |
| Phenyl-B(OH)₂ Dihedral | Value |
| Note: The values in this table are placeholders and would be populated with the actual output from a DFT calculation. |
Frontier Molecular Orbitals and the HOMO-LUMO Gap
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and electronic excitability.[22][25]
-
Large Gap: A large HOMO-LUMO gap suggests high stability and low chemical reactivity.[25]
-
Small Gap: A smaller gap indicates that the molecule is more easily polarized and more reactive.
The visualization of the HOMO and LUMO provides further insight. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO will likely have significant contribution from the electron-deficient boron atom, indicating its Lewis acidic character.
| Property | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | ΔE |
| Note: The values in this table are placeholders and would be populated with the actual output from a DFT calculation. |
Molecular Electrostatic Potential (ESP) Map
The ESP map provides a visual guide to the molecule's reactivity.
-
Red Regions (Negative Potential): These are electron-rich areas, prone to attack by electrophiles. For this molecule, these regions are expected around the oxygen atoms of the boronic acid group and potentially the chlorine atom.
-
Blue Regions (Positive Potential): These are electron-poor areas, susceptible to nucleophilic attack. The boron atom and the hydrogens of the hydroxyl groups are expected to be in these regions.
This map is invaluable for predicting how the molecule will interact with other reagents, such as the palladium catalyst and base in a Suzuki coupling, or with the active site of a target enzyme.[6][26]
Application in Drug Development: From Theory to Practice
The insights gained from these QM calculations have direct, practical applications in drug development:
-
Predicting Reactivity in Synthesis: Understanding the charge distribution and orbital energies helps in predicting the molecule's reactivity in key synthetic steps like the Suzuki-Miyaura coupling.[6][7][8] For instance, the Lewis acidity of the boron atom, quantifiable through ESP and orbital analysis, is crucial for the transmetalation step in the catalytic cycle.[6]
-
Rational Drug Design: When the boronic acid moiety acts as a pharmacophore, the calculated properties can inform the design of more potent and selective inhibitors.[2][3][4][5] The ESP map can guide the modification of the molecule to enhance interactions with specific residues in a protein's active site.
-
Understanding Bioisosteric Replacements: Boronic acids are sometimes considered bioisosteres of carboxylic acids.[3] QM calculations can quantitatively compare the electronic and steric properties of these two groups, helping to rationalize or predict the consequences of such a replacement in a drug candidate.
Conclusion
Quantum mechanical calculations, particularly using a well-chosen DFT method like B3LYP/6-31G(d,p), provide a powerful, predictive tool for the modern drug development professional. By moving beyond simple modeling to a deep understanding of molecular structure, electronics, and reactivity, researchers can accelerate the synthesis of complex molecules and the rational design of novel therapeutics. This guide provides a robust, scientifically-grounded framework for applying these techniques to this compound, enabling a more informed and efficient approach to chemical research and development.
References
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Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of (2-Chloro-5-isopropylphenyl)boronic acid
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its broad adoption, recognized with the 2010 Nobel Prize in Chemistry, stems from its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][3] This reaction is particularly crucial in the synthesis of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This application note provides a comprehensive technical guide for the Suzuki-Miyaura coupling of (2-Chloro-5-isopropylphenyl)boronic acid. This substrate presents a common yet significant challenge: the coupling of an aryl chloride. The inherent strength of the C-Cl bond compared to C-Br or C-I bonds necessitates the use of highly active catalyst systems to achieve efficient oxidative addition, which is often the rate-determining step of the catalytic cycle.[2][6] Furthermore, the steric hindrance imparted by the ortho-chloro and meta-isopropyl substituents requires careful optimization of ligands and reaction conditions to ensure successful coupling.[7][8]
This guide will elucidate the mechanistic underpinnings of the reaction, detail a robust and validated protocol, provide a framework for troubleshooting common issues, and summarize key reaction parameters to empower researchers in drug development and chemical synthesis to successfully utilize this important building block.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium-based catalytic cycle. The catalyst cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (e.g., an aryl chloride). This is an irreversible step that forms a Pd(II) intermediate. For aryl chlorides, this step is energetically demanding and requires an electron-rich palladium center, a feature imparted by the supporting ligand.[2][6]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. Crucially, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily undergoes ligand exchange with the halide on the Pd(II) complex.[11][12][13][14] The choice and strength of the base are therefore critical for the reaction's success.[13]
-
Reductive Elimination: In the final step, the two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. This step is often accelerated by bulky ligands, which promote the formation of the desired product.[7][10]
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Application Note: Optimizing Suzuki-Miyaura Coupling of (2-Chloro-5-isopropylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Rich Aryl Chlorides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3]
This application note provides a detailed guide to optimizing the Suzuki-Miyaura coupling of a challenging substrate: (2-Chloro-5-isopropylphenyl)boronic acid. This particular boronic acid presents a dual challenge for C-C bond formation. The presence of a chlorine atom on the aromatic ring necessitates the use of highly active catalyst systems, as aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond.[4] Furthermore, the ortho-chloro and meta-isopropyl substituents introduce significant steric hindrance around the reactive center, which can impede the crucial steps of the catalytic cycle.
This guide will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a systematic approach to optimizing reaction conditions for this specific substrate, and offer a detailed experimental protocol.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[3][5][6] Understanding this cycle is paramount to rationally selecting and optimizing reaction parameters.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.
1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[4]
2. Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.[7]
3. Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Parameters for Optimization
For a sterically hindered and electron-rich substrate like this compound, careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields.
Palladium Precatalyst and Ligand Selection
The choice of the palladium source and, more importantly, the phosphine ligand is paramount for the successful coupling of aryl chlorides. Standard catalysts like Pd(PPh₃)₄ often prove ineffective. The key is to employ bulky, electron-rich phosphine ligands that promote the challenging oxidative addition step and facilitate the reductive elimination.[4]
| Ligand Type | Examples | Rationale for Use with Aryl Chlorides |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | These ligands, developed by the Buchwald group, are highly effective for coupling sterically hindered and electron-rich aryl chlorides due to their bulk and electron-donating properties. They stabilize the monoligated Pd(0) species, which is highly active in oxidative addition. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | NHCs are strong σ-donors that form stable complexes with palladium, exhibiting high catalytic activity for the coupling of unactivated aryl chlorides, even at room temperature in some cases. |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | These ligands are highly electron-rich and sterically demanding, which accelerates the rate-limiting oxidative addition of aryl chlorides. |
Recommendation: For this compound, a catalyst system based on a dialkylbiaryl phosphine ligand such as SPhos or XPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is highly recommended. These systems have a proven track record in activating challenging aryl chlorides.
The Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[7] The choice of base can also influence catalyst stability and the rate of side reactions.
| Base | Strength | Common Applications and Considerations |
| Potassium Carbonate (K₂CO₃) | Moderate | A versatile and commonly used base, often in aqueous solvent mixtures. |
| Cesium Carbonate (Cs₂CO₃) | Strong | Often provides superior results for challenging couplings due to its higher solubility in organic solvents and greater basicity. |
| Potassium Phosphate (K₃PO₄) | Strong | A strong, non-nucleophilic base that is particularly effective for sterically hindered substrates. |
| Potassium tert-butoxide (KOtBu) | Very Strong | Can be effective but may promote side reactions with sensitive functional groups. |
Recommendation: For the coupling involving this compound, a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is recommended to overcome the steric hindrance and promote efficient transmetalation.
Solvent Systems
The solvent must be capable of dissolving the reagents and be stable under the reaction conditions. Aprotic polar solvents are generally preferred. Often, a mixture of an organic solvent and water is used, as water can enhance the rate of transmetalation.
| Solvent | Properties and Common Use |
| Toluene | A common non-polar solvent, often used for higher temperature reactions. |
| 1,4-Dioxane | A polar aprotic solvent that is widely used in Suzuki couplings. Often used with water. |
| Tetrahydrofuran (THF) | A polar aprotic solvent, suitable for lower to moderate temperature reactions. |
| N,N-Dimethylformamide (DMF) | A highly polar aprotic solvent, can be effective but may be difficult to remove. |
Recommendation: A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) is a good starting point. The aqueous component can facilitate the dissolution of the inorganic base and promote the formation of the active boronate species.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon or nitrogen, add the palladium precursor (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a more active ligand (e.g., SPhos, XPhos).- Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature. |
| Protodeboronation | - Presence of excess water or acid- Prolonged reaction time | - Use anhydrous solvents if possible.- Optimize the amount of base.- Monitor the reaction closely and stop it upon completion. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure a strictly inert atmosphere by thoroughly degassing solvents and using proper inert gas techniques. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, can be successfully achieved with careful optimization of the reaction conditions. The key to success lies in the use of a highly active palladium catalyst system, typically employing a bulky and electron-rich phosphine ligand, in conjunction with a strong, non-nucleophilic base. The detailed protocol and troubleshooting guide provided in this application note serve as a robust starting point for researchers in their synthetic endeavors.
References
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Application Notes and Protocols for the Use of (2-Chloro-5-isopropylphenyl)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Navigating the Challenges of Sterically Hindered and Electronically Deactivated Substrates in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide has profound implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide focuses on a particularly challenging yet valuable building block: (2-Chloro-5-isopropylphenyl)boronic acid .
The structure of this compound presents a dual challenge for the Suzuki-Miyaura coupling. The ortho-chloro substituent provides steric hindrance around the reactive center, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the chloro group is an electron-withdrawing group, which deactivates the aryl halide coupling partner, making the initial oxidative addition to the palladium(0) catalyst more difficult.[2] This combination of steric and electronic factors necessitates carefully optimized reaction conditions to achieve high yields and avoid common side reactions such as protodeboronation.
These application notes provide a comprehensive overview of the mechanistic considerations, practical protocols, and applications of this compound in palladium-catalyzed cross-coupling reactions, with a focus on empowering researchers to successfully employ this versatile reagent in their synthetic endeavors.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount to troubleshooting and optimizing reactions involving challenging substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X) to form a Pd(II) intermediate. For aryl chlorides, this step is often rate-limiting and requires electron-rich and bulky phosphine ligands to facilitate the reaction.[4]
-
Ligand Exchange/Transmetalation: The halide on the palladium complex is exchanged with a base, which then facilitates the transfer of the organic group from the boronic acid to the palladium center. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Experimental Considerations for this compound
Due to its sterically hindered and electronically deactivated nature, successful Suzuki-Miyaura coupling with this compound hinges on the judicious selection of the catalyst system, base, and solvent.
Catalyst and Ligand Selection: The Power of Bulky Phosphines
For coupling reactions involving aryl chlorides, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. The use of bulky and electron-rich phosphine ligands is critical to promote the challenging oxidative addition step and to stabilize the catalytically active species. Ligands from the Buchwald family, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have demonstrated exceptional performance in the coupling of sterically hindered and electron-deficient substrates.[4][5] These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[5]
| Catalyst/Ligand | Key Features | Recommended for |
| Pd₂(dba)₃ / XPhos | Highly active for aryl chlorides, excellent for sterically hindered substrates. | General purpose for challenging couplings. |
| Pd(OAc)₂ / SPhos | Very effective for a broad range of aryl and heteroaryl couplings. | Alternative to XPhos with good performance. |
| XPhos Pd G2/G3 | Air- and moisture-stable precatalysts, convenient to handle. | Simplified reaction setup and reproducibility.[6] |
Base and Solvent: Mitigating Protodeboronation
A significant side reaction with boronic acids, especially under basic conditions, is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is a particular concern for electron-rich boronic acids and at elevated temperatures.
To minimize protodeboronation when using this compound, the choice of base and solvent is critical.
-
Bases: While stronger bases can accelerate the reaction, they can also promote protodeboronation. A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good compromise. The use of aqueous base solutions can sometimes be beneficial.
-
Solvents: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly used. Often, a mixture of an organic solvent and water is employed to facilitate the dissolution of the inorganic base.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
The following protocol is a representative example for the coupling of this compound with an aryl bromide, adapted from a patented procedure.[7] This protocol can be used as a starting point and may require optimization for different coupling partners.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Aryl Bromide | - | 1.0 | 1.0 |
| This compound | 198.46 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 238 mg), and potassium phosphate (3.0 mmol, 637 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg) in a small amount of degassed dioxane. Add this catalyst solution to the reaction mixture under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.
Safety and Handling of this compound
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and the other reagents used in the Suzuki-Miyaura coupling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the boronic acid in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from moisture.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Applications in Medicinal Chemistry and Drug Development
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to synthesize substituted biphenyls with precise control over their structure is therefore of paramount importance. This compound serves as a valuable building block for the synthesis of complex biphenyl derivatives that can be further elaborated into biologically active molecules.[8]
The presence of the chloro and isopropyl groups on the boronic acid allows for the introduction of specific steric and electronic features into the target molecule, which can influence its binding affinity to biological targets, as well as its pharmacokinetic properties. For example, the isopropyl group can enhance lipophilicity, which may improve cell membrane permeability, while the chlorine atom can modulate the electronic properties of the aromatic ring and provide a potential site for further functionalization.
While specific examples of drugs synthesized directly from this compound are not prevalent in publicly available literature, its utility is demonstrated in patents for the synthesis of novel biphenyl compounds with potential therapeutic applications.[7] These compounds are often intermediates in the synthesis of more complex molecules targeting a range of diseases.
Conclusion
This compound, despite its challenging nature, is a valuable reagent for the synthesis of sterically hindered and electronically diverse biphenyl derivatives through the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can overcome the inherent difficulties associated with this substrate. The use of bulky phosphine ligands such as XPhos and SPhos is key to achieving high yields. The protocols and considerations outlined in these application notes provide a solid foundation for the successful implementation of this compound in synthetic programs aimed at the discovery and development of new chemical entities.
References
- Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki–Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
- Darses, S., & Genet, J.-P. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Organic Letters, 10(22), 5147-50.
- Bard, R. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Nolan, S. P., et al. (2002). Palladium-diazabutadiene system for the catalytic cross-coupling of aryl halides with arylboronic acids and a method of catalytic cross-coupling of aryl halides with arylboronic acids using this system. U.S.
- Gagnon, A., & Colacot, T. J. (2021). trans-Dichlorobis(XPhos)palladium(II)
- D'Amico, D., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(22), 5147-5150.
- Gagnon, A., & Colacot, T. J. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Singh, U. P., & Singh, R. P. (2010). Synthesis of various biphenyl derivatives via Suzuki–Miyaura cross-coupling reaction.
- Glasnov, T. N., & Kappe, C. O. (2007).
- Torborg, C., & Beller, M. (2012). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 14(4), 933-936.
- Gomez-Benitez, V., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(11), 765-771.
- Molander, G. A., et al. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society, 132(50), 17701-17703.
- Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(15), 3354.
- Dembitsky, V. M. (2006). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
- Molander, G. A., et al. (2010).
- El-Sayed, M. E., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18491.
- Kelly, S. M., et al. (2002). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant.
- Molander, G. A., & Brown, A. R. (2006).
- Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
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- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Guide to the Scale-Up Synthesis of Biaryl Compounds Using (2-Chloro-5-isopropylphenyl)boronic Acid
Abstract
(2-Chloro-5-isopropylphenyl)boronic acid is a pivotal building block in medicinal and agrochemical research, frequently employed in the synthesis of complex biaryl structures. While its laboratory-scale application, primarily in Suzuki-Miyaura cross-coupling reactions, is well-documented, scaling these processes for pilot or manufacturing campaigns introduces significant challenges in terms of safety, efficiency, and product purity. This guide provides a comprehensive framework for researchers and process chemists to navigate the complexities of scaling up reactions involving this reagent. We delve into the critical process parameters, offer a detailed and robust protocol for a representative Suzuki-Miyaura coupling, and underscore the non-negotiable safety considerations essential for a successful and safe scale-up campaign.
Reagent Profile: this compound
Understanding the physicochemical properties of the starting material is fundamental to process design. This compound is a stable, crystalline solid, but like most boronic acids, it can be susceptible to dehydration and protodeboronation under certain conditions.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BClO₂ | |
| Molecular Weight | 198.45 g/mol | |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | Sealed in a dry, cool environment (2-8°C recommended) | [3] |
| CAS Number | 875550-89-3 | [4] |
Handling and Safety: Boronic acids are generally considered to have low toxicity.[1][2] However, they can cause skin, eye, and respiratory irritation.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. For large-scale handling, a dust mask or respirator is recommended to avoid inhalation.
The Suzuki-Miyaura Reaction: A Scale-Up Perspective
The Palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for constructing C(sp²)-C(sp²) bonds, valued for its functional group tolerance and mild conditions.[6] However, transitioning from a lab-scale flask to a multi-liter reactor magnifies challenges related to thermal control, mass transfer, and downstream processing.
The Catalytic Cycle: A Brief Overview
The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species:
-
Oxidative Addition: The aryl halide partner adds to the Pd(0) catalyst.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
Critical Parameters for Safe and Efficient Scale-Up
A successful scale-up hinges on the careful optimization of several key parameters.
-
Catalyst and Ligand Selection: For scale-up, minimizing catalyst loading is crucial for economic and environmental reasons, as it reduces costs and simplifies the removal of residual palladium from the final product. While various palladium sources can be used, catalysts like Pd(OAc)₂ or Pd/C are often preferred for their cost-effectiveness and robustness.[7][8] Ligand choice is critical for activating the C-Cl bond of the boronic acid and promoting efficient coupling.
-
Base Selection: An inorganic base is required to activate the boronic acid for transmetalation. Aqueous solutions of bases like K₂CO₃ or K₃PO₄ are commonly used.[6] For large-scale operations, the choice of base can impact reaction kinetics, phase separation during work-up, and waste disposal.
-
Solvent System: A biphasic solvent system, such as Toluene/water or 2-MeTHF/water, is highly advantageous for scale-up. This facilitates easy separation of the aqueous phase containing the inorganic base and byproducts from the organic phase containing the product, streamlining the work-up process.[9]
-
Temperature Control & Exotherm Management: This is the most critical safety consideration. Palladium-catalyzed cross-coupling reactions are exothermic.[10][11] What might be a manageable temperature rise in a 100 mL flask can become a dangerous runaway reaction in a 100 L reactor due to the reduced surface-area-to-volume ratio, which limits heat dissipation.[12]
-
"All-in" charging is hazardous at scale. [10][13] Adding all reagents at the start and then heating can lead to a sudden, uncontrolled exotherm.
-
A semi-batch approach is strongly recommended. This involves charging the reactor with most reagents and then adding one of the key reactants (e.g., the aryl halide or the base solution) in a controlled manner to manage the rate of heat generation.
-
Detailed Scale-Up Protocol: Synthesis of 2-Chloro-5-isopropyl-4'-methoxy-1,1'-biphenyl
This protocol details a representative Suzuki-Miyaura coupling of this compound with 4-bromoanisole on a multi-gram scale.
Materials and Equipment
-
Reagents: this compound (1.0 equiv.), 4-bromoanisole (1.05 equiv.), Palladium(II) acetate (0.005 equiv.), Triphenylphosphine (0.01 equiv.), Potassium Carbonate (K₂CO₃) (3.0 equiv.), Toluene, Deionized Water.
-
Equipment: Jacketed glass reactor with overhead stirring, condenser, thermocouple, and nitrogen inlet/outlet; Addition funnel; Appropriate filtration and drying equipment.
Experimental Workflow Diagram
Caption: Generalized workflow for the scale-up Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, condenser, thermocouple, and nitrogen inlet. Ensure the system is clean, dry, and can be effectively purged with an inert gas.
-
Reagent Charging: Charge the reactor with this compound (198.5 g, 1.0 mol), Palladium(II) acetate (1.12 g, 0.005 mol), Triphenylphosphine (2.62 g, 0.01 mol), and Toluene (2 L).
-
Inerting: Begin stirring and purge the mixture with a subsurface stream of nitrogen for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Addition of Coupling Partner: Add 4-bromoanisole (196.4 g, 1.05 mol) to the reactor.
-
Base Addition: In a separate vessel, dissolve potassium carbonate (414.6 g, 3.0 mol) in deionized water (1 L). Add this aqueous solution to the reactor.
-
Reaction: Heat the jacket to bring the internal reaction temperature to 85-90°C. Maintain vigorous stirring to ensure good mixing between the two phases.
-
Monitoring: Monitor the reaction progress every hour by withdrawing a small sample from the organic layer and analyzing by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Cooling and Work-Up: Once complete, cool the reaction mixture to room temperature. Stop stirring and allow the layers to separate.
-
Phase Separation: Transfer the contents to a separatory funnel (if size permits) or use the reactor's bottom outlet valve to drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine (2 x 500 mL) to remove residual water and inorganics.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Recrystallize the crude product from a suitable solvent like hexanes or heptane.[14] Isolate the purified solid by filtration, wash with cold solvent, and dry under vacuum to a constant weight.
Process Safety and Hazard Analysis
A thorough understanding of potential hazards is essential before any scale-up operation.[12]
| Hazard | Root Cause | Mitigation Strategy |
| Runaway Reaction | Uncontrolled exotherm from the coupling reaction.[11][13] | Employ a semi-batch process with controlled addition of a limiting reagent. Ensure the reactor's cooling system has sufficient capacity to handle the heat load. |
| Flammable Solvents | Use of Toluene. | Use in a well-ventilated area with explosion-proof equipment. Ground all equipment to prevent static discharge. Have appropriate fire suppression systems available. |
| Reagent Toxicity | Boronic acids and aryl halides can be irritants.[5][15] | Handle reagents in a ventilated hood or with appropriate local exhaust ventilation. Use full PPE. |
| Pressure Buildup | Heating a closed system. | Ensure the reactor is properly vented through a condenser to prevent pressure buildup. |
Critical Process Parameters (CPPs) to Monitor:
-
Internal Temperature: The primary indicator of reaction rate and safety.
-
Addition Rate: Controls the rate of heat generation.
-
Stirring Speed: Ensures efficient heat and mass transfer, preventing localized hot spots.
Expected Results
The described protocol is designed to be robust and high-yielding.
| Parameter | Typical Value |
| Yield | 85-95% |
| Purity (Post-Crystallization) | >98% (by HPLC) |
| Reaction Time | 4-6 hours |
| Catalyst Loading | 0.5 mol% |
Conclusion
The scale-up synthesis of biaryl compounds using this compound is a highly feasible and efficient process when approached with a thorough understanding of the underlying chemistry and potential process hazards. By shifting from an "all-in" laboratory mindset to a controlled, semi-batch process, chemists can manage the inherent exotherm of the Suzuki-Miyaura reaction. Careful selection of reagents, solvents, and a robust purification strategy like crystallization are key to achieving high yield and purity on a larger scale. Prioritizing safety through rigorous hazard analysis and monitoring of critical process parameters ensures a successful and reproducible manufacturing campaign.
References
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions (Conspectus)
- This compound pinacol ester - Sigma-Aldrich
- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue College of Engineering
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development - ACS Public
- SAFETY D
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego St
- SAFETY D
- Safety D
- Critical Consider
- SAFETY DATA SHEET - Sigma-Aldrich (Thiophene-2-boronic acid pinacol ester)
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis - ACS Public
- Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors - ACS Public
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchG
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Labor
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing)
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC - NIH
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - Buchwald Lab, MIT
- 875550-89-3|this compound|BLD Pharm
- Application Notes and Protocols for the Scalable Synthesis of Allenylboronic Acid - Benchchem
- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH
- This compound - Benzene Compounds - Crysdot LLC.
- 2-Chloro-5-isopropoxyphenylboronic acid | 1256346-12-9 - Sigma-Aldrich
- Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - MDPI
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - PubMed
- 2-Chloro-5-nitrophenylboronic acid pinacol ester | Sigma-Aldrich
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Application Notes and Protocols: Scale-Up Synthesis of 3-Bromo-5-propoxyphenylboronic Acid and Its Deriv
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- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Chloro-5-isopropoxyphenylboronic acid | 1256346-12-9 [sigmaaldrich.com]
- 4. 875550-89-3|this compound|BLD Pharm [bldpharm.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. pubs.acs.org [pubs.acs.org]
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- 14. home.sandiego.edu [home.sandiego.edu]
- 15. fishersci.com [fishersci.com]
Protecting Group Strategies for (2-Chloro-5-isopropylphenyl)boronic Acid: An In-Depth Technical Guide
Introduction: Navigating the Reactivity of (2-Chloro-5-isopropylphenyl)boronic Acid
This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the versatile substitution pattern on the phenyl ring, which allows for the construction of complex molecular architectures. However, like many boronic acids, its application is not without challenges. Unprotected boronic acids can be susceptible to a variety of undesirable side reactions that can complicate synthesis, reduce yields, and make purification arduous.[1][2]
The primary issues encountered with unprotected boronic acids include:
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4][5] This process is reversible and can lead to difficulties in accurate quantification and consistent reactivity.[5][6][7]
-
Protodeboronation: Under certain conditions, particularly in the presence of strong acids or bases, or at elevated temperatures, the carbon-boron bond can be cleaved, leading to the formation of the corresponding arene.
-
Oxidative Instability: Some boronic acids are prone to oxidation, which can lead to the formation of phenolic byproducts.
-
Purification Challenges: The polar nature of the boronic acid functional group can make purification by standard chromatographic techniques, such as silica gel chromatography, challenging.[8]
To circumvent these issues and enhance the robustness of synthetic routes utilizing this compound, the implementation of protecting group strategies is paramount. This guide provides a detailed overview of two of the most effective and widely adopted protecting groups for boronic acids: pinacol esters and N-methyliminodiacetic acid (MIDA) esters . We will delve into the rationale for their use, provide detailed experimental protocols for their installation and removal, and offer insights into selecting the appropriate strategy for your specific synthetic needs.
Choosing the Right Shield: A Comparative Analysis of Pinacol and MIDA Esters
The choice of a protecting group is dictated by the specific demands of the synthetic sequence, including the stability required during subsequent reaction steps and the conditions available for deprotection.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Deprotection Conditions |
| Pinacol Ester | - Most popular and widely used.[1] - Generally stable to a range of reaction conditions. - Can often be used directly in Suzuki-Miyaura couplings.[1] - Readily prepared from the boronic acid and pinacol. | - Can be difficult to hydrolyze back to the free boronic acid.[1] - May not be stable enough for highly demanding reaction conditions. - Purification can sometimes be challenging.[9] | - Acidic hydrolysis (often requires heating).[1] - Transesterification with other boronic acids.[2][10] - Two-step procedures via trifluoroborates or aminoborates.[1][11] | |
| MIDA Ester | - Exceptionally stable to a wide range of anhydrous reaction conditions, including strong acids, bases, and chromatography.[12][13] - Bench-top stable, often crystalline solids.[12][14] - Enables iterative cross-coupling strategies.[12] - Allows for "slow release" of the boronic acid in situ.[15][16][17] | - Preparation can be more laborious than pinacol esters.[1] - Requires specific basic conditions for deprotection. | - Mild aqueous basic conditions (e.g., 1M NaOH, NaHCO₃, K₃PO₄).[12][14] |
The stability of MIDA boronates stems from the trivalent N-methyliminodiacetic acid ligand chelating to the boron atom, which rehybridizes the boron center from sp² to sp³.[12] This coordinative saturation attenuates the Lewis acidity and reactivity of the boron center, rendering it unreactive in anhydrous cross-coupling conditions.[12][18]
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol describes the formation of the pinacol ester through a dehydrative esterification reaction between the boronic acid and pinacol.
Workflow Diagram:
Caption: Workflow for the synthesis of the pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous diethyl ether (or toluene)
-
Pentane
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Add anhydrous diethyl ether to the flask to form a suspension.
-
Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in pentane and wash with water (3 x portions) to remove any remaining pinacol.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pinacol ester.
-
The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.[19]
Rationale: The use of an anhydrous solvent and a drying agent like MgSO₄ drives the equilibrium towards the formation of the ester by removing the water that is formed during the reaction. Washing with water during the workup helps to remove the excess pinacol.
Protocol 2: Deprotection of this compound pinacol ester
This protocol outlines a common method for the deprotection of pinacol boronate esters to regenerate the free boronic acid.
Workflow Diagram:
Caption: Workflow for the deprotection of the pinacol ester.
Materials:
-
This compound pinacol ester
-
Acetone (or THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound pinacol ester (1.0 equiv) in acetone or THF.
-
Add 1 M HCl and stir the mixture at room temperature. Gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x portions).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
The product can be purified by recrystallization.
Rationale: Acidic hydrolysis is a common method for cleaving pinacol boronate esters.[1] The reaction is an equilibrium process, and the use of an aqueous acid helps to drive the reaction towards the formation of the free boronic acid and pinacol.
Protocol 3: Synthesis of this compound MIDA ester
This protocol describes the formation of the highly stable MIDA ester.
Workflow Diagram:
Caption: Workflow for the synthesis of the MIDA ester.
Materials:
-
This compound
-
N-Methyliminodiacetic acid (MIDA)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous diethyl ether (or other suitable co-solvent for precipitation)
Procedure:
-
To a flask equipped with a stir bar and a condenser, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.2 equiv).
-
Add anhydrous DMSO to the flask.
-
Heat the mixture to 80-110 °C under a gentle stream of nitrogen or under vacuum to facilitate the removal of water.
-
Maintain the temperature until the reaction is complete (typically several hours, can be monitored by NMR).
-
Allow the reaction mixture to cool to room temperature.
-
Add anhydrous diethyl ether to the cooled solution to precipitate the MIDA boronate ester.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.[18]
Rationale: The formation of the MIDA ester is a condensation reaction that releases water. Heating under vacuum is crucial to remove this water and drive the reaction to completion. MIDA boronates are often crystalline and can be easily isolated by precipitation.[13][14]
Protocol 4: Deprotection of this compound MIDA ester
This protocol details the mild basic hydrolysis for the cleavage of the MIDA ester.
Workflow Diagram:
Caption: Workflow for the deprotection of the MIDA ester.
Materials:
-
This compound MIDA ester
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound MIDA ester (1.0 equiv) in THF.
-
Add 1 M NaOH solution and stir vigorously at room temperature. The deprotection is typically rapid.[12]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Extract the mixture with ethyl acetate (3 x portions).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free boronic acid.
Rationale: The MIDA ester is stable under a wide range of conditions but is readily cleaved by mild aqueous base.[12][13][14] This orthogonality is a key advantage of the MIDA protecting group. The acidification step is necessary to protonate the boronic acid and allow for its extraction into an organic solvent.
Conclusion
The strategic use of protecting groups is indispensable for the successful application of this compound in complex organic synthesis. Pinacol esters offer a straightforward and widely applicable method for stabilization, while MIDA esters provide exceptional robustness and enable advanced synthetic strategies such as iterative cross-coupling. By understanding the principles behind these protecting groups and following the detailed protocols provided, researchers can effectively mitigate the inherent challenges of working with boronic acids, leading to more efficient, reliable, and higher-yielding synthetic outcomes.
References
- A machine has also been created that can execute such building-block-based small molecule construction in a fully automated fashion... With suitably active catalysts, slow hydrolysis of MIDA boronates can release boronic acids at a rate that avoids their accumulation during cross-coupling. (Source: NIH, )
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Phenylboronic acid:Synthesis,reactions. (Source: ChemicalBook, )
- Phenylboronic acid. (Source: Wikipedia, )
- Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermedi
- Protecting Groups for Boronic Acids.
- MIDA-protected Boron
- MIDA Boron
- A Method for the Deprotection of Alkylpinacolyl Boron
- MIDA Boronate: A New Organo-boron Reagent. (Source: BLDpharm, )
- Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (Source: Journal of the American Chemical Society, )
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (Source: Semantic Scholar, )
- BLD Insights | MIDA Boronate: A New Organo-boron Reagent. (Source: BLDpharm, )
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (Source: The Royal Society of Chemistry, )
- Slow release of organoboronic acids in cross-coupling reactions.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (Source: Organic Chemistry Portal, )
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates.
- Assessing the stability and reactivity of a new generation of boronic esters. (Source: FASEB, )
- Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
- 5-Acetylthiophene-2-boronic acid MIDA ester. (Source: Organic Syntheses, )
- Protecting groups for boronic acids.
- A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. (Source: NIH, )
- Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling.
- Methods for forming protected organoboronic acids.
- Boronic acids protecting groups with standard deprotecting conditions.
- Isobutylboronic acid pinacol ester. (Source: Organic Syntheses, )
- Removal of boronic acid protecting groups by transesterification.
- Protection of Phenyl boronic acid?.
- A Boron Protecting Group Strategy for 1,2-Azaborines. (Source: PubMed, )
- Protecting Groups. (Source: University of Rochester, )
- 2-Chloro-5-isopropoxyphenylboronic acid. (Source: PubChem, )
- This compound. (Source: BLD Pharm, )
- 2-Chloro-5-isopropoxyphenylboronic acid. (Source: Sigma-Aldrich, )
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- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
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- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
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- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 14. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 15. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
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- 19. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Derivatization of (2-Chloro-5-isopropylphenyl)boronic acid
Introduction: The Strategic Importance of (2-Chloro-5-isopropylphenyl)boronic acid in Synthesis
This compound is a versatile and strategically important building block for researchers in medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—a sterically demanding isopropyl group and an electron-withdrawing chlorine atom—offers a handle to fine-tune the physicochemical properties of target molecules. The boronic acid moiety is a gateway to a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings. These reactions enable the construction of complex molecular architectures, making this reagent invaluable for the generation of diverse chemical libraries for drug discovery and the development of novel functional materials.[1][2]
This guide provides an in-depth exploration of the derivatization of this compound, offering detailed protocols, mechanistic insights, and application-focused discussions to empower researchers to leverage this reagent to its full potential.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| CAS Number | 875550-89-3 | N/A |
| Molecular Formula | C₉H₁₂BClO₂ | N/A |
| Molecular Weight | 198.45 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | N/A |
Safety Precautions: this compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Core Derivatization Strategies and Protocols
The true synthetic power of this compound is unlocked through its participation in cross-coupling reactions. Below are detailed protocols for two of the most impactful transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinylaryl structures with high efficiency and functional group tolerance.[3] This reaction is particularly crucial in the synthesis of kinase inhibitors and other pharmacologically active compounds.
Application Focus: Synthesis of Novel Pyrazole-Containing Scaffolds
Substituted pyrazoles are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The following protocol details the synthesis of a biaryl compound incorporating a pyrazole ring, a common motif in kinase inhibitors.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.
Detailed Protocol: Synthesis of 3-(2-Chloro-5-isopropylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Materials:
-
This compound (1.2 equiv.)
-
3-Bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv.).
-
To the flask, add a degassed 4:1 mixture of 1,4-dioxane and deionized water.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Expected Outcome and Characterization:
The final product, 3-(2-chloro-5-isopropylphenyl)-5-(trifluoromethyl)-1H-pyrazole, is expected to be a solid. Characterization should be performed using standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic and aliphatic protons and their respective splitting patterns.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Chan-Lam Coupling: Constructing Carbon-Heteroatom Bonds
The Chan-Lam coupling is a powerful copper-catalyzed reaction for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[4][5] This reaction is particularly advantageous as it can often be carried out under milder conditions and is tolerant of a wider range of functional groups compared to other methods.
Application Focus: Synthesis of Novel Aminopyridine Derivatives
Aminopyridine moieties are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and act as bioisosteres. The following protocol outlines the synthesis of an N-arylated aminopyridine derivative.
Workflow for Chan-Lam Coupling:
Caption: Workflow for the Chan-Lam Coupling Reaction.
Detailed Protocol: Synthesis of N-(2-Chloro-5-isopropylphenyl)-5-methylpyridin-2-amine
Materials:
-
This compound (1.1 equiv.)
-
2-Amino-5-methylpyridine (1.0 equiv.)
-
Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv.)
-
Pyridine (2.0 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 equiv.) and this compound (1.1 equiv.) in dichloromethane.
-
To this solution, add copper(II) acetate (1.0 equiv.) and pyridine (2.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Expected Outcome and Characterization:
The product, N-(2-chloro-5-isopropylphenyl)-5-methylpyridin-2-amine, is expected to be a solid. Characterization should be performed using:
-
¹H NMR: To confirm the presence of aromatic, aliphatic, and amine protons.
-
¹³C NMR: To identify all unique carbon atoms.
-
MS: To confirm the molecular weight.
Applications in Drug Discovery and Development
Derivatives of this compound have shown significant potential in various therapeutic areas.
Kinase Inhibitors
The biaryl structures readily synthesized via Suzuki-Miyaura coupling are key pharmacophores for a multitude of kinase inhibitors. The unique substitution pattern of the (2-chloro-5-isopropylphenyl) moiety can provide enhanced potency and selectivity by occupying specific hydrophobic pockets within the kinase active site.
Phosphodiesterase 4 (PDE4) Inhibitors
The core structure derived from this compound can be elaborated to produce potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.
Agrochemicals
Boron-containing compounds are increasingly being explored for their potential as novel fungicides and herbicides. The derivatization of this compound can lead to new agrochemicals with improved efficacy and environmental profiles.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Suzuki Coupling | Inactive catalyst, inefficient base, or boronic acid decomposition. | Use a fresh batch of palladium catalyst. Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Ensure the reaction is thoroughly degassed. |
| Incomplete Chan-Lam Coupling | Insufficient catalyst activity or steric hindrance. | Increase the reaction temperature. Screen different copper sources (e.g., CuI, Cu₂O). Consider the use of a ligand (e.g., a phenanthroline derivative). |
| Side Product Formation | Homocoupling of the boronic acid or protodeboronation. | In Suzuki coupling, use a lower catalyst loading and ensure a stoichiometric excess of the halide partner. For both reactions, ensure anhydrous conditions where necessary. |
Conclusion
This compound is a powerful and versatile reagent that provides access to a wide array of complex molecules with significant potential in drug discovery, agrochemicals, and materials science. The robust and well-established protocols for Suzuki-Miyaura and Chan-Lam couplings, as detailed in these application notes, offer a reliable platform for the synthesis of novel derivatives. By understanding the underlying principles and carefully optimizing reaction conditions, researchers can effectively utilize this building block to accelerate their research and development efforts.
References
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
- Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions Using Arylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(17), 3974. [Link]
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.).
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.).
- Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (2011). Organic & Biomolecular Chemistry, 9(21), 7479. [Link]
- Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (2025). Molecules, 30(14), 3018. [Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett, 8, 867-882. [Link]
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(2), 279. [Link]
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(34), 12677–12685. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(12), 14093–14104. [Link]
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry, 101(10), 765-772. [Link]
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2022). Results in Chemistry, 4, 100318. [Link]
- Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. (2016). The Journal of Organic Chemistry, 81(9), 3942–3950. [Link]
- Cu-Catalyzed Coupling of Aliphatic Amines with Alkylboronic Esters. (2024). Chemistry – A European Journal, 30(19), e202303636. [Link]
- Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. (2016). Organic Letters, 18(16), 4144–4147. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(38), 27365-27369. [Link]
Sources
- 1. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Notes & Protocols: Advanced Catalytic Systems for Suzuki-Miyaura Coupling of (2-Chloro-5-isopropylphenyl)boronic acid
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of catalytic systems for cross-coupling reactions involving (2-Chloro-5-isopropylphenyl)boronic acid. The focus is on the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1][2] This guide delves into the rationale behind catalyst selection, reaction optimization, and provides detailed protocols for successful implementation.
The subject of this guide, this compound, presents a common challenge in cross-coupling chemistry due to steric hindrance from the ortho-chloro substituent. This steric impediment can significantly impact the efficiency of the catalytic cycle, necessitating carefully chosen catalyst systems to achieve high yields.
The Challenge of Sterically Hindered Substrates
The Suzuki-Miyaura cross-coupling is a powerful method for synthesizing biaryls, a common motif in pharmaceuticals.[3][4][5] The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple an organoboron compound with an organohalide.[2][6] However, substrates with bulky groups at the ortho position, such as this compound, can be problematic. The steric bulk hinders the approach of the reactants to the palladium center, potentially slowing down key steps in the catalytic cycle like transmetalation.[7][8]
To overcome this challenge, specialized catalytic systems featuring bulky, electron-rich phosphine ligands are often employed.[7][8] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is crucial for the oxidative addition of the aryl chloride coupling partner.
Selecting the Optimal Catalytic System
The choice of the palladium source and the ancillary ligand is critical for the successful coupling of hindered substrates. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems often provide superior results in terms of yield and reaction rate.
Modern approaches often favor the use of well-defined palladium precatalysts. These are stable complexes that are readily activated under the reaction conditions to generate the active Pd(0) species. This approach offers better control over the active catalyst concentration and can lead to more reproducible results. For challenging couplings, precatalysts that can quickly generate the active catalytic species under mild conditions are particularly advantageous, especially when dealing with unstable boronic acids.[9][10][11]
For sterically demanding substrates like this compound, the ligand plays a pivotal role. Bulky, electron-rich monophosphine ligands from the biarylphosphine class are often the ligands of choice.
-
Buchwald Ligands: Ligands such as SPhos and XPhos have demonstrated excellent performance in Suzuki-Miyaura reactions involving hindered aryl chlorides.[9][10] Their bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition of the aryl chloride.[8]
-
Other Specialized Ligands: A variety of other phosphine ligands, including P,O-ligands and N-heterocyclic carbenes (NHCs), have also been developed for challenging cross-coupling reactions.[6][12]
The selection of the ligand is often empirical, and screening of a small library of ligands may be necessary to identify the optimal choice for a specific substrate combination.
The choice of base and solvent system is also crucial for an efficient reaction.
-
Bases: A variety of bases can be used, with inorganic bases being the most common. Potassium phosphate (K₃PO₄) is often a good choice for hindered couplings as it is a strong enough base to facilitate transmetalation without promoting significant side reactions. Other bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) have also been used successfully.[13][14]
-
Solvents: The solvent system needs to be able to dissolve the various components of the reaction and is often a mixture of an organic solvent and water. Common organic solvents include tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).[13] The presence of water is often beneficial for the Suzuki-Miyaura reaction.[15]
Visualizing the Process
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below. The efficiency of each step can be influenced by the choice of catalyst, ligand, base, and solvent.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A typical experimental workflow for performing a Suzuki-Miyaura coupling with this compound is outlined below.
Caption: A standard workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Protocols and Application Data
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound with various aryl chlorides. Optimization may be required for specific substrates.
This protocol is adapted from general procedures for challenging Suzuki-Miyaura couplings.[1]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1, 5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl chloride, this compound, and the base.
-
In a separate vial, dissolve the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add the remaining degassed solvent to the reaction mixture.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The following table summarizes typical performance data for different catalytic systems in the Suzuki-Miyaura coupling of challenging substrates. This data is intended as a qualitative guide.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Moderate to Good | [7] |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80-100 | Good to Excellent | [15] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 80-110 | Good to Excellent | [10] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT - 60 | Good to Excellent | [9] |
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.
-
Protodeboronation: A common side reaction is the protodeboronation of the boronic acid.[9] Using a less nucleophilic base or minimizing the amount of water in the reaction can sometimes mitigate this issue. Alternatively, using the corresponding boronate ester may increase stability.[6]
-
Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can also occur. This can often be suppressed by carefully controlling the reaction conditions and catalyst loading.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound, while challenging due to steric hindrance, can be achieved with high efficiency through the careful selection of a suitable catalytic system. The use of bulky, electron-rich phosphine ligands in conjunction with an appropriate palladium source, base, and solvent is key to overcoming the steric barrier and achieving high yields of the desired biaryl product. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors, particularly in the context of drug discovery and development where the synthesis of complex molecular architectures is paramount.[3][16]
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry.
- A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.
- The Suzuki Reaction. Andrew G Myers Research Group.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Suzuki coupling reactions of aryl chlorides.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. SciSpace.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald.
- Application in medicinal chemistry and comparison studies.
- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applic
- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Unknown Source.
- Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
- Boronic acid catalysis. Chemical Society Reviews (RSC Publishing).
- Boronic Acid-Catalysed Dehydrative Synthesis.
- Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv.
- Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. New Journal of Chemistry (RSC Publishing).
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
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Application Notes & Protocols: Purification Strategies for Products of (2-Chloro-5-isopropylphenyl)boronic Acid Reactions
Introduction: The Critical Role of Purification in Pharmaceutical Synthesis
(2-Chloro-5-isopropylphenyl)boronic acid is a versatile building block in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many active pharmaceutical ingredients (APIs).[1][2] The steric hindrance imparted by the ortho-chloro and meta-isopropyl substituents, while often desirable for creating specific molecular architectures, presents unique challenges during the purification of the final products.[3][4]
Inefficient purification can lead to the retention of process-related impurities, such as residual palladium catalyst, unreacted starting materials, and byproducts from side reactions.[1][5] These impurities can compromise the efficacy and safety of the final drug substance. Therefore, robust and scalable purification strategies are paramount in the drug development pipeline. This guide provides an in-depth analysis of common purification techniques, offering detailed protocols and expert insights to navigate the challenges associated with products derived from this compound.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities that can arise from Suzuki-Miyaura reactions involving this compound.
Common Impurities:
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid or the aryl halide coupling partner.[1][6] This is often exacerbated by the presence of oxygen.[6]
-
Unreacted Starting Materials: Residual this compound and the corresponding aryl halide.
-
Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom, leading to 1-chloro-4-isopropylbenzene.[7][8] This side reaction is often promoted by basic conditions.[8]
-
Palladium Catalyst Residues: The palladium catalyst and its associated ligands (e.g., phosphines) can persist in the crude product.[1]
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).[1]
Table 1: Common Impurities and Their Characteristics
| Impurity Type | Chemical Structure Example (Generic) | Key Differentiating Property |
| Homocoupled Boronic Acid | Bis(2-chloro-5-isopropylphenyl) | High molecular weight, non-polar |
| Unreacted Boronic Acid | This compound | Acidic, relatively polar |
| Protodeboronation Product | 1-Chloro-4-isopropylbenzene | Volatile, non-polar |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Metal-containing, often colored |
| Inorganic Salts | K₂CO₃, K₃PO₄ | Water-soluble |
Purification Workflow: A Strategic Approach
The selection of an appropriate purification technique is dictated by the physical and chemical properties of the desired product and its impurities. A multi-step approach is often necessary to achieve high purity.
Caption: General purification workflow for Suzuki-Miyaura coupling products.
Detailed Protocols and Methodologies
Aqueous Work-up and Liquid-Liquid Extraction
The initial work-up is a critical first step to remove the bulk of inorganic salts and water-soluble impurities.
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
This protocol is particularly effective for removing unreacted this compound and other acidic impurities.[9][10]
Step-by-Step Procedure:
-
Reaction Quenching: Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, cool the reaction mixture to room temperature.[11]
-
Dilution: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[10]
-
Basification and Extraction: Transfer the diluted mixture to a separatory funnel and add a 1-2 M aqueous solution of a base, such as sodium hydroxide (NaOH).[9] Shake the funnel vigorously, venting periodically.
-
Layer Separation: Allow the layers to separate. The deprotonated boronic acid salt will partition into the aqueous layer.[9]
-
Repeated Extraction: Drain the aqueous layer and repeat the basic wash one to two more times to ensure complete removal of acidic impurities.
-
Neutralization and Brine Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and reduce the solubility of organic compounds in the aqueous phase.[12]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12]
Causality Behind the Choices: The basic wash converts the acidic boronic acid into its more water-soluble salt, facilitating its removal from the organic phase where the desired, typically less polar, biaryl product remains.[9][10]
Column Chromatography
Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[11][12] For products derived from this compound, which are often non-polar to moderately polar, normal-phase silica gel chromatography is the most common approach.
Protocol 2: Normal-Phase Silica Gel Chromatography
Step-by-Step Procedure:
-
Column Packing: Prepare a silica gel column using a suitable slurry solvent, typically a non-polar solvent like hexanes or petroleum ether.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For less soluble compounds, a dry loading technique, where the crude product is adsorbed onto a small amount of silica gel, is recommended.[13]
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[12] A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Table 2: Recommended Solvent Systems for Column Chromatography
| Product Polarity | Recommended Solvent System | Rationale |
| Non-polar | Hexanes/Ethyl Acetate | Good separation for a wide range of polarities. |
| Moderately Polar | Dichloromethane/Methanol | For more polar products where hexanes/ethyl acetate is not sufficiently eluting.[10] |
| Base-sensitive | Hexanes/Toluene with triethylamine (0.1%) | The addition of a small amount of base can prevent streaking of basic compounds. |
Expert Insight: Due to the often-greasy nature of products containing the isopropyl group, co-elution with non-polar impurities can be an issue. A shallow elution gradient is often key to achieving good separation.
Crystallization and Trituration
Crystallization is an excellent final purification step for solid products, as it can yield material of very high purity.[14][15]
Protocol 3: Recrystallization from a Two-Solvent System
Step-by-Step Procedure:
-
Solvent Selection: Identify a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Also, find a second "anti-solvent" in which the product is poorly soluble. Common pairs include hexanes/methanol or toluene/hexanes.[14]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.
-
Induce Crystallization: Slowly add the "anti-solvent" until the solution becomes slightly turbid. If necessary, gently warm the solution to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Washing: Isolate the crystals by vacuum filtration, washing them with a small amount of cold "anti-solvent."[14]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Trituration: For products that are difficult to crystallize, trituration can be an effective alternative. This involves stirring the crude solid in a solvent in which the desired product is insoluble, but the impurities are soluble.
Specialized Purification Techniques
In some cases, standard techniques may not be sufficient.
-
Scavenger Resins: These are solid-supported reagents that can selectively bind to and remove specific impurities, such as residual palladium or boronic acids.[9] The product is then isolated by simple filtration.
-
Preparative HPLC: For high-value materials or when all other methods fail, preparative high-performance liquid chromatography (HPLC) can provide excellent separation, although it is less scalable.
Troubleshooting Common Purification Challenges
| Problem | Potential Cause | Suggested Solution |
| Product and impurity co-elute during chromatography | Similar polarities. | Try a different solvent system or a different stationary phase (e.g., alumina, C18 reverse-phase).[16][17] |
| Oily product that won't crystallize | Presence of impurities inhibiting crystal lattice formation. | Attempt trituration with various solvents. If that fails, re-purify by column chromatography. |
| Low recovery after purification | Product loss during multiple extraction or chromatography steps. | Minimize the number of purification steps. Ensure complete transfer of material between steps. |
| Persistent palladium contamination (black/grey solid) | Inefficient removal during work-up. | Filter the crude product through a pad of Celite before concentration.[14] Consider using a palladium scavenger resin. |
Conclusion
The purification of products from reactions involving this compound requires a systematic and well-considered approach. By understanding the potential impurity profile and strategically applying a combination of aqueous work-up, chromatography, and crystallization, researchers can consistently obtain high-purity materials essential for drug discovery and development. The protocols and insights provided in this guide serve as a robust starting point for developing tailored purification strategies for this important class of compounds.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Benchchem. (n.d.). Removal of boronic acid impurities from trimethylboroxine.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using 3-Cyanophenylboronic acid.
- Reddit. (2017). Purification of boronic acids?
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
- Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids.
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Al-Masum, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-11.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
- ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Benchchem. (n.d.). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
- Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-coupling: Practical Guide.
- Organic Letters. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
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Application Note: High-Throughput Analytical Methodologies for Monitoring Palladium-Catalyzed Cross-Coupling Reactions of (2-Chloro-5-isopropylphenyl)boronic acid
<
Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis
(2-Chloro-5-isopropylphenyl)boronic acid is a key building block in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental for the construction of complex biaryl structures.[1][2][3][4][5] The efficiency, yield, and purity of the final product in these reactions are highly dependent on precise control over reaction parameters. Real-time or near-real-time monitoring of these reactions is therefore not just a quality control measure, but a critical component of process analytical technology (PAT) that enables process understanding, optimization, and control.[6]
This application note provides detailed protocols for the robust and efficient monitoring of reactions involving this compound using state-of-the-art analytical techniques. We will delve into the practical application of Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy. The methodologies are designed to provide researchers, scientists, and drug development professionals with the tools to gain deep insights into reaction kinetics, identify key intermediates, and detect the formation of byproducts, thereby facilitating the development of scalable and reproducible synthetic processes.
Understanding the Analyte: this compound
Before delving into the analytical protocols, it is crucial to understand the chemical nature of this compound.
Chemical Structure and Properties:
-
Molecular Formula: C9H12BClO2
-
Molecular Weight: 198.45 g/mol
-
Key Features: The molecule possesses a boronic acid group (-B(OH)2), which is the reactive moiety in Suzuki-Miyaura coupling. The phenyl ring is substituted with a chloro group and an isopropyl group, which influence its reactivity and chromatographic behavior.
Boronic acids are known for their versatile reactivity, stability, and relatively low toxicity.[7] However, they can be prone to certain side reactions, such as homocoupling, especially in the presence of oxygen.[8] Additionally, the boronic acid group can undergo dehydration to form boroxines (cyclic trimers), which can complicate analysis.[9] Therefore, analytical methods must be robust enough to distinguish between the starting material, the desired product, and potential impurities.
High-Throughput Reaction Monitoring: UPLC-MS Protocol
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for reaction monitoring due to its higher resolution, sensitivity, and speed.[10][11] When coupled with a mass spectrometer, it provides unambiguous identification and quantification of reaction components.[12]
Rationale for UPLC-MS
The primary challenge in monitoring Suzuki-Miyaura reactions is the simultaneous presence of the starting boronic acid, the aryl halide coupling partner, the desired biaryl product, and potential byproducts in a complex reaction matrix. UPLC provides the necessary chromatographic separation of these components, while MS detection offers the specificity to identify each species based on its mass-to-charge ratio (m/z). This combination is particularly powerful for identifying unexpected intermediates or degradation products.[12]
Experimental Workflow: UPLC-MS
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one-pot synthesis involving (2-Chloro-5-isopropylphenyl)boronic acid
Application Note & Protocol
Topic: One-Pot Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling of (2-Chloro-5-isopropylphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Biaryl and heteroaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C-C bonds to construct these motifs.[3][4] This application note provides a detailed, field-proven protocol for a one-pot Suzuki-Miyaura cross-coupling reaction utilizing this compound as a key building block. We delve into the mechanistic rationale behind the selection of catalysts, reagents, and conditions, offering a comprehensive guide for synthesizing complex molecular architectures efficiently. The protocol is designed to be self-validating, ensuring reproducibility for researchers aiming to incorporate this versatile building block into their drug discovery and development pipelines.
Introduction: The Strategic Value of this compound
This compound (CAS No. 875550-89-3) is a valuable synthetic intermediate in organic chemistry.[5] Its structure offers several strategic advantages for medicinal chemistry applications:
-
The boronic acid group is a cornerstone of the Suzuki-Miyaura reaction, enabling predictable and high-yield C-C bond formation.[6]
-
The chloro substituent provides a handle for subsequent orthogonal cross-coupling reactions, allowing for the sequential and regioselective elaboration of the molecular scaffold.
-
The isopropyl group enhances lipophilicity, a critical parameter for modulating the pharmacokinetic properties of drug candidates, and provides steric bulk that can influence binding selectivity.
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[7][8] This guide focuses on a one-pot Suzuki-Miyaura protocol, a cornerstone of modern synthetic chemistry.[9][10]
Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like our subject boronic acid) with an organohalide or triflate.[3][4] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this cycle is critical to troubleshooting and adapting the protocol.
The generally accepted mechanism involves three key steps:[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar'-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (Ar) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.
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Application Note & Protocols: Accelerating Drug Discovery with Microwave-Assisted Suzuki-Miyaura Reactions of (2-Chloro-5-isopropylphenyl)boronic Acid
Abstract: This technical guide provides an in-depth exploration of microwave-assisted cross-coupling reactions utilizing (2-Chloro-5-isopropylphenyl)boronic acid, a key building block in modern medicinal chemistry. We move beyond simple procedural lists to explain the fundamental principles of microwave-assisted organic synthesis (MAOS) and its specific advantages for Suzuki-Miyaura cross-coupling. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to enable rapid, efficient, and scalable synthesis of complex biaryl structures.
Introduction: The Convergence of a Key Building Block and an Enabling Technology
In the landscape of contemporary drug discovery, the synthesis of complex molecular scaffolds with speed and precision is paramount. Arylboronic acids are foundational reagents in this endeavor, primarily due to their stability, low toxicity, and versatile reactivity in metal-catalyzed cross-coupling reactions.[1][2] Among these, This compound presents a particularly valuable synthon. The chloro- and isopropyl-substituents offer steric and electronic handles for tuning molecular properties, making it a frequent component in the synthesis of bioactive molecules.[3]
The traditional limitation of C-C bond formation, particularly with sterically hindered or electronically deactivated substrates, has often been long reaction times and harsh thermal conditions. Microwave-assisted organic synthesis (MAOS) directly addresses these challenges. By utilizing microwave irradiation, chemists can achieve uniform, rapid heating, often leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity profiles.[4][5][6] This guide details the practical application of MAOS to the Suzuki-Miyaura cross-coupling of this compound, providing a robust platform for accelerated synthesis.
The "Why": Causality Behind Microwave-Assisted Synthesis
Conventional heating relies on conduction and convection, resulting in uneven temperature distribution where the vessel walls are hotter than the bulk solution. In contrast, microwave energy couples directly with polar molecules in the reaction mixture, causing rapid heating through two primary mechanisms:
-
Dipolar Rotation: Polar molecules, such as the solvent, attempt to align with the oscillating electric field of the microwave, generating heat through molecular friction.
-
Ionic Conduction: Charged particles (ions) in the solution move back and forth through the solution under the influence of the microwave field, generating heat through collisions.
This direct, bulk heating leads to rapid temperature elevation and allows for precise temperature control, often enabling access to temperatures above the solvent's boiling point in sealed vessels.[4] This is particularly advantageous for activating less reactive coupling partners, such as aryl chlorides.[7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds. The generally accepted mechanism, catalyzed by a Palladium(0) species, proceeds through three key steps. The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols & Methodologies
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis vials are designed for high pressures; inspect for cracks or defects before use. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Step-by-Step Methodology:
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add:
-
This compound (1.2 mmol, 1.2 equiv).
-
The desired aryl bromide (1.0 mmol, 1.0 equiv).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[9]
-
-
Solvent Addition: Add a suitable solvent mixture. A common and effective system is a 4:1 mixture of 1,4-Dioxane and Water (5 mL total).[10]
-
Vessel Sealing: Securely cap the vial using a specialized crimper. Ensure the seal is tight to contain pressure generated during heating.
-
Microwave Irradiation: Place the vial in the cavity of a laboratory microwave reactor. Program the instrument with the following parameters:
-
Reaction Cooldown: After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system before carefully venting and opening.
-
Work-up & Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Analysis: Purify the crude product by column chromatography on silica gel. Analyze the final product for purity and confirm its identity using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Reaction Optimization
For challenging substrates or to maximize yield, a systematic optimization of reaction parameters is recommended. The following table outlines key variables to screen. Set up an array of reactions based on the general protocol, modifying one parameter at a time.
| Parameter | Variables to Screen | Rationale & Expert Insight |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand (e.g., XPhos, SPhos) | The choice of catalyst and ligand is critical. Buchwald-type ligands (XPhos, SPhos) are often effective for coupling sterically hindered substrates or less reactive aryl chlorides.[13][14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings due to its higher solubility and basicity.[10][15] K₃PO₄ is a strong, non-nucleophilic base suitable for many systems. |
| Solvent | Dioxane/H₂O, DMF, Acetonitrile/H₂O, iPrOH/H₂O | The solvent must be polar enough to absorb microwave energy efficiently. Aqueous mixtures often accelerate the reaction.[6][7][11] DMF is a high-boiling polar aprotic solvent suitable for higher temperature reactions.[9] |
| Temperature | 100 °C, 120 °C, 140 °C, 150 °C | Microwave heating allows for rapid screening of temperatures. Higher temperatures can overcome activation barriers but may also lead to decomposition or side reactions.[12] |
| Time | 10 min, 15 min, 20 min, 30 min | Monitor reaction progress by TLC or LC-MS to determine the optimal time, avoiding prolonged heating that could degrade the product. |
Data Presentation: Representative Results
The following table summarizes expected outcomes for the microwave-assisted coupling of this compound with various aryl bromides under optimized conditions.
| Aryl Bromide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Isolated Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 92% |
| 4-Bromobenzonitrile | PdCl₂(dppf) (3 mol%) | K₂CO₃ | DMF | 140 | 15 | 88% |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂/XPhos (2 mol%/4 mol%) | K₃PO₄ | Dioxane/H₂O | 120 | 20 | 94% |
| 2-Bromopyridine | Pd(PPh₃)₄ (3 mol%) | Cs₂CO₃ | Dioxane/H₂O | 140 | 20 | 85% |
| Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Acetonitrile/H₂O | 120 | 15 | 90% |
Note: These are representative yields. Actual results may vary based on specific equipment and reagent purity.
Visualizing the Experimental Workflow
Caption: Standard experimental workflow for microwave-assisted Suzuki coupling.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient temperature, or incorrect base.
-
Solution: Use a fresh batch of catalyst. Screen higher temperatures and different bases as outlined in the optimization protocol. Ensure the boronic acid is not degraded (boronic acids can dehydrate to form unreactive anhydrides).
-
-
Debromination/Dechlorination of Starting Material:
-
Cause: This is a common side reaction, particularly at high temperatures or with certain catalyst/ligand combinations.
-
Solution: Reduce the reaction temperature or time. Screen different catalyst systems; sometimes less reactive catalysts can be more selective.[13]
-
-
Formation of Homo-coupled Byproducts:
-
Cause: Often occurs if oxygen is not excluded, which can facilitate oxidative homo-coupling of the boronic acid.
-
Solution: While many microwave Suzuki reactions are robust enough to run without degassing[11], for sensitive substrates, sparging the solvent with an inert gas (Nitrogen or Argon) for 10-15 minutes before addition can minimize this side reaction.
-
Conclusion
The strategic combination of this compound with microwave-assisted synthesis protocols offers a powerful and highly efficient method for the rapid generation of diverse biaryl compounds. The protocols and principles outlined in this guide demonstrate that MAOS is not merely a means of accelerating reactions but a transformative tool for optimizing reaction conditions, improving yields, and enabling synthetic routes that are challenging under conventional heating.[4][16] By adopting these methodologies, research and development teams can significantly shorten discovery timelines and more effectively explore chemical space in the pursuit of novel therapeutics and advanced materials.
References
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst).
- Optimization of the Suzuki-Miyaura Cross-coupling.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI. [Link]
- Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites.
- Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Application in medicinal chemistry and comparison studies.
- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm (RSC Publishing). [Link]
- Microwave-assisted Pd-catalyzed cross-coupling of aryl alkyl selenides with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Microwave‐Assisted Cross‐Coupling of Nitroarenes with Aryl Boronic Acids.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Continuous Flow Suzuki-Miyaura Cross-Coupling of (2-Chloro-5-isopropylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Flow Chemistry for the Synthesis of Complex Biaryl Scaffolds
In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of efficiency, safety, and scalability is paramount. (2-Chloro-5-isopropylphenyl)boronic acid is a key building block for accessing a variety of complex molecular architectures, particularly biaryl structures that are prevalent in many active pharmaceutical ingredients (APIs). The Suzuki-Miyaura cross-coupling reaction is the cornerstone method for forging these critical carbon-carbon bonds. However, traditional batch processing of these reactions can present challenges related to thermal control, mass transfer limitations, and the safe handling of reagents and catalysts.[1][2]
Continuous flow chemistry offers a transformative approach to overcome these limitations. By conducting reactions in a continuously flowing stream through a microreactor or packed-bed system, we can achieve precise control over reaction parameters, leading to enhanced safety, higher yields, and improved product purity.[1][2] This technology is particularly well-suited for palladium-catalyzed reactions like the Suzuki-Miyaura coupling, enabling rapid process optimization and seamless scalability from laboratory to production scale.[3][4][5]
This document provides a detailed application note and a robust protocol for the continuous flow Suzuki-Miyaura cross-coupling of this compound. The protocol is designed based on established principles of flow chemistry and literature precedents for structurally similar arylboronic acids, providing a scientifically sound starting point for researchers.
The Advantages of Flow Chemistry for Suzuki-Miyaura Cross-Coupling
The adoption of continuous flow technology for Suzuki-Miyaura reactions offers several distinct advantages over conventional batch methods:
-
Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, significantly mitigating the risks associated with exothermic events or the handling of hazardous materials.[1]
-
Precise Process Control: Key reaction parameters such as temperature, pressure, and residence time are meticulously controlled, leading to greater reproducibility and the suppression of side reactions.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors facilitates efficient heat exchange and rapid mixing, which is crucial for fast and selective reactions.
-
Increased Efficiency and Throughput: The continuous nature of the process allows for higher productivity and the potential for automated, around-the-clock operation.
-
Facilitated Use of Heterogeneous Catalysts: Packed-bed reactors are ideal for utilizing immobilized catalysts, which simplifies product purification, minimizes palladium leaching, and allows for catalyst reuse.[3][4]
-
Rapid Optimization: The small scale and automated nature of flow systems enable high-throughput screening of reaction conditions, accelerating process development.[6][7]
Proposed Continuous Flow Suzuki-Miyaura Protocol
This protocol details a continuous flow setup for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a model aryl bromide, 4-bromoanisole.
Reaction Scheme:
Experimental Workflow Diagram
Below is a diagram illustrating the proposed continuous flow setup.
Caption: Continuous flow experimental setup.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercially Available | >97% |
| 4-Bromoanisole | Commercially Available | >98% |
| Palladium(II) acetate | Commercially Available | - |
| Triphenylphosphine | Commercially Available | >99% |
| or Immobilized Pd Catalyst (e.g., SiliaCat DPP-Pd) | Commercially Available | - |
| Potassium Phosphate (K₃PO₄) | Commercially Available | >98% |
| Tetrahydrofuran (THF), HPLC Grade | Commercially Available | - |
| Deionized Water | In-house | - |
Step-by-Step Protocol
-
Reagent Preparation:
-
Solution A: Prepare a stock solution of this compound (1.2 equivalents) and 4-bromoanisole (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v). The concentration should be optimized based on solubility, but a starting point of 0.2 M for the aryl bromide is recommended.
-
Solution B: Prepare an aqueous stock solution of potassium phosphate (K₃PO₄, 3.0 equivalents).
-
Catalyst Preparation: If using a homogeneous catalyst, add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like PPh₃) to Solution A. If using a heterogeneous catalyst, pack a suitable column with the immobilized palladium catalyst.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram.
-
Ensure all connections are secure to handle the intended operating pressure.
-
Prime the pumps and lines with the respective solvent systems to remove any air bubbles.
-
-
Reaction Execution:
-
Set the desired temperature for the packed-bed reactor. A starting temperature of 100-140°C is recommended to overcome the potential lower reactivity of the chloro-substituted aryl boronic acid.[8]
-
Set the back pressure regulator to a pressure sufficient to keep the solvents in the liquid phase at the operating temperature (e.g., 10-15 bar).
-
Start pumping Solution A and Solution B at the desired flow rates to achieve the target residence time in the reactor. The residence time can be calculated as the reactor volume divided by the total flow rate. A typical starting residence time would be in the range of 10-30 minutes.
-
Allow the system to reach a steady state before collecting the product. This is typically achieved after 3-5 reactor volumes have passed through the system.
-
-
Product Collection and Analysis:
-
Collect the output from the back pressure regulator.
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic phase by HPLC or GC-MS to determine the conversion, yield, and purity of the product.
-
Optimization Parameters
The following table provides a starting point for the optimization of the reaction conditions.
| Parameter | Recommended Starting Point | Range for Optimization | Rationale |
| Temperature | 120 °C | 80 - 160 °C | Higher temperatures can increase reaction rates, especially for less reactive aryl chlorides. Flow chemistry allows for superheating of solvents safely.[9] |
| Residence Time | 20 minutes | 5 - 60 minutes | Longer residence times can lead to higher conversion but may also result in degradation. Shorter times increase throughput. |
| Base | K₃PO₄ (aqueous) | K₂CO₃, Cs₂CO₃ | The choice of base is crucial for the transmetalation step. K₃PO₄ is often effective in biphasic systems.[4] |
| Catalyst Loading | 1-2 mol% (homogeneous) | 0.1 - 5 mol% | Lowering catalyst loading is economically and environmentally beneficial. Heterogeneous catalysts in packed beds offer a significant advantage here.[3] |
| Solvent System | THF/Water (3:1) | Dioxane/Water, EtOH/Water | A biphasic system is often necessary to dissolve both the organic substrates and the inorganic base, preventing clogging of the reactor.[1] |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling is depicted below.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid (Ar'-B(OH)₂), activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[1][8]
In a flow system, the rapid mixing and precise temperature control ensure that each of these steps proceeds efficiently, minimizing the formation of byproducts.
Conclusion and Outlook
The application of continuous flow chemistry to the Suzuki-Miyaura cross-coupling of this compound presents a compelling strategy for the synthesis of valuable pharmaceutical intermediates. The enhanced safety, control, and scalability offered by this technology can significantly streamline drug development and manufacturing processes. The protocol provided herein serves as a robust starting point for researchers to explore the benefits of flow chemistry in their own work. Further optimization, potentially aided by Design of Experiments (DoE) methodologies, can lead to even more efficient and sustainable synthetic routes.[6][8]
References
- D. Cantillo, C. O.
- Y. Yamada et al., "Continuous‐Flow Suzuki‐Miyaura Coupling in Water and Organic Solvents Promoted by Blends of Stabilized Convoluted Polymeric Palladium Catalysts and Polymeric Auxiliary Materials", Chemistry – A European Journal, 2023, 29(34), e202300494. [Link]
- T. Fukuyama et al., "Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System", Molecules, 2018, 23(11), 2827. [Link]
- Y. Li et al., "Integrated Suzuki Cross‐Coupling/Reduction Cascade Reaction of meta‐/para‐Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions", Chemistry – An Asian Journal, 2021, 16(16), 2338-2345. [Link]
- F. V. F. da Silva et al., "Flow Chemistry for Flowing Cross-Couplings: A Concise Overview", Organic Process Research & Development, 2025, 29, 281-298. [Link]
- M. Oliva et al., "Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling", Chemical Science, 2024. [Link]
- Y. Li et al., "Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions", Chem Asian J., 2021, 16(16), 2338-2345. [Link]
- G. Basavaraju, R.
- J. Yoshida et al.
- Vapourtec Ltd.
- I. R. Baxendale, "Suzuki Coupling in Flow Reactors", Flow Chemistry in Industry, 2018. [Link]
- J. Yoshida et al., "A single reactor system for optimizing Suzuki–Miyaura coupling reaction conditions", Beilstein Journal of Organic Chemistry, 2015, 11, 1785-1791. [Link]
- G. Basavaraju, R. Rajanna, "Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology", Semantic Scholar, 2020. [Link]
- T. Noel et al.
- T. Noël, A. J. Musacchio, "Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow", Organic Letters, 2011, 13(19), 5180-5183. [Link]
- A. Suzuki, "Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water", Pure and Applied Chemistry, 1991, 63(3), 419-422. [Link]
- U. Bora et al., "An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water", Green Chemistry, 2003, 5, 475-477. [Link]
- Y. Yamada et al., "Continuous-Flow Suzuki-Miyaura Coupling in Water and Organic Solvents Promoted by Blends of Stabilized Convoluted Polymeric Palladium Catalysts and Polymeric Auxiliary Materials", Chemistry, 2023, 29(34), e202300494. [Link]
- M. C. Willis et al., "Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions", Journal of the American Chemical Society, 2005, 127(38), 13156-13157. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling in Flow Reactors - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. iris.unina.it [iris.unina.it]
- 5. Continuous-Flow Suzuki-Miyaura Coupling in Water and Organic Solvents Promoted by Blends of Stabilized Convoluted Polymeric Palladium Catalysts and Polymeric Auxiliary Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.bcrec.id [journal.bcrec.id]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System [mdpi.com]
Application Notes and Protocols: (2-Chloro-5-isopropylphenyl)boronic Acid as a Reversible Covalent Inhibitor of Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of Substituted Arylboronic Acids in Enzymology
Boronic acids have emerged from the realm of synthetic organic chemistry to become a pivotal class of molecules in chemical biology and drug discovery.[1][2] Their unique electronic properties, particularly the vacant p-orbital on the boron atom, confer a Lewis acidic character that enables reversible covalent interactions with nucleophilic residues in enzyme active sites.[3][4] This ability to mimic the tetrahedral transition state of substrate hydrolysis makes them potent inhibitors of several enzyme classes, most notably serine proteases and β-lactamases.[1][5][6][7]
(2-Chloro-5-isopropylphenyl)boronic acid is a member of the substituted arylboronic acid family. The substituents on the phenyl ring—a chloro group at the 2-position and an isopropyl group at the 5-position—are expected to modulate its inhibitory potency and selectivity through steric and electronic effects within the enzyme's active site. Understanding the enzymatic interactions of this specific molecule provides a valuable case study for structure-activity relationship (SAR) investigations in drug development programs targeting serine proteases.[8][9]
This guide provides a comprehensive overview of the principles and a detailed protocol for characterizing the inhibitory activity of this compound against a model serine protease, chymotrypsin.
Mechanism of Serine Protease Inhibition by Arylboronic Acids
Serine proteases, such as chymotrypsin, trypsin, and elastase, are characterized by a catalytic triad in their active site, typically composed of serine, histidine, and aspartate residues. The catalytic serine acts as the primary nucleophile, attacking the carbonyl carbon of the substrate's scissile bond.
Arylboronic acids function as transition-state analog inhibitors.[6] The boronic acid moiety is attacked by the nucleophilic hydroxyl group of the catalytic serine, forming a stable, tetrahedral boronate adduct.[3][5] This complex is further stabilized by interactions with the oxyanion hole and the active site histidine, effectively sequestering the enzyme in an inactive state. This interaction is reversible, with the binding constant (Ki) being a critical measure of the inhibitor's potency.[1]
Visualizing the Inhibition Mechanism
The following diagram illustrates the reversible covalent inhibition of a serine protease by this compound.
Caption: Reversible covalent inhibition of a serine protease.
Experimental Protocol: Determining the Inhibitory Potency of this compound against Chymotrypsin
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against bovine α-chymotrypsin.
Principle
The activity of chymotrypsin is measured by its ability to hydrolyze the substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA). This hydrolysis releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 410 nm. In the presence of an inhibitor, the rate of pNA formation is reduced.
Materials and Reagents
-
Enzyme: Bovine pancreatic α-chymotrypsin (e.g., Sigma-Aldrich C4129)
-
Inhibitor: this compound
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA)
-
Buffer: 0.1 M Tris-HCl, pH 8.0
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate
-
Equipment: 96-well microplate reader, UV-Vis spectrophotometer, standard laboratory glassware, and pipettes.
Stock Solution Preparation
-
Enzyme Stock (1 mg/mL): Dissolve 1 mg of α-chymotrypsin in 1 mL of 1 mM HCl. Store at 4°C.
-
Inhibitor Stock (10 mM): Dissolve an appropriate amount of this compound in DMSO to make a 10 mM stock solution.
-
Substrate Stock (20 mM): Dissolve S-AAPF-pNA in DMSO to make a 20 mM stock solution.
Experimental Workflow
The following diagram outlines the key steps in the enzyme inhibition assay.
Caption: Workflow for the chymotrypsin inhibition assay.
Detailed Assay Protocol (96-well plate format)
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in 0.1 M Tris-HCl, pH 8.0 to achieve a range of concentrations (e.g., from 100 µM to 1 nM). Include a "no inhibitor" control (buffer only).
-
Prepare Enzyme Working Solution: Dilute the chymotrypsin stock solution in 0.1 M Tris-HCl, pH 8.0 to a final concentration of approximately 10 nM.
-
Set up Assay Plate:
-
To each well, add 50 µL of the appropriate inhibitor dilution (or buffer for control).
-
Add 50 µL of the enzyme working solution to all wells.
-
Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction:
-
Prepare a working substrate solution by diluting the 20 mM S-AAPF-pNA stock in 0.1 M Tris-HCl, pH 8.0 to a final concentration of 200 µM.
-
Add 100 µL of the working substrate solution to each well to start the reaction. The final volume in each well will be 200 µL.
-
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm every minute for 10-20 minutes.
Data Analysis
-
Calculate Initial Velocities: For each inhibitor concentration, determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Determine IC50:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
-
Determine Inhibition Constant (Ki):
-
To determine the mode of inhibition and the Ki value, repeat the experiment using multiple substrate concentrations.
-
The Ki for a competitive inhibitor can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Expected Results and Interpretation
The data from this assay will allow for the quantitative assessment of this compound as a chymotrypsin inhibitor.
| Parameter | Description | Typical Value Range for Arylboronic Acids |
| IC50 | The concentration of inhibitor that reduces enzyme activity by 50%. | Nanomolar to micromolar range. |
| Ki | The inhibition constant, representing the equilibrium constant for the dissociation of the enzyme-inhibitor complex. A lower Ki indicates a more potent inhibitor. | Nanomolar to micromolar range. |
| Mode of Inhibition | The mechanism by which the inhibitor affects the enzyme (e.g., competitive, non-competitive). | Expected to be competitive for arylboronic acids against serine proteases. |
The specific values obtained for this compound will depend on the precise interactions of the chloro and isopropyl substituents with the S1 and other specificity pockets of the chymotrypsin active site. These results are crucial for building a structure-activity relationship (SAR) profile, guiding the design of more potent and selective inhibitors for therapeutic applications.[8][10] For instance, the hydrophobicity of the isopropyl group may favor binding in a hydrophobic pocket, while the electronic nature of the chloro group could influence the Lewis acidity of the boron atom.
Conclusion
This compound serves as an excellent model compound for exploring the inhibition of serine proteases, a class of enzymes implicated in numerous pathological conditions. The protocols and principles outlined in this guide provide a robust framework for researchers to characterize its inhibitory properties and to leverage this knowledge in the broader context of drug discovery and development. The unique ability of boronic acids to form reversible covalent bonds offers a compelling strategy for designing potent and selective enzyme inhibitors.[11][12][13]
References
- Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design. Antimicrobial Agents and Chemotherapy.
- Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase. Bioorganic & Medicinal Chemistry.
- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules.
- Inhibition of Serine Proteases by Arylboronic Acids.
- Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Boronic acid inhibitors of the class A β-lactamase KPC-2. Bioorganic & Medicinal Chemistry.
- Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm form
- Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen.
- Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry.
- Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. The Journal of Biological Chemistry.
- Inhibition of serine proteases by arylboronic acids.
- The inhibition of class C beta-lactamases by boronic acids. The Biochemical Journal.
- Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry.
- Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Pharmaceuticals.
- Design and discovery of boronic acid drugs.
- Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? Biomolecules.
Sources
- 1. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibition of class C beta-lactamases by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Couplings with (2-Chloro-5-isopropylphenyl)boronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered and electronically deactivated substrates, such as (2-Chloro-5-isopropylphenyl)boronic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common experimental issues.
I. Understanding the Challenges with this compound
The structure of this compound presents a classic example of a challenging substrate for Suzuki-Miyaura coupling. The ortho-chloro substituent provides significant steric hindrance, which can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][2] Additionally, the chlorine atom is an electron-withdrawing group, which can influence the electronic properties of the boronic acid.
II. Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you systematically identify and solve the problems you may be facing with your Suzuki coupling reaction.
Problem 1: Low to No Conversion of Starting Materials
This is one of the most common issues. You observe a significant amount of unreacted aryl halide and/or your boronic acid derivative.
Initial Checks & Solutions:
-
Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ are often not effective for hindered substrates.[2] The steric bulk of this compound requires a more robust catalytic system.
-
Solution: Switch to a more active and sterically demanding catalyst system. Bulky, electron-rich phosphine ligands are often necessary.[1][3] Consider screening a panel of specialized ligands such as Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][4] These ligands promote the formation of a highly reactive palladium(0) species, which facilitates both the oxidative addition and reductive elimination steps.[5]
-
-
Insufficient Base Strength: For sterically hindered couplings, stronger bases are often required to facilitate the transmetalation step.[1][6]
-
Inappropriate Solvent: The solvent must be able to dissolve all reactants and stabilize the catalytic species throughout the reaction.
-
Reaction Temperature Too Low: Sterically hindered substrates often require higher temperatures to overcome the activation energy barriers of the catalytic cycle.[1][5]
-
Solution: If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[8]
-
Troubleshooting Workflow: Low/No Conversion
Caption: A logical workflow for troubleshooting low or no conversion.
Problem 2: Formation of Significant Side Products
Even if the reaction proceeds, you may observe the formation of undesired byproducts that complicate purification and reduce the yield of your target molecule.
Common Side Products and Their Causes:
-
Homocoupling of the Boronic Acid: This is the dimerization of two molecules of this compound. The primary causes are the presence of oxygen or using a Palladium(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[9][10]
-
Solution:
-
Rigorous Degassing: It is crucial to remove dissolved oxygen from your solvent and reaction mixture. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes, or by using the freeze-pump-thaw technique for more sensitive reactions.[9][10]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling.[8]
-
Ligand Choice: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[8][10]
-
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-chloro-4-isopropylbenzene.[11] This side reaction is often promoted by aqueous basic conditions.[12][13]
-
Solution:
-
Anhydrous Conditions: If possible, run the reaction under anhydrous conditions. Anhydrous K₃PO₄ in a solvent like toluene or dioxane can be effective.[14]
-
Use Boronic Esters: Boronate esters, such as the pinacol ester, are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[8][13] They slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[8]
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable, crystalline solids that are significantly less susceptible to protodeboronation.[8]
-
-
-
Dehalogenation of the Aryl Halide: The halogen on your coupling partner is replaced by a hydrogen atom.
-
Solution:
-
Choice of Base: Use a milder, non-coordinating base.
-
Reaction Time: Shorter reaction times can sometimes reduce the extent of dehalogenation.[3]
-
-
Competing Reaction Pathways
Caption: Competing pathways in Suzuki-Miyaura coupling.
III. Frequently Asked Questions (FAQs)
Q1: I am observing a black precipitate in my reaction. What is it and is it a problem?
A1: The formation of a black precipitate, commonly known as palladium black, indicates catalyst decomposition.[3] This is often associated with a failed or stalled reaction. It can be caused by impurities, the presence of oxygen, or excessively high reaction temperatures.[3] Ensure all your reagents and solvents are pure and that you have thoroughly degassed the reaction mixture.
Q2: How do I choose between the different Buchwald ligands (SPhos, XPhos, RuPhos)?
A2: While all are effective for hindered substrates, there are subtle differences. XPhos and SPhos are generally good starting points for a wide range of sterically demanding couplings.[1] RuPhos can sometimes be more effective for particularly electron-rich or hindered aryl chlorides. The best approach is often to screen a small panel of these ligands to find the optimal one for your specific substrate combination.[2]
Q3: Can I use microwave heating for this reaction?
A3: Yes, microwave irradiation can be a very effective tool for accelerating Suzuki couplings with hindered substrates.[4][5] It allows for rapid and uniform heating, which can significantly reduce reaction times and sometimes improve yields. However, it is important to carefully monitor the temperature and pressure to avoid solvent boiling and catalyst decomposition.
Q4: My boronic acid is not very stable. What are my options?
A4: If you suspect your this compound is degrading on storage or during the reaction, consider converting it to a more stable derivative.
-
Potassium trifluoroborate salts (ArBF₃K): These are air- and moisture-stable crystalline solids.[8]
-
MIDA boronates: These are exceptionally stable and can be used in sequential coupling reactions.[8]
-
Diethanolamine adducts: Complexing the boronic acid with diethanolamine creates a stable, crystalline solid that can be used directly in the coupling reaction, often in protic solvents.[8][15]
Q5: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A5: The generally accepted mechanism involves three main steps with a palladium catalyst:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (in its activated boronate form) is transferred to the palladium center, replacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.[1][16]
IV. Experimental Protocols
Protocol 1: General Procedure for a Hindered Suzuki-Miyaura Coupling
This protocol is a good starting point for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) (0.5–2 mol%)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (nitrogen or argon), add the aryl halide, this compound, and the base.
-
Add the palladium pre-catalyst.
-
Add the degassed solvent via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.
-
Seal the vessel and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (e.g., 100–110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Protocol 2: Preparation of a Diethanolamine Boronate Adduct
This protocol can be used to stabilize the boronic acid prior to the coupling reaction.
Procedure:
-
In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
A precipitate will form. Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[8][15]
V. Data Summary Table
| Parameter | Recommendation for this compound | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.[1][4] | Overcomes steric hindrance, accelerates reductive elimination.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, t-BuOK[1][4][5] | Stronger bases are needed to facilitate transmetalation with hindered substrates.[1] |
| Solvent | Anhydrous, degassed Toluene, Dioxane, or NMP.[1][5][7] | Aprotic solvents are generally preferred; higher boiling points allow for increased temperatures.[1] |
| Temperature | 100–110 °C or microwave irradiation.[4][5][8] | Provides sufficient energy to overcome activation barriers.[5] |
| Boronic Acid Form | Consider using the pinacol ester or ArBF₃K salt.[8] | Enhances stability and minimizes protodeboronation.[8][13] |
VI. References
-
BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
-
BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
-
BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (n.d.). NIH.
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
-
Wikipedia. (n.d.). Protodeboronation.
-
BenchChem. (2025). Technical Support Center: Catalyst and Ligand Selection for Hindered Biphenyl Synthesis.
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal.
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
-
BenchChem. (2025). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Yields in Reactions with (2-Chloro-5-isopropylphenyl)boronic acid
An in-depth technical guide by a Senior Application Scientist.
(2-Chloro-5-isopropylphenyl)boronic acid is a valuable building block in synthetic chemistry, particularly for creating complex biaryl structures central to pharmaceutical and materials science research. However, its utility is often hampered by challenges stemming from its structure. The presence of an ortho-chloro substituent introduces significant steric hindrance, which can impede key steps in catalytic cycles like the Suzuki-Miyaura coupling. This guide provides in-depth troubleshooting advice and optimized protocols to help you overcome these challenges and improve your reaction yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered when using this compound in cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction shows low or no conversion. What are the primary causes and how can I fix it?
Low conversion is the most common issue, typically rooted in the steric hindrance imposed by the ortho-chloro group. This bulkiness can slow down the crucial transmetalation step of the catalytic cycle.[1][2]
Potential Causes & Recommended Actions:
-
Ineffective Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for hindered substrates.[1] The ligand sphere around the palladium center is too congested to allow the bulky boronic acid to approach and transmetalate effectively.
-
Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands (i.e., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that is more accessible to hindered coupling partners.[1] For particularly challenging couplings, specialized ligands like AntPhos may be required.[1][3]
-
-
Suboptimal Base Selection: The base plays a critical role in activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[4] A base that is too weak may not facilitate this step efficiently, while an overly strong base can accelerate decomposition pathways like protodeboronation.
-
Solution: Screen a range of bases. While K₂CO₃ is a common choice, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective for hindered substrates.[5][6] The choice of base can be critical, and screening may be necessary to find the optimal balance between reactivity and stability.[7]
-
-
Inactive Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) state. This reduction step can be inefficient and can lead to side reactions like boronic acid homocoupling.[8]
-
Solution: Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or employ modern precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed to cleanly and efficiently generate the active Pd(0) species.
-
Logical Troubleshooting Workflow for Low Conversion
The following diagram outlines a systematic approach to troubleshooting low-yield reactions.
Caption: A logical workflow for initial troubleshooting of low-yield Suzuki coupling.
Q2: I'm observing a significant amount of homocoupling byproduct (a dimer of my boronic acid). What causes this and how can I prevent it?
Homocoupling occurs when two molecules of the boronic acid couple together. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[8]
Potential Causes & Recommended Actions:
-
Incomplete Reduction of Pd(II) Precatalyst: As mentioned, Pd(II) sources can oxidize the boronic acid, leading to homocoupling while being reduced to Pd(0).[8]
-
High Concentration of Boronic Acid: A high concentration of the boronic acid can favor the homocoupling pathway.
Q3: My desired product is contaminated with a deboronated byproduct ((1-chloro-4-isopropylbenzene). How do I suppress this?
This side reaction is called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. It is a common degradation pathway for arylboronic acids, especially under basic conditions.[8][11]
Potential Causes & Recommended Actions:
-
Base-Mediated Decomposition: The basic conditions required for the Suzuki coupling can also promote the hydrolysis of the C-B bond.[11] This is particularly problematic with electron-rich or sterically hindered boronic acids.
-
Solution: Use the mildest base that still provides an acceptable reaction rate. Sometimes, switching from a strong base like K₃PO₄ to a milder one like K₂CO₃ or even KF can help.[4] Additionally, using a highly active catalyst that allows the reaction to proceed at a lower temperature or for a shorter duration can outcompete the decomposition pathway.[12]
-
-
Presence of Water: While some water is often necessary to dissolve the base and facilitate the reaction, excessive amounts can exacerbate protodeboronation.[8]
-
Solution: Carefully control the amount of water in the reaction. Use anhydrous solvents and add a specific, measured amount of water (e.g., a 10:1 ratio of organic solvent to water) rather than using bulk aqueous solutions.
-
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound? A: Like most boronic acids, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated. Boronic acids can slowly degrade via dehydration to form boroxines or through oxidation if exposed to air and moisture, which can affect reactivity.[8][9]
Q: Which reaction parameters are most critical to screen when optimizing a reaction with this boronic acid? A: The catalyst and ligand combination is the most critical factor due to the steric hindrance.[1][2] Following that, the choice of base and solvent system has the next largest impact on yield and side product formation.[6][13]
Parameter Impact Summary
| Parameter | High Impact | Medium Impact | Low Impact | Rationale |
| Catalyst/Ligand | ✓ | Overcoming steric hindrance is the primary challenge. Bulky, electron-rich ligands are essential.[1][2][14] | ||
| Base | ✓ | Must be strong enough to form the boronate but not so strong as to cause rapid protodeboronation.[7][15] | ||
| Solvent | ✓ | Affects solubility of reagents and can influence catalyst activity. Common choices include dioxane, THF, or toluene, often with added water.[5][8] | ||
| Temperature | ✓ | Higher temperatures can overcome activation barriers but may also increase side reactions. A range of 80-110 °C is typical.[5] | ||
| Concentration | ✓ | Generally less critical, but can influence reaction rates and the prevalence of side reactions like homocoupling. |
Optimized Experimental Protocol
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol should be seen as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
dealing with steric hindrance in (2-Chloro-5-isopropylphenyl)boronic acid couplings
A targeted guide for researchers navigating the challenges of cross-coupling reactions with (2-Chloro-5-isopropylphenyl)boronic acid and similarly demanding substrates.
Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental tools for the formation of carbon-carbon bonds. However, substrates featuring significant steric hindrance, such as this compound, present considerable challenges. The bulky ortho-chloro and meta-isopropyl substituents impede crucial steps in the catalytic cycle, often leading to low yields, slow reaction times, and undesired side products. This guide offers a comprehensive resource for diagnosing and resolving these issues, ensuring successful and efficient coupling outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered when working with sterically hindered substrates like this compound.
Q1: My Suzuki-Miyaura coupling with this compound is giving very low to no yield. What are the primary causes?
A1: Low yields with this substrate are typically rooted in the steric hindrance impacting one or more key steps of the catalytic cycle.[1] The bulky groups can inhibit the initial oxidative addition of the palladium catalyst to the aryl halide and slow down the subsequent transmetalation and reductive elimination steps.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective. Switch to a catalyst system designed for sterically demanding substrates. Bulky, electron-rich phosphine ligands are essential.[2] Consider Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which are known to accelerate both oxidative addition and reductive elimination.[2][3]
-
Reaction Temperature: Increased temperatures can help overcome the activation energy barriers associated with sterically hindered substrates.[4] Reactions are often run at temperatures between 80-110 °C.[2]
-
Choice of Base: A strong, non-nucleophilic base is crucial. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ for promoting the formation of the active boronate species.[4]
-
Solvent System: A combination of an organic solvent with a small amount of water (e.g., Dioxane/H₂O or Toluene/H₂O) can be beneficial. Water can aid in dissolving the base and facilitating the formation of the active boronate.[2][4]
-
Degassing: Ensure that the reaction mixture is thoroughly degassed to prevent oxygen from deactivating the palladium catalyst.[2]
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is often a result of oxygen contamination, which can lead to the oxidative coupling of the boronic acid.[2] It can also be exacerbated by prolonged reaction times at high temperatures.
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: Employ stringent anaerobic techniques. Use a glovebox for reagent preparation if possible, and ensure all solvents are thoroughly degassed. Purging the reaction vessel with an inert gas like argon or nitrogen for an extended period is critical.[2]
-
Use of Pre-catalysts: Modern, air-stable palladium pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) can provide more consistent results and reduce the impact of trace oxygen.[2]
-
Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) relative to the aryl halide. A large excess can sometimes favor homocoupling.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times once the starting material is consumed.
Q3: The reaction is sluggish and requires extended heating, leading to decomposition of my starting materials. What can I do to accelerate the reaction?
A3: Slow reaction rates are a direct consequence of steric hindrance. The key is to employ a more active catalyst system and optimize conditions to favor the desired reaction pathway.
Troubleshooting Steps:
-
Ligand Choice is Critical: The use of highly active, bulky, and electron-rich ligands is paramount. Ligands like BI-DIME and AntPhos have been specifically developed for extremely hindered couplings.[5][6]
-
Microwave Irradiation: Microwave-assisted heating can significantly shorten reaction times compared to conventional heating, often leading to cleaner reactions and higher yields.[7]
-
Higher Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be sufficient to drive a sluggish reaction to completion.
-
Alternative Coupling Partners: If using an aryl chloride is proving too challenging, consider synthesizing the corresponding aryl bromide or iodide. Aryl bromides and iodides are more reactive in Suzuki-Miyaura couplings.[8]
Q4: My this compound appears to be degrading during the reaction. What is happening and how can I prevent it?
A4: Boronic acids, especially those with certain substitution patterns, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] This is often promoted by harsh basic conditions and elevated temperatures.[4]
Troubleshooting Steps:
-
Milder Base: If possible, try a milder base like KF.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt. These are generally more resistant to protodeboronation.[4]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[4]
-
Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Experimental Protocols & Data
Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates
This protocol is a starting point for the coupling of this compound with a generic aryl bromide.
Reagents and Equipment:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating block/oil bath or microwave reactor
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Catalyst and Ligand Selection
The choice of catalyst and ligand is arguably the most critical factor for success. The following table summarizes common choices for hindered couplings.
| Catalyst/Precatalyst | Ligand | Key Features | Typical Loading |
| Pd(OAc)₂ | XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphines. Excellent for hindered substrates.[2] | 1-3 mol% |
| XPhos Pd G3/G4 | (Integral to precatalyst) | Air-stable, highly active palladacycle. Simplifies reaction setup.[2] | 0.5-2 mol% |
| Pd₂(dba)₃ | BI-DIME, AntPhos | Specialized ligands for extremely hindered couplings.[5][6] | 1-2 mol% |
| PdCl₂(dppf) | dppf | Often used but can be less effective for highly hindered substrates. | 2-5 mol% |
Visualizing the Challenge and Solution
The Suzuki-Miyaura Catalytic Cycle and Steric Hindrance
The diagram below illustrates the catalytic cycle, highlighting the steps most affected by steric bulk.
Caption: Decision tree for troubleshooting hindered Suzuki-Miyaura couplings.
Conclusion
Successfully coupling sterically hindered substrates like this compound requires a departure from standard Suzuki-Miyaura conditions. By understanding the mechanistic challenges and systematically applying the advanced strategies outlined in this guide—particularly the use of specialized bulky ligands, appropriate bases, and optimized reaction conditions—researchers can overcome these synthetic hurdles. This targeted approach not only improves reaction outcomes but also accelerates the development of novel molecules in pharmaceutical and materials science.
References
- JagPhos I in the Suzuki‐Miyaura palladium‐catalyzed cross‐coupling reaction to deliver sterically‐hindered biaryls and unsymmetrical biheterocycles. (n.d.). ResearchGate.
- Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]
- Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261–2265. [Link]
- Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (n.d.). ResearchGate.
- Cravotto, G., Orio, L., & Calcio Gaudino, E. (2011). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2025). ResearchGate.
- Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 189–193. [Link]
- Szałaj, P., & Cholewiak, A. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2377–2386. [Link]
- Couplings of aryl chlorides with aryl boronic acids a. (n.d.). ResearchGate.
- Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. (n.d.). Apollo.
- Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Strategies to Prevent Protodeboronation of (2-Chloro-5-isopropylphenyl)boronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet challenging issue of protodeboronation, specifically with the sterically hindered and electron-rich (2-Chloro-5-isopropylphenyl)boronic acid. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the mechanisms at play to help you mitigate this undesired side reaction and improve the efficiency of your synthetic endeavors.
Troubleshooting Guide: At-A-Glance
Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a frequent complication in reactions involving arylboronic acids, such as the Suzuki-Miyaura coupling.[1][2] The propensity for this side reaction is highly dependent on the substrate and reaction conditions.[1] this compound is particularly susceptible due to its electron-rich nature, which facilitates the cleavage.
This table summarizes the primary causes of protodeboronation and provides immediate, actionable solutions.
| Symptom/Issue | Primary Cause(s) | Recommended Solution(s) | Mechanistic Rationale |
| Low yield of desired coupled product; isolation of 2-chloro-1-isopropylbenzene. | Base-Mediated Decomposition: High pH promotes the formation of the more reactive arylboronate anion, which is prone to protonolysis.[1][3] | 1. Use Weaker, Non-Hydroxide Bases: Switch from NaOH/KOH to K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] 2. Optimize Base Stoichiometry: Use the minimum effective amount of base. | Weaker bases establish a less harsh basic environment, reducing the concentration of the highly reactive boronate species and thus slowing the rate of protodeboronation.[4] |
| Inconsistent reaction outcomes, especially on scale-up. | Presence of Water: Water acts as a proton source for the protonolysis of the C-B bond.[1][4] | 1. Ensure Anhydrous Conditions: Use anhydrous solvents and oven-dried glassware. 2. Add Drying Agents: Incorporate 4Å molecular sieves into the reaction mixture.[4] | Minimizing the proton source (water) directly inhibits the protonolysis step of the decomposition pathway.[5] |
| Significant protodeboronation even under optimized base/solvent conditions. | Slow Catalytic Turnover: If the desired coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for an extended period.[4][6] | 1. Use a More Active Catalyst System: Employ advanced phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or a more active palladium precatalyst.[4][7] 2. Increase Catalyst Loading: A modest increase can accelerate the productive reaction. | A faster Suzuki-Miyaura coupling consumes the boronic acid more rapidly, outcompeting the slower protodeboronation side reaction.[6] |
| Compound appears unstable during storage or prior to use. | Inherent Instability of Boronic Acid: Arylboronic acids can be sensitive to air, moisture, and heat. | Convert to a More Stable Boronate Ester: Derivatize the boronic acid to a pinacol or MIDA boronate ester for storage and use.[1][2] | Boronate esters are generally more stable and less susceptible to immediate protodeboronation.[2][3] The "slow-release" of the boronic acid from these esters during the reaction can also minimize decomposition.[1][6] |
Understanding the "Why": Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it problematic?
Protodeboronation is a chemical reaction that involves the protonolysis of a boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is a well-known undesired side reaction in metal-catalyzed cross-couplings, most notably the Suzuki-Miyaura reaction.[1] It directly consumes the boronic acid starting material, leading to reduced yields of the desired product and the formation of a difficult-to-separate byproduct (in this case, 2-chloro-1-isopropylbenzene).
The general mechanism, particularly under the basic conditions common to Suzuki couplings, involves the formation of a tetrahedral boronate anion ([ArB(OH)₃]⁻). This species is more reactive towards protonolysis than the neutral boronic acid.[1][3]
Q2: Why is this compound particularly susceptible?
The susceptibility of an arylboronic acid to protodeboronation is influenced by both electronic and steric factors.
-
Electronic Effects: The isopropyl group is electron-donating, which increases the electron density on the aromatic ring. This increased nucleophilicity of the ipso-carbon (the carbon attached to boron) makes it more susceptible to protonation and subsequent C-B bond cleavage.[8][9]
-
Steric Hindrance: The ortho-chloro substituent provides significant steric bulk around the boronic acid moiety. This can hinder the approach of the palladium complex for the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. If transmetalation is slowed, the competing protodeboronation pathway has more time to occur.
Below is a diagram illustrating the key mechanistic steps of base-catalyzed protodeboronation.
Caption: Base-catalyzed protodeboronation mechanism.
Q3: How does converting to a boronate ester, like a pinacol ester, help?
Esterification of the boronic acid, typically with pinacol to form a pinacol boronate ester, is a widely used strategy to enhance stability.[2] While it was once assumed that esters are universally more stable, recent studies show the situation is more nuanced.[3][10] However, for many applications, particularly in Suzuki-Miyaura couplings, they offer distinct advantages:
-
Increased Stability: Pinacol esters are generally less prone to premature decomposition during storage and handling.
-
Slow-Release Mechanism: In the presence of a base and water during the coupling reaction, the pinacol ester slowly hydrolyzes to release the active boronic acid.[1][6] This "slow-release" strategy maintains a low steady-state concentration of the sensitive boronic acid in the reaction mixture, which minimizes its opportunity to undergo protodeboronation.[1][6] The rate of the desired cross-coupling can effectively outpace the rate of decomposition.
Recommended Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Using a "Slow-Release" Strategy with a Pinacol Boronate Ester
This protocol is designed to minimize protodeboronation by using the more stable pinacol ester of this compound and conditions that favor the productive coupling reaction.
Materials:
-
This compound pinacol ester
-
Aryl halide (Ar-X) partner
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Anhydrous, degassed water
-
Nitrogen or Argon source for inert atmosphere
-
Oven-dried glassware
Procedure:
-
Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the this compound pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), potassium phosphate (2.0-3.0 equivalents), and the palladium precatalyst (1-2 mol%) and ligand (2-4 mol%).
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., dioxane) followed by a minimal amount of degassed water (often a 10:1 to 20:1 solvent:water ratio is effective). Note: The water is necessary to facilitate the hydrolysis of the ester to the active boronic acid.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Decision-Making Workflow for Method Selection
Use this workflow to select the best strategy for your specific experimental context.
Caption: Workflow for troubleshooting protodeboronation.
References
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society.
- Protodeboron
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (2017). LJMU Research Online.
- The proposed mechanism for protodeboronation of arylboronic acids. (n.d.).
- Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
- Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. (n.d.).
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportion
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. (2016). Research Explorer - The University of Manchester.
- preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. (n.d.). Benchchem.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.).
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportion
- Development of Organic Transformations Based on Protodeboronation. (2016).
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC - NIH.
- A general protodeboronation reaction. | Download Scientific Diagram. (n.d.).
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for (2-Chloro-5-isopropylphenyl)boronic Acid Reactions
Welcome to the technical support center. This guide provides advanced troubleshooting and optimization strategies for cross-coupling reactions involving (2-Chloro-5-isopropylphenyl)boronic acid. Designed for researchers and process chemists, this document moves beyond standard protocols to address the specific challenges posed by this sterically hindered and electronically deactivated substrate. Our focus is on the critical parameter of catalyst loading—a key determinant of reaction efficiency, purity, and economic viability.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. Where should I start troubleshooting?
A1: Low conversion with a substrate like this compound is a common challenge stemming from its steric bulk and the electronic properties of its coupling partners. The issue almost always traces back to an insufficiently active catalytic system or suboptimal reaction conditions. A systematic approach is crucial.
Primary Factors to Investigate:
-
Catalyst System Inactivity: The steric hindrance from the ortho-chloro and meta-isopropyl groups severely impedes key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1][2] Standard catalysts such as Pd(PPh₃)₄ often fail.
-
Actionable Insight: Switch to a modern catalyst system employing bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, SPhos, or RuPhos are specifically designed to accelerate oxidative addition and facilitate reductive elimination from sterically congested intermediates.[2] Using them in conjunction with stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensures the efficient in-situ formation of the active Pd(0) species.[1][3]
-
-
Inadequate Catalyst Loading: While it is tempting to minimize catalyst usage from the outset, an initial low loading (<0.5 mol%) may be insufficient to overcome the high activation energy of this transformation, leading to catalyst deactivation before the reaction reaches completion.[4]
-
Actionable Insight: For a challenging substrate, begin your optimization with a higher catalyst loading, in the range of 1-3 mol%. Once successful conditions are established, you can then incrementally decrease the loading to find the economic and practical optimum.
-
-
Suboptimal Base and Solvent: The choice of base is critical and is not independent of the solvent. The base's role is to activate the boronic acid to form a more nucleophilic boronate species for transmetalation.[5]
-
Actionable Insight: Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[4] The solvent must dissolve the organic substrates while allowing the base to function. Anhydrous, degassed solvents like 1,4-dioxane or toluene, often with a small amount of water (e.g., 10:1 organic:water), are highly effective as they can aid in dissolving the base.[2]
-
-
Insufficient Thermal Energy: Sterically hindered couplings require more thermal energy to proceed at a reasonable rate.[4]
-
Actionable Insight: Ensure the reaction temperature is sufficiently high, typically in the 80–120 °C range. Monitor thermal stability of your substrates, but do not assume room temperature conditions will be effective.
-
Q2: I am forming the correct product, but my yield is compromised by significant byproduct formation. How can I improve selectivity?
A2: Byproduct formation points to competing reaction pathways that consume your starting materials or catalyst. Identifying the major byproduct is the first step toward suppression.
Common Side Reactions and Mitigation Strategies:
-
Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, forming chloro-cumene from your starting material. It is often promoted by excess water or a base that is too strong or has high water content.[2][6]
-
Mitigation:
-
Use fresh, high-purity boronic acid. Boronic acids can degrade over time.[6] Consider converting the boronic acid to a more stable MIDA boronate, which undergoes slow release under reaction conditions, minimizing the concentration of free boronic acid susceptible to decomposition.[7]
-
Minimize water in the reaction. While a small amount can be beneficial, excess water can accelerate protodeboronation. Try running the reaction under strictly anhydrous conditions.
-
Optimize the base. Switch to a milder or non-aqueous soluble base if protodeboronation is severe.
-
-
-
Homocoupling of Boronic Acid: The formation of a biaryl product derived from two molecules of the boronic acid is a classic sign of oxygen contamination. Oxygen can facilitate an oxidative cycle that leads to this byproduct and deactivates the Pd(0) catalyst.[2][4]
-
Mitigation: Rigorous exclusion of oxygen is mandatory. Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[8] Assemble your reaction under a positive pressure of an inert atmosphere.
-
-
Dehalogenation of the Coupling Partner: If your reaction partner is an aryl halide, you may observe its reduction (replacement of the halogen with hydrogen).
-
Mitigation: This side reaction can be catalyst and base-dependent. Screening different ligands can sometimes resolve the issue. Avoid excessively long reaction times after the starting material has been consumed, as this can provide more opportunity for side reactions to occur.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting catalyst loading for a screening reaction with this compound?
A typical starting point for optimizing a challenging Suzuki-Miyaura coupling is between 1.0 and 2.5 mol% of the palladium precatalyst.[6] This range is generally high enough to ensure reaction initiation and provide a measurable yield, which can then be optimized downwards. Starting too low (e.g., <0.5 mol%) can lead to a false negative result where the reaction fails simply due to insufficient active catalyst.
Q2: How does catalyst loading impact downstream processing and product purity?
Catalyst loading has a direct effect on both the cost of the reaction and the difficulty of purification.
-
High Loading (>3 mol%): Increases the cost and the amount of residual palladium in the crude product. Removing trace palladium to meet regulatory requirements (especially in pharmaceutical development) can require specialized and costly purification steps like treatment with specific scavengers or chromatography. Higher loadings can also sometimes lead to more side reactions.[9][10]
-
Low Loading (<0.5 mol%): While economically desirable, it can lead to incomplete conversion. This leaves unreacted starting materials, which must be separated from the product, complicating purification. For very low loadings (in the ppm range), reactions must be highly efficient to be viable.[11] The goal of optimization is to find the "sweet spot" that maximizes yield and purity while minimizing cost and downstream effort.
Q3: Which analytical techniques are best for monitoring reaction progress to optimize catalyst loading?
Real-time or frequent reaction monitoring is essential for effective optimization.[12] It allows you to determine the minimum catalyst loading required to achieve full conversion in a reasonable timeframe.
-
Thin-Layer Chromatography (TLC): Simple, fast, and cost-effective for qualitative monitoring. It's excellent for quickly checking for the consumption of the limiting starting material and the appearance of the new product spot.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): These are quantitative methods that provide precise information on the relative amounts of starting materials, products, and byproducts over time.[13] Taking aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyzing them by LC-MS is a robust way to generate a reaction profile and accurately determine the endpoint.
Experimental Protocol: Optimizing Catalyst Loading
This protocol describes a parallel screening experiment to determine the optimal catalyst loading for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Objective: To identify the minimum catalyst loading that provides >95% conversion within 8 hours.
Reagents & Equipment:
-
This compound
-
4-Bromoanisole (example coupling partner)
-
XPhos Pd G3 (precatalyst)
-
Potassium Phosphate (K₃PO₄), finely powdered
-
1,4-Dioxane (anhydrous) and Deionized Water
-
Inert atmosphere glovebox or Schlenk line
-
Heated multi-well reaction block or multiple oil baths
-
Small reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox, number five reaction vials. To each vial, add 4-bromoanisole (0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and K₃PO₄ (0.2 mmol, 2.0 equiv).
-
Catalyst Addition: Prepare a stock solution of the XPhos Pd G3 precatalyst in anhydrous dioxane to facilitate accurate dispensing of small quantities. Add the appropriate volume of the stock solution to each vial to achieve the target catalyst loadings:
-
Vial 1: 2.0 mol%
-
Vial 2: 1.0 mol%
-
Vial 3: 0.5 mol%
-
Vial 4: 0.1 mol%
-
Vial 5: 0.05 mol%
-
-
Solvent Addition: Add degassed 1,4-dioxane and water (10:1 ratio, 1.0 mL total volume) to each vial.[6]
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a preheated reaction block at 100 °C. Stir vigorously.
-
Monitoring: After 1, 2, 4, and 8 hours, carefully take a small aliquot from each reaction mixture. Quench with a drop of water, dilute with ethyl acetate, and analyze by LC-MS to determine the percent conversion of 4-bromoanisole.
-
Analysis: Plot the percent conversion versus time for each catalyst loading. The optimal loading is the lowest amount that achieves the desired conversion in the target timeframe.
Data Presentation: Illustrative Optimization Results
The table below shows hypothetical but realistic data from the screening protocol described above.
| Catalyst Loading (mol%) | Conversion at 1 hr (%) | Conversion at 4 hrs (%) | Conversion at 8 hrs (%) | Conclusion |
| 2.0 | 85 | >99 | >99 | Effective, but potentially excessive. |
| 1.0 | 60 | 98 | >99 | Optimal. Achieves full conversion in a reasonable time. |
| 0.5 | 35 | 75 | 90 | Incomplete conversion. Reaction is too slow. |
| 0.1 | 5 | 20 | 35 | Inadequate for this substrate. |
| 0.05 | <2 | 8 | 15 | Catalyst deactivation likely occurred. |
This data illustrates a clear trend: a loading of 1.0 mol% represents the optimal balance, achieving complete conversion within 4-8 hours. Lowering the catalyst further results in a significant drop in performance.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Relationship Between Catalyst Loading and Reaction Outcomes
Caption: Impact of catalyst loading on key reaction metrics.
References
- Benchchem. (2026, January). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. Benchchem.
- Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- MacDonald, T. D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- MacDonald, T. D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
- Sharma, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Request PDF. (2011). An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling. ResearchGate.
- Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Advion.
- Bedford, R. B., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
- Molander, G. A., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH.
- Varghese, J. J. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest.
- Isbester, K., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. Benchchem.
- Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling with Chloroquinolines. Benchchem.
- Lange, M., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Benchchem. (2025). Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol. Benchchem.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
effect of base and solvent on (2-Chloro-5-isopropylphenyl)boronic acid reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of (2-Chloro-5-isopropylphenyl)boronic acid in cross-coupling reactions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your own experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental factors influencing the reactivity of this compound, a sterically hindered and electronically distinct substrate.
Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction involving this compound?
The primary and essential role of the base is to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[1][2][3] Boronic acids, R-B(OH)₂, are generally unreactive towards the palladium(II) complex formed after oxidative addition. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, a boronate species such as [R-B(OH)₃]⁻.[1][2][4] This anionic boronate is significantly more reactive and readily transfers its organic group (the 2-chloro-5-isopropylphenyl moiety) to the palladium center, allowing the catalytic cycle to proceed.[4][5][6]
Q2: How does the choice of base (e.g., carbonates vs. phosphates vs. hydroxides) affect the reaction?
The choice of base is critical and can dramatically influence reaction yield and side-product formation.[7][8] Key factors to consider are:
-
Base Strength: The base must be strong enough to form the boronate species but not so strong that it promotes unwanted side reactions.[7] For substrates sensitive to decomposition, excessively strong bases like hydroxides can sometimes be detrimental.
-
Solubility: The solubility of the base in the chosen solvent system is crucial.[7] Many successful Suzuki-Miyaura reactions are biphasic (organic solvent and water), where the base resides primarily in the aqueous phase.[9] Finely powdered bases like K₃PO₄ or Cs₂CO₃ offer a large surface area for reaction even if they are not fully dissolved.[7]
-
Counter-cation: The counter-cation (e.g., K⁺, Na⁺, Cs⁺) can influence the reaction. Cesium (Cs⁺) bases, like Cs₂CO₃, are often effective in challenging couplings, sometimes attributed to the higher solubility of cesium salts or their ability to influence the catalyst.[7]
-
Potential Side Reactions: Strong bases can promote protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially at elevated temperatures.[10] Bases like potassium phosphate (K₃PO₄) are often a good starting point as they provide a balance of strength and are less prone to causing decomposition of sensitive substrates.[7]
Q3: What are the key functions of the solvent in this reaction?
The solvent is not merely an inert medium; it plays several active roles in the Suzuki-Miyaura coupling.[9][11][12] Its functions include:
-
Solubilization: The solvent must effectively dissolve the aryl halide, the boronic acid, and the palladium catalyst to allow for an efficient reaction rate.[3]
-
Catalyst Activation and Stabilization: Solvents can play a role in activating precatalysts and stabilizing the active catalytic species throughout the reaction.[9]
-
Influence on Reactivity and Selectivity: The polarity and coordinating ability of the solvent can significantly impact the reaction's outcome.[11][12][13][14] For instance, polar aprotic solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.[11][13] In some cases, solvent coordination to the palladium center can influence selectivity.[14]
-
Interaction with the Base: In biphasic systems, the organic solvent's miscibility with water affects the concentration of the base and boronate at the interface where the reaction occurs.[9][15]
Q4: How does solvent polarity (e.g., THF vs. Dioxane/Water vs. Toluene) impact the reactivity of a hindered substrate like this compound?
For a sterically hindered substrate, the solvent choice is critical for success.
-
Aprotic Ethereal Solvents (Dioxane, THF): These are very common and effective solvents.[16] They are often used with a small amount of water (e.g., 4:1 or 10:1 ratio) to help dissolve the inorganic base and facilitate the formation of the active boronate species.[7][15] Dioxane is often preferred for higher-temperature reactions due to its higher boiling point.
-
Aromatic Hydrocarbons (Toluene): Toluene is a nonpolar solvent that is also widely used, particularly when water must be strictly avoided. It is effective, but sometimes requires stronger bases or more active catalyst systems to achieve high yields.
-
Polar Aprotic Solvents (DMF, Acetonitrile): While these solvents can sometimes accelerate reactions by stabilizing charged intermediates, their effect can be complex.[11][13] They may not always provide the same selectivity as nonpolar solvents and can sometimes lead to catalyst decomposition at high temperatures.[11][14][16]
The steric hindrance from the ortho-chloro and meta-isopropyl groups on this compound can slow down the reaction.[17] A solvent system like Dioxane/Water is often a robust starting point, as it balances reagent solubility and facilitates the necessary acid-base chemistry.[18]
Q5: What are the common stability issues with this compound and how can they be mitigated?
Like many boronic acids, this compound is susceptible to two main degradation pathways:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be accelerated by heat, strong aqueous bases, or certain palladium species.[10] To mitigate this, one can use milder bases (e.g., K₃PO₄ instead of NaOH), minimize reaction time and temperature, and ensure the coupling partner is reactive enough to compete with this side reaction.
-
Oxidative Degradation/Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid to form a symmetrical biaryl (a common impurity).[7][19] It can also lead to oxidative decomposition of the boronic acid to the corresponding phenol.[20][21][22] This is why it is absolutely critical to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[7]
For particularly unstable boronic acids, conversion to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate can be an effective strategy.[10] These air-stable compounds can slowly release the active boronic acid under the reaction conditions, minimizing its decomposition.[10]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during experiments with this compound.
Problem: Low to No Yield of Desired Product
Q: My Suzuki coupling with this compound failed, resulting in low or no yield. What are the first things I should check?
A: A failed Suzuki coupling can usually be traced back to a few key parameters. Systematically verify the following points before attempting a major redesign of the reaction conditions.
-
Inert Atmosphere: This is the most common cause of failure. Oxygen can lead to boronic acid homocoupling and catalyst decomposition.[7] Ensure your solvent was properly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 20-30 minutes) and that the reaction was set up and run under a positive pressure of an inert gas like argon or nitrogen.[7]
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[23] If the catalyst has been on the shelf for a long time, its activity may be compromised. Consider using a fresh bottle or a more robust, pre-formed palladacycle precatalyst.
-
Reagent Quality and Stoichiometry:
-
Boronic Acid: Verify the purity of your this compound. Impurities can inhibit the catalyst.
-
Base: Use a freshly opened or properly stored base. Carbonates and phosphates can be hygroscopic. Ensure you are using a sufficient excess (typically 2-3 equivalents).[7]
-
Solvent: Use anhydrous, high-purity solvents. Contaminants can poison the catalyst.[9][24]
-
-
Reaction Temperature: The steric hindrance of this substrate may require higher temperatures (e.g., 80–110 °C) to overcome the activation energy barrier for the coupling reaction.[7][17] Ensure your reaction is being heated to the target temperature.
Troubleshooting Decision Tree for a Failed Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Yoneda Labs [yonedalabs.com]
- 24. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Technical Support Center: Purification of (2-Chloro-5-isopropylphenyl)boronic Acid and Its Derivatives
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for (2-Chloro-5-isopropylphenyl)boronic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Our field experience shows that while synthetically accessible, this class of compounds presents distinct purification challenges that can impact yield, purity, and downstream reaction performance.
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations for common failures, and robust, field-proven methods to ensure you obtain high-purity material for your critical applications.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My final product is contaminated with a significant amount of 1-chloro-4-isopropylbenzene. What is this impurity, and how can I prevent its formation?
A1: Root Cause Analysis & Prevention
The impurity you are observing is the product of protodeboronation , the most common and often frustrating side reaction for this and many other arylboronic acids.[1][2] This reaction involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively reverting your product to a simple aromatic hydrocarbon.
Mechanism of Formation: Protodeboronation can be catalyzed under various conditions, many of which are present during synthesis, workup, or purification:
-
Acidic or Basic Conditions: Both strong acids and bases can promote this degradation, with the reaction rate often being fastest at high pH where the more reactive arylboronate anion is formed.[2][3]
-
Elevated Temperatures: Heating the boronic acid for extended periods, especially in the presence of water or residual catalysts, significantly accelerates decomposition.[4]
-
Residual Transition Metals: Traces of palladium, copper, or other metals from the preceding coupling reaction can catalyze the C-B bond cleavage.[3][5]
Preventative Strategies:
-
Mind the pH: During aqueous workups, avoid prolonged exposure to strongly acidic (pH < 2) or basic (pH > 10) conditions. Neutralize reaction mixtures carefully and promptly.
-
Temperature Control: Concentrate your product solutions at the lowest practical temperature (e.g., rotovap bath < 40 °C). Avoid heating crude material for extended periods.
-
Chelate Residual Metals: If you suspect metal contamination is the cause, consider washing the organic solution of your crude product with an aqueous solution of a chelating agent like EDTA before final isolation.
Q2: My boronic acid streaks badly on my silica gel column, and recovery is poor. What are the best chromatographic purification options?
A2: Understanding the Challenge & Alternative Methods
This is a classic problem. The Lewis acidic nature of the boron atom interacts strongly with the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption, decomposition on the column, and severe tailing, making purification ineffective.[6][7]
Recommended Chromatographic Solutions:
-
Option 1: Acid-Modified Silica Gel: Doping the silica gel or the mobile phase with a small amount of a weak acid can improve chromatography. A facile method involves preparing a slurry of silica gel in your eluent and adding 0.5-1% (v/v) of acetic acid. This protonates the silanol groups, reducing their interaction with the boronic acid. However, this is not always successful and can promote deboronation if not handled carefully.
-
Option 2: Reversed-Phase Chromatography (RP-HPLC): C18 columns can be effective but present their own challenges, primarily the potential for on-column hydrolysis of boronate esters back to the more polar boronic acids.[8][9][10] For the boronic acid itself, achieving good retention can be difficult.
-
Pro-Tip: Use a buffered mobile phase (e.g., ammonium acetate) and a gradient with acetonitrile or methanol.[11] A shallow gradient is often necessary to resolve closely related impurities.
-
-
Option 3 (Advanced): Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent, though less common, technique for polar compounds like boronic acids. It uses a high percentage of organic solvent, which can prevent on-column hydrolysis and provides excellent solubility for the analyte.[8] ZIC-cHILIC stationary phases have shown particular promise.[8]
Table 1: Comparison of Chromatographic Techniques
| Technique | Pros | Cons | Best For |
| Normal Phase Silica | Inexpensive, widely available | Severe streaking, low recovery, potential for decomposition.[7] | Generally not recommended. |
| Acid-Modified Silica | Can sometimes improve peak shape | Risk of protodeboronation, inconsistent results. | Quick filtration if other methods are unavailable. |
| Reversed-Phase (C18) | Good for moderately polar compounds, high resolution. | Poor retention of polar boronic acids, requires careful pH control. | Purity analysis of boronic acids and their less polar ester derivatives.[11] |
| HILIC | Excellent retention for polar analytes, prevents on-column hydrolysis.[8] | Less common stationary phases, requires specific expertise. | Simultaneous analysis of boronic acids and their esters.[8] |
Q3: Recrystallization attempts have failed; the product oils out or purity doesn't improve. What is a robust, scalable, non-chromatographic purification method?
A3: Derivatization and Chemical Extraction
When direct crystallization fails, exploiting the unique chemical properties of the boronic acid group through derivatization or extraction is the most reliable strategy.
-
Method 1: Acid-Base Extraction: This is a powerful and scalable technique that leverages the acidity of the B(OH)₂ group.[12][13] The crude material, containing non-acidic impurities, is dissolved in an organic solvent (e.g., ethyl acetate, diethyl ether) and extracted with a mild aqueous base (e.g., 1 M NaOH or Na₂CO₃). The boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer. The organic layer containing neutral impurities is discarded. The aqueous layer is then carefully re-acidified (e.g., with 1 M HCl) to precipitate the pure boronic acid, which is collected by filtration or extraction.[14] (See Protocol 1).
-
Method 2: Diethanolamine Adduct Formation: Boronic acids react reversibly with diethanolamine to form stable, highly crystalline adducts.[7][15] These adducts often precipitate from ethereal or hydrocarbon solvents, leaving soluble impurities behind. The adduct can be isolated by filtration and then cleaved by treatment with acid to regenerate the pure boronic acid. This method is excellent for removing impurities that have similar acidity to the target compound. (See Protocol 2).
Q4: My ¹H NMR spectrum is broad and complex, even after purification. Could this be boroxine formation?
A4: Identifying and Reversing Boroxine Formation
Yes, this is a very likely cause. Boronic acids have a strong tendency to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines .[16] This process is especially prevalent when the material is stored as a solid or concentrated from aprotic solvents.
3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O
The presence of both the monomeric boronic acid and the trimeric boroxine in solution leads to peak broadening and can complicate spectral interpretation.
Confirmation & Solution:
-
Confirmation: To confirm boroxine formation, acquire a ¹¹B NMR spectrum. Boronic acids typically show a signal around δ 28-30 ppm, while boroxines appear further downfield, around δ 32-34 ppm.
-
Reversion: The formation is reversible. To obtain a clean ¹H NMR spectrum, dissolve the sample in a solvent containing a small amount of water (e.g., DMSO-d₆ with a drop of D₂O or acetone-d₆/D₂O). This will drive the equilibrium back to the monomeric boronic acid, resulting in sharp, well-defined signals. For preparative purposes, boroxines are generally just as reactive as the corresponding boronic acids in Suzuki couplings, as the equilibrium shifts back to the monomer under the reaction conditions.
Section 2: Troubleshooting & Purification Workflow
The following diagram outlines a logical workflow for diagnosing and solving purification issues with this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Protodeboronation [organic-chemistry.org]
- 5. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Safely Scaling Up Reactions with (2-Chloro-5-isopropylphenyl)boronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety guidance for scaling up chemical reactions involving (2-Chloro-5-isopropylphenyl)boronic acid. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot issues, and ensure the safe and successful scale-up of your synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1] The primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
It is crucial to handle this compound in a well-ventilated area, such as a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
Q2: Are there any inherent instability issues with this compound that I should be aware of before a scale-up?
Q3: What are the major safety concerns when scaling up any chemical reaction?
A3: Scaling up a chemical reaction introduces several safety challenges that may not be apparent at the laboratory scale.[4] Key concerns include:
-
Increased Energy Output: A larger quantity of reagents means a greater potential for energy release, increasing the risk of a thermal runaway or fire.[4]
-
Heat Transfer: Reactions can behave differently at a larger scale due to changes in the surface-area-to-volume ratio, which affects heat transfer.[4] Inadequate heat dissipation can lead to a dangerous increase in reaction temperature.
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger vessels, which can lead to localized "hot spots" or incomplete reactions.
-
Reagent Addition: The method and rate of reagent addition become more critical at scale to control the reaction rate and temperature.[4]
A thorough risk assessment should be conducted before each scale-up, and it is recommended to never scale a reaction by more than a factor of three from the previous run.[4]
Q4: My Suzuki-Miyaura coupling reaction with this compound is not going to completion on a larger scale. What could be the issue?
A4: Several factors could contribute to this issue during scale-up. A common problem is the deactivation of the palladium catalyst, which can be sensitive to air once activated by the base.[5] Ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.[5] Another possibility is inefficient mixing, leading to poor contact between the reactants and the catalyst. The choice of base and solvent system can also significantly impact the reaction outcome and may need to be re-optimized for the larger scale.[6]
Troubleshooting Guides
Issue 1: Reaction Exotherm and Thermal Runaway
Symptoms:
-
A rapid, uncontrolled increase in the internal reaction temperature.
-
Vigorous off-gassing or boiling of the solvent.
-
Discoloration of the reaction mixture, indicating decomposition.
Root Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution(s) |
| Inadequate Cooling | The cooling capacity of the reactor is insufficient to remove the heat generated by the reaction. | - Reduce the rate of addition of the limiting reagent to control the rate of heat generation.[7] - Lower the temperature of the cooling bath/jacket to increase the temperature differential. - Ensure proper agitation to maximize heat transfer to the reactor walls. |
| Incorrect Reagent Stoichiometry | Using an excess of a highly reactive reagent can lead to a significant exotherm.[8] | - Carefully control the stoichiometry of your reagents. For highly exothermic reactions, consider using the more reactive component as the limiting reagent.[8] - Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to accurately measure the heat of reaction and determine safe addition rates and concentrations.[8][9] |
| Decomposition of Reagents or Products | At elevated temperatures, starting materials, intermediates, or products may begin to decompose exothermically. | - Conduct thermal stability testing (e.g., using Differential Scanning Calorimetry - DSC) on all reaction components and the final reaction mixture to identify the onset temperature of any decomposition.[7] - Maintain the reaction temperature well below the decomposition temperature of any component. |
Workflow for Investigating and Mitigating Thermal Hazards:
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. fauske.com [fauske.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
identifying and characterizing impurities from (2-Chloro-5-isopropylphenyl)boronic acid
Welcome to the technical support center for (2-Chloro-5-isopropylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and characterizing impurities associated with this critical reagent. Ensuring the purity of your starting materials is paramount for reproducible and successful synthetic outcomes, particularly in sensitive applications like Suzuki-Miyaura cross-coupling reactions. This guide will equip you with the necessary knowledge and practical protocols to troubleshoot common issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with this compound.
Q1: My Suzuki-Miyaura coupling reaction using this compound has a low yield. What are the potential impurity-related causes?
Low yields in Suzuki-Miyaura reactions are a frequent issue and can often be traced back to the quality of the boronic acid.[1][2][3] Several factors could be at play:
-
Presence of Boroxines: Boronic acids can dehydrate to form cyclic anhydrides called boroxines. While boroxines can be active in coupling reactions, their different stoichiometry and reactivity can lead to inconsistent and lower yields.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by residual acid or base and is exacerbated by prolonged reaction times or elevated temperatures.[1] The resulting 1-chloro-4-isopropylbenzene is an inactive impurity.
-
Starting Material and Synthesis Byproducts: Impurities from the synthesis of the boronic acid, such as unreacted starting materials or byproducts from the Grignard reaction, can interfere with the catalytic cycle.[4][5]
Q2: I observe an extra peak in my HPLC analysis of this compound. How can I tentatively identify it?
An unexpected peak in your chromatogram warrants investigation. Here’s a logical approach to initial identification:
-
Consider the Boroxine: The most common impurity is the corresponding boroxine. It is a trimer formed by the dehydration of three boronic acid molecules. It will have a higher molecular weight and likely a different retention time.
-
Check for Protodeboronation Product: The protodeboronated impurity, 1-chloro-4-isopropylbenzene, is more nonpolar than the boronic acid and will likely have a longer retention time in reversed-phase HPLC.
-
Evaluate Starting Materials: If you have information on the synthetic route, consider the possibility of residual starting materials, such as 1-bromo-2-chloro-5-isopropylbenzene if a Grignard route was used.
Q3: How can I minimize the formation of boroxine impurities in my this compound?
Boroxine formation is an equilibrium process driven by the removal of water. To minimize their presence:
-
Storage: Store the boronic acid in a desiccator under an inert atmosphere (argon or nitrogen) and at a low temperature (2-8°C is often recommended).
-
Handling: Minimize exposure to atmospheric moisture during weighing and transfer.
-
Use of Pinacol Esters: For critical applications, consider using the more stable pinacol ester of this compound, which is less prone to dehydration.[6]
Q4: Can I use ¹¹B NMR to assess the purity of my boronic acid?
Absolutely. ¹¹B NMR spectroscopy is a powerful and often underutilized technique for characterizing boronic acids and their impurities.[7][8][9][10][11] The chemical shift of the boron atom is highly sensitive to its coordination environment.
-
sp²-hybridized boronic acids typically show a broad signal in the range of δ 28-34 ppm.
-
sp³-hybridized boronate esters (like pinacol esters) or boronate anions (formed in the presence of a diol or at high pH) will appear upfield, typically between δ 5-15 ppm.[7][8]
-
Boroxines will also have a distinct chemical shift, often in a similar region to the parent boronic acid but with a different line shape.
Troubleshooting Guide: From Problem to Solution
This section provides a more in-depth, problem-oriented approach to identifying and characterizing impurities.
Problem 1: Inconsistent Results in a Suzuki-Miyaura Coupling Reaction
You are performing a Suzuki-Miyaura coupling reaction and observe variable yields and/or the formation of unexpected byproducts from batch to batch of this compound.
Workflow for Impurity Identification and Characterization:
Caption: Potential impurity formation during Grignard-based synthesis.
Analytical Approach for Detecting Process-Related Impurities:
-
GC-MS: For volatile and thermally stable impurities like unreacted starting materials (e.g., 1-bromo-2-chloro-5-isopropylbenzene) or homocoupling byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique.
-
LC-MS: For less volatile byproducts, such as over-arylated boranes (di- and tri-aryl boranes), LC-MS remains the method of choice.
Purification Strategies:
If significant levels of impurities are detected, purification may be necessary.
-
Recrystallization: This is a common and effective method for purifying solid boronic acids. A suitable solvent system (e.g., toluene/hexanes, ethyl acetate/heptane) needs to be developed.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous phase, leaving non-acidic impurities in the organic layer. The boronic acid can then be recovered by acidifying the aqueous phase. [12]* Chromatography: For challenging separations, column chromatography on silica gel can be employed, although care must be taken as silica can promote the formation of boroxines.
By adopting a systematic and multi-technique analytical approach, you can confidently identify and characterize impurities in your this compound, leading to more robust and reproducible synthetic outcomes.
References
- Vertex AI Search. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
- ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF.
- ACS Publications. (2025, November 17). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
- PubMed. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- Benchchem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- MDPI. (n.d.). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery.
- ACS Publications. (n.d.). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Scirp.org. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- HETEROCYCLES. (2012, July 18). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM.
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- Vertex AI Search. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
- Benchchem. (n.d.). Synthesis of Methylboronic Acid from Grignard Reagents: An In-depth Technical Guide.
- Vertex AI Search. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- PubMed. (2013, June 3). Arylboronic acid chemistry under electrospray conditions.
- Vertex AI Search. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- PubMed. (n.d.). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants.
- Organic Syntheses. (n.d.). Procedure.
- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- BLD Pharm. (n.d.). 875550-89-3|this compound.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
- Vertex AI Search. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
- Crysdot LLC. (n.d.). This compound - Benzene Compounds.
- Sigma-Aldrich. (n.d.). This compound pinacol ester.
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- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming the Low Reactivity of (2-Chloro-5-isopropylphenyl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the challenges associated with the use of (2-Chloro-5-isopropylphenyl)boronic acid in cross-coupling reactions. Its inherent low reactivity, stemming from a combination of steric hindrance and electronic effects, often leads to frustratingly low yields and incomplete conversions. This resource provides a structured, question-and-answer-based approach to diagnose and resolve these common experimental hurdles.
Understanding the Challenge: Why is this compound So Unreactive?
This compound presents a classic case of a challenging substrate in Suzuki-Miyaura cross-coupling reactions. Its low reactivity is primarily attributed to two key molecular features:
-
Steric Hindrance: The ortho-chloro and meta-isopropyl substituents create significant steric bulk around the boronic acid moiety. This bulkiness impedes the approach of the palladium catalyst, hindering the crucial transmetalation step of the catalytic cycle.
-
Electronic Effects: The chlorine atom is an electron-withdrawing group, which decreases the electron density on the aromatic ring. This deactivation makes the boronic acid less nucleophilic and therefore less prone to engage in the catalytic cycle.
The combination of these factors necessitates carefully optimized reaction conditions to achieve successful cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses common issues encountered when using this compound and provides actionable solutions.
Q1: My Suzuki-Miyaura reaction with this compound is giving very low to no yield. What are the most likely causes?
A1: Low or no yield is the most common problem and can stem from several factors. A systematic approach to troubleshooting is essential. The primary areas to investigate are the catalyst system, the choice of base, and the reaction conditions. Often, standard Suzuki-Miyaura conditions are insufficient for such a challenging substrate.
Here is a decision-making workflow to guide your troubleshooting process:
Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions with hindered substrates.
Q2: Which palladium catalyst and ligand system is best suited for this hindered boronic acid?
A2: The choice of the catalyst system is arguably the most critical factor for success. Standard catalysts like Pd(PPh₃)₄ are often ineffective with sterically demanding substrates.[1] You need a system that can overcome the steric hindrance and facilitate the key steps of the catalytic cycle.
Expert Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate oxidative addition and reductive elimination.[1][2]
| Ligand Type | Recommended Ligands | Key Advantages |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Highly effective for hindered substrates due to their bulk and electron-donating properties.[1][2][3] |
| Specialized Ligands | AntPhos, BI-DIME | May offer superior performance for extremely hindered couplings.[1][4][5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors and sterically bulky, can be highly effective.[3] |
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) species. For better reproducibility, consider using modern palladium precatalysts (e.g., XPhos Pd G3) that readily generate the active catalytic species.[1]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
Q3: What is the optimal base and solvent combination for coupling this compound?
A3: The base and solvent are interdependent and crucial for activating the boronic acid for transmetalation. A weak base may be insufficient to form the active boronate species.[1][6]
Base Selection:
-
Recommended: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄), used as a fine powder, is a reliable choice.[1][3][6] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option.[1][6]
-
Avoid: Weaker bases like Na₂CO₃ or K₂CO₃ may not be effective.
Solvent System:
-
Recommended: Anhydrous, non-polar aprotic solvents are generally preferred for these types of couplings.[3] Toluene and dioxane are common choices.[3] A small amount of water can sometimes be beneficial to aid in dissolving the base and facilitating boronate formation, but for sensitive substrates, strictly anhydrous conditions are better.[6]
-
Degassing: It is critical to use degassed solvents to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.[1][6]
Q4: My boronic acid appears to be decomposing during the reaction. What is causing this and how can I prevent it?
A4: Boronic acid decomposition, primarily through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), is a common side reaction, especially with electron-deficient boronic acids under harsh basic conditions.[6][7]
Strategies to Mitigate Decomposition:
-
Use Milder Bases: If possible, try milder bases like potassium fluoride (KF).[6]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. This is a highly effective strategy.
-
Pinacol Esters (BPin): More stable than the corresponding boronic acids and can be used directly in coupling reactions.[6]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: Exceptionally stable, crystalline solids that are unreactive until a slow-release of the boronic acid is triggered under basic conditions.[8]
-
Potassium Organotrifluoroborates (R-BF₃K): Crystalline, air- and moisture-stable solids that are excellent alternatives to boronic acids.[8]
-
Diethanolamine (DABO) Adducts: Easily prepared, crystalline solids that are stable to air and water and can be used directly in Suzuki couplings.[8][9]
-
Protocol for Preparing a Diethanolamine (DABO) Adduct: [1][9]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A precipitate will form.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in your Suzuki-Miyaura reaction.
Q5: Can I use a nickel catalyst instead of palladium for this coupling?
A5: Yes, nickel catalysis is a viable and increasingly popular alternative, especially for coupling with less reactive electrophiles like aryl chlorides.[2][10] Nickel catalysts can be more cost-effective and may offer different reactivity profiles.
Considerations for Nickel Catalysis:
-
Catalyst Systems: Common nickel catalysts include NiCl₂(dppf) or NiCl₂(PCy₃)₂.
-
Ligands: Bidentate phosphine ligands like dppf or bulky monodentate ligands are often used.
-
Reaction Conditions: Nickel-catalyzed couplings often require different bases and solvents compared to palladium systems. A thorough literature search for your specific substrate combination is recommended.
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific coupling partner.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound or its stable derivative (1.2–1.5 equiv)
-
Finely powdered K₃PO₄ (2.0–3.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%)
-
Degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid (or its derivative), and the finely powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.BenchChem.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids.BenchChem.
- Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.BenchChem.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.BenchChem.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- The influence of ortho-substituents on the properties of phenylboronic acids.
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling.RSC Publishing.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.The Royal Society of Chemistry.
- Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids.
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives.Organic & Biomolecular Chemistry (RSC Publishing).
- Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews (RSC Publishing).
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Suzuki Cross-coupling Reaction procedure.Rose-Hulman Institute of Technology.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.Journal of the American Chemical Society.
- Masking Boronic Acids for Suzuki Coupling.YouTube.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
computational modeling to predict and solve issues with (2-Chloro-5-isopropylphenyl)boronic acid
Welcome to the dedicated technical support center for (2-Chloro-5-isopropylphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of utilizing this versatile reagent. Here, we leverage a combination of established experimental knowledge and computational modeling insights to provide robust troubleshooting guides and frequently asked questions. Our goal is to empower you to anticipate challenges, diagnose issues, and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile building block in organic synthesis, most notably utilized in metal-catalyzed cross-coupling reactions. Its principal application is in the Suzuki-Miyaura coupling , where it serves as the organoboron partner to form carbon-carbon bonds with various aryl or vinyl halides. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its high tolerance for a wide range of functional groups.
Q2: What are the key stability concerns with this boronic acid?
Like many boronic acids, this compound is susceptible to protodeboronation and trimerization to form a boroxine. Protodeboronation, the cleavage of the C-B bond by a proton source, is a common decomposition pathway, particularly in the presence of moisture or acidic conditions. The formation of the corresponding boroxine, a cyclic anhydride, can also occur upon storage or during reactions, which can impact reactivity and stoichiometry. Computational models suggest that the electron-withdrawing nature of the chlorine atom can influence the lability of the C-B bond.
Q3: How should I properly store and handle this compound?
To mitigate decomposition, this compound should be stored in a cool, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). It is crucial to minimize its exposure to moisture and air. Use of a desiccator for long-term storage is highly recommended. When handling the reagent, ensure that all glassware is thoroughly dried and that anhydrous solvents are used for reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
You're performing a Suzuki-Miyaura coupling with this compound and an aryl bromide, but you're observing minimal to no formation of the desired biaryl product.
Possible Causes & Solutions
-
Cause 1: Inactive Catalyst: The palladium catalyst is the heart of the Suzuki coupling. If it has been improperly stored or handled, it may have oxidized, rendering it inactive.
-
Cause 2: Inappropriate Base: The choice and strength of the base are critical for the transmetalation step. An unsuitable base can lead to poor reaction kinetics or decomposition of the boronic acid.
-
Solution: For couplings with this compound, moderately strong inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[2][3] The optimal base can be partner-dependent, so screening a few options is advisable. Computational models can help predict the pKa of the boronic acid, aiding in the rational selection of a suitable base.
-
-
Cause 3: Boronic Acid Decomposition: As previously mentioned, this boronic acid can degrade. If your starting material is old or has been improperly stored, it may have a high content of the corresponding boroxine or have undergone significant protodeboronation.
-
Solution: Before use, it is good practice to check the purity of your boronic acid by NMR. If significant degradation is observed, you can sometimes regenerate the boronic acid from the boroxine by treatment with an aqueous solution, followed by extraction and drying. However, starting with fresh, pure material is always the best approach.[1]
-
Experimental Workflow: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Issue 2: Formation of Significant Homocoupling Byproduct
Your reaction is proceeding, but you're isolating a significant amount of a biaryl byproduct derived from the coupling of two molecules of this compound.
Possible Causes & Solutions
-
Cause 1: Presence of Oxidants (Air): The presence of oxygen can promote the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[4]
-
Solution: It is imperative to thoroughly degas your reaction mixture.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.[1] Maintaining a positive pressure of inert gas throughout the reaction is crucial.[1]
-
-
Cause 2: Suboptimal Reaction Conditions: Certain combinations of catalyst, ligand, and solvent can favor the homocoupling pathway.
-
Solution: A screen of reaction conditions can help to minimize this side reaction. Sometimes, simply changing the solvent or using a different phosphine ligand can have a dramatic effect. Computational modeling can be employed to predict the relative energies of the desired catalytic cycle versus the homocoupling pathway under different conditions, guiding your experimental design.
-
Data Summary: Effect of Ligand on Homocoupling
| Ligand | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| PPh₃ | 65 | 25 |
| P(tBu)₃ | 85 | 10 |
| SPhos | 92 | <5 |
| XPhos | 95 | <3 |
Note: These are representative data and actual results will vary depending on the specific substrates and other reaction conditions.
Issue 3: Protodeboronation of the Starting Material
You notice the formation of 1-chloro-4-isopropylbenzene as a significant byproduct, indicating the cleavage of the C-B bond.
Possible Causes & Solutions
-
Cause 1: Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can lead to protodeboronation, especially at elevated temperatures.
-
Solution: Ensure all solvents and reagents are rigorously dried. Use of anhydrous solvents and drying agents is recommended. If your reaction requires an aqueous phase, minimizing the reaction time and temperature can help to reduce the extent of this side reaction.
-
-
Cause 2: Reaction Conditions are Too Harsh: High temperatures and/or a highly acidic or basic medium can accelerate the rate of protodeboronation.
-
Solution: Attempt the reaction at a lower temperature. Often, a more active catalyst system will allow for efficient coupling at milder temperatures. Additionally, a careful selection of the base is important; a base that is too strong or too weak can create conditions conducive to protodeboronation.
-
Computational Modeling Workflow: Predicting Protodeboronation
Caption: Workflow for predicting protodeboronation risk using DFT calculations.
References
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol - Benchchem.
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing.
- Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH.
- Optimization of the reaction conditions. | Download Table - ResearchGate.
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
- Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit.
Sources
Validation & Comparative
Navigating the Steric and Electronic Landscape: A Comparative Guide to (2-Chloro-5-isopropylphenyl)boronic Acid and its Analogs in Suzuki-Miyaura Cross-Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the boronic acid coupling partner is a critical determinant of the reaction's success, with substituents on the phenyl ring exerting profound steric and electronic influences. This guide provides an in-depth comparison of (2-Chloro-5-isopropylphenyl)boronic acid with a selection of other commercially available boronic acids, offering insights into their relative performance in Suzuki-Miyaura reactions, supported by experimental data from the scientific literature.
The Decisive Interplay of Steric and Electronic Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is not solely dictated by the inherent properties of the boronic acid group but is significantly modulated by the nature and position of other substituents on the aromatic ring. These effects can be broadly categorized as steric and electronic.
Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring increase the electron density on the carbon atom attached to the boron, which can facilitate the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) decrease this electron density, potentially slowing down transmetalation.[2]
Steric Effects: Bulky substituents, particularly in the ortho position to the boronic acid group, can hinder the approach of the palladium complex, thereby impeding the transmetalation step. This steric hindrance can lead to lower reaction yields and may necessitate more forcing reaction conditions, such as higher temperatures or the use of specialized, bulky phosphine ligands to promote the desired transformation.
This guide will compare the following boronic acids to elucidate these principles:
-
This compound: The subject of our primary focus, featuring an ortho-chloro (EWG, moderately bulky) and a para-isopropyl (EDG, bulky) group.
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline for comparison.
-
2-Chlorophenylboronic acid: To isolate the effect of the ortho-chloro substituent.
-
4-Isopropylphenylboronic acid: To isolate the effect of the para-isopropyl substituent.
-
2,6-Dimethylphenylboronic acid: A sterically hindered example to highlight the challenges posed by di-ortho substitution.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a meaningful comparison, we will consider the performance of these boronic acids in the Suzuki-Miyaura coupling with a challenging, electron-rich aryl chloride, 4-chloroanisole. The coupling with aryl chlorides is generally more difficult than with the corresponding bromides or iodides, making this a good test of the boronic acid's reactivity.[1]
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Estimated Low | Hypothetical |
| Phenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 24 | 47 | [3] |
| 2-Chlorophenylboronic acid | 4-Chloroanisole | [Pd(IPr)(μ-Cl)Cl]₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 | [4] |
| 4-Isopropylphenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Toluene | 100 | 24 | Estimated High | Hypothetical |
| 2,6-Dimethylphenylboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | Low to Moderate | [5] |
Note: The yields for this compound and 4-Isopropylphenylboronic acid with 4-chloroanisole are hypothetical estimations based on general principles, as direct literature data for this specific coupling was not found. The yield for 2,6-Dimethylphenylboronic acid is described qualitatively in the literature as challenging.
Analysis of Performance
-
This compound: The combination of an ortho-chloro group and a para-isopropyl group presents a mixed electronic and steric profile. The ortho-chloro group is electron-withdrawing and introduces steric bulk, both of which can hinder the reaction. The para-isopropyl group is electron-donating, which should favor the reaction, but its bulkiness might also play a role. The net effect is likely a moderately reactive boronic acid that may require optimized conditions to achieve high yields, especially with challenging coupling partners.
-
Phenylboronic acid: As the baseline, its reactivity is moderate. The 47% yield with 4-chloroanisole under the specified conditions highlights the challenge of coupling with electron-rich aryl chlorides.[3]
-
2-Chlorophenylboronic acid: The presence of the ortho-chloro group introduces steric hindrance and an electron-withdrawing effect. Interestingly, with a suitable catalyst system, a high yield of 78% was achieved, demonstrating that with appropriate ligand selection, the negative steric and electronic effects can be overcome.[4]
-
4-Isopropylphenylboronic acid: The para-isopropyl group is electron-donating, which is expected to enhance the reactivity of the boronic acid in the transmetalation step. With minimal steric hindrance at the ortho positions, this boronic acid is predicted to be more reactive than phenylboronic acid.
-
2,6-Dimethylphenylboronic acid: The presence of two ortho-methyl groups creates significant steric hindrance around the boronic acid functionality. This makes it a particularly challenging substrate for Suzuki-Miyaura coupling, often resulting in low yields even with specialized catalysts and ligands designed for sterically demanding couplings.[5]
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling reactions involving some of the discussed boronic acids, as adapted from the literature.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with Phenylboronic Acid[3]
-
To an oven-dried Schlenk tube is added phenylboronic acid (1.2 mmol), 4-chloroanisole (1.0 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%)).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
A degassed solvent mixture of DMF and water (e.g., 10:1) is added.
-
The reaction mixture is heated to 100 °C and stirred for the specified time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid[5]
-
In a glovebox, a reaction vessel is charged with the sterically hindered boronic acid (e.g., 2,6-dimethylphenylboronic acid, 1.5 equiv), the aryl halide (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., SPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
The vessel is sealed, removed from the glovebox, and a degassed solvent (e.g., toluene or dioxane) is added via syringe.
-
The reaction mixture is heated to the specified temperature (e.g., 110 °C) and stirred for the required duration (e.g., 24 hours).
-
Workup and purification are performed as described in Protocol 1.
Visualizing the Process
The following diagrams illustrate the key concepts discussed in this guide.
Sources
A Senior Application Scientist's Guide: (2-Chloro-5-isopropylphenyl)boronic Acid vs. Its Boronate Ester in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an in-depth, objective comparison of the performance of (2-Chloro-5-isopropylphenyl)boronic acid and its boronate ester, with a focus on their application in the widely used Suzuki-Miyaura cross-coupling reaction. The insights and protocols herein are grounded in established chemical principles and supported by experimental observations from the field.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between this compound and its boronate ester derivatives, most commonly the pinacol ester, lies in a fundamental trade-off between reactivity and stability.[1][2]
This compound is generally the more reactive species in cross-coupling reactions.[1][3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1]
Conversely, the pinacol boronate ester of this compound offers significantly greater stability.[1][4] These esters are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This robustness makes them particularly well-suited for multi-step syntheses and for use in high-throughput screening applications where reagent longevity is paramount.[1] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1]
It is widely accepted that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions.[1] However, direct transmetalation from the boronate ester is also a possible mechanistic pathway.[1][5]
Performance Comparison: A Quantitative Overview
While direct, side-by-side kinetic data for the specific (2-Chloro-5-isopropylphenyl) derivatives are not extensively published, we can extrapolate a representative performance comparison based on well-established trends for arylboronic acids and their pinacol esters in Suzuki-Miyaura cross-coupling reactions.
| Parameter | This compound | This compound pinacol ester | Rationale & Causality |
| Reaction Time | Shorter | Longer | The higher Lewis acidity of the boronic acid generally leads to a faster transmetalation step with the palladium catalyst.[1] The boronate ester may need to first hydrolyze to the boronic acid, adding a step to the overall reaction sequence.[1] |
| Stability/Shelf-Life | Lower | Higher | Boronic acids are prone to dehydration to form cyclic boroxine trimers and are more susceptible to oxidation and protodeboronation.[1] The pinacol group protects the boronic acid moiety, enhancing its stability.[4][6] |
| Handling & Purity | More challenging | Easier | Boronic acids can be difficult to purify due to their polarity and tendency to form trimers.[7] Boronate esters are typically less polar, crystalline solids that are readily purified by standard column chromatography.[1] |
| Yield Reproducibility | Potentially variable | Generally higher | The higher stability and purity of the boronate ester often lead to more consistent and reproducible yields, especially in complex syntheses or when scaling up reactions.[2] |
| Solubility | Variable, often requires polar co-solvents | Generally good in common organic solvents | Boronate esters exhibit better solubility in apolar solvents commonly used in cross-coupling reactions.[4] |
Mechanistic Considerations: The "Why" Behind the Performance
The differing performance characteristics of boronic acids and their esters are rooted in their structural and electronic properties.
Caption: Reaction pathways for boronic acids and boronate esters in Suzuki-Miyaura coupling.
The boronic acid exists in equilibrium with its trimeric anhydride, the boroxine. In the presence of a base, the boronic acid forms a more nucleophilic "ate" complex, which readily undergoes transmetalation with the palladium catalyst. The boronate ester is more stable and may undergo a preliminary hydrolysis step to generate the boronic acid in situ, which then enters the catalytic cycle.[1]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for the direct comparison of this compound and its pinacol ester in a Suzuki-Miyaura reaction with a model aryl bromide.
Materials:
-
This compound
-
This compound pinacol ester
-
4-Bromoanisole (or other suitable aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Experimental Workflow Diagram:
Caption: General workflow for comparing the reactivity of boronic acids and their esters.
Step-by-Step Procedure:
Two reactions should be set up in parallel, one with the boronic acid and one with the boronate ester.
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in 2 mL of toluene under an inert atmosphere for 15 minutes at room temperature.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the boron reagent (this compound OR its pinacol ester, 1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent and Catalyst Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask. Then, add the pre-formed catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by TLC or GC-MS. Note the time to completion for each reaction.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the isolated yield and purity for each reaction.
Conclusion and Recommendations
The choice between this compound and its boronate ester is contingent upon the specific requirements of the synthesis.
-
Choose this compound when:
-
Maximizing reaction speed is the primary concern.
-
The boronic acid is of high purity and will be used shortly after acquisition or synthesis.
-
The subsequent synthetic steps are not sensitive to residual impurities from boronic acid decomposition.
-
-
Choose the boronate ester of this compound when:
-
Stability, ease of handling, and long-term storage are critical.[4]
-
High purity of the starting material is essential for a clean reaction profile and reproducible yields.[2]
-
The reaction is part of a multi-step synthesis or an automated high-throughput workflow where reagent stability is paramount.[1]
-
Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in the complex and demanding environment of drug discovery and development, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles and practical considerations outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters - Benchchem.
- The Versatile Role of Boronate Esters in Modern Organic Synthesis.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
- Comparison of reactivity of different boron reagents - ResearchGate.
- This compound | 875550-89-3 - ChemicalBook.
- 2-Chloro-5-isopropoxyphenylboronic acid | C9H12BClO3 | CID 53216410 - PubChem.
- Protecting Groups for Boronic Acids | Chem-Station Int. Ed.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of (2-Chloro-5-isopropylphenyl)boronic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that are fundamental to drug discovery and materials science, the purity of reagents is paramount. (2-Chloro-5-isopropylphenyl)boronic acid is a key building block in Suzuki-Miyaura coupling reactions, valued for its ability to introduce a substituted phenyl moiety into complex molecules. However, the presence of even trace impurities can significantly impact reaction yields, downstream purification processes, and the integrity of the final product. This guide provides a comprehensive comparison of spectroscopic techniques for the rigorous purity assessment of this compound, offering experimental insights and data-driven protocols to ensure the quality of this critical reagent.
The Synthetic Landscape and Potential Impurities
The most common synthetic route to this compound involves the formation of a Grignard or organolithium reagent from a corresponding halo-substituted precursor, followed by quenching with a trialkyl borate. A plausible and frequently utilized precursor for this synthesis is 2-bromo-1-chloro-4-isopropylbenzene. This synthetic pathway, while effective, is susceptible to the formation of several key impurities that can co-purify with the desired boronic acid. Understanding the genesis of these impurities is crucial for selecting the appropriate analytical methodology for their detection.
The primary impurities of concern are:
-
Protodeboronation Product (1-Chloro-4-isopropylbenzene): This arises from the reaction of the Grignard reagent with a proton source (e.g., trace water) before or during the borylation step.
-
Homocoupling Product: The dimerization of the Grignard reagent can lead to the formation of a biphenyl derivative.
-
Borinic Acid Derivative (bis(2-Chloro-5-isopropylphenyl)borinic acid): Incomplete reaction or side reactions during the borylation can result in the formation of this byproduct.[1]
This guide will focus on the spectroscopic techniques best suited to identify and quantify these impurities alongside the desired boronic acid.
Comparative Analysis of Spectroscopic Techniques
A multi-faceted analytical approach is essential for a comprehensive purity assessment. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is arguably the most powerful technique for the purity determination of boronic acids, providing both qualitative and quantitative information. Both ¹H and ¹³C NMR are invaluable for structural confirmation and impurity identification.
Expertise & Experience in NMR Analysis:
The primary challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides (boroxines) in solution, which can lead to complex and broadened spectra.[2] To obtain sharp, well-resolved spectra, it is often necessary to break up these oligomeric species. This can be achieved by:
-
Using a coordinating solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can coordinate to the boron center, disrupting the boroxine structure.
-
Addition of a small amount of water (D₂O): This can hydrolyze the boroxine back to the monomeric boronic acid.
¹H NMR Spectroscopy
¹H NMR provides a detailed map of the proton environments within the molecule. For this compound, the aromatic region will be particularly informative for identifying impurities.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube. If peak broadening is observed, add a drop of D₂O.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
Expected ¹H NMR Spectral Data:
| Compound | Aromatic Protons (ppm) | Isopropyl Protons (ppm) | Other Protons (ppm) |
| This compound | ~7.8 (d), ~7.4 (dd), ~7.2 (d) | ~3.0 (septet, CH), ~1.2 (d, 2xCH₃) | ~5.5-6.5 (br s, 2H, B(OH)₂) |
| 1-Chloro-4-isopropylbenzene (Protodeboronation) | ~7.3 (d), ~7.2 (d) | ~2.9 (septet, CH), ~1.2 (d, 2xCH₃) | - |
| Homocoupling Impurity | Complex multiplet ~7.0-7.5 | Two sets of isopropyl signals: ~2.9 (septet), ~1.2 (d) | - |
| bis(2-Chloro-5-isopropylphenyl)borinic acid | Aromatic signals shifted slightly upfield from boronic acid | Two sets of isopropyl signals, potentially overlapping | - |
¹³C NMR Spectroscopy
¹³C NMR is complementary to ¹H NMR and is particularly useful for confirming the carbon skeleton and identifying impurities that may have overlapping proton signals. The carbon atom attached to the boron (ipso-carbon) often shows a broad signal or may not be observed at all due to quadrupolar relaxation of the boron nucleus.
Experimental Protocol: ¹³C NMR Analysis
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope.
Expected ¹³C NMR Spectral Data:
| Compound | Aromatic Carbons (ppm) | Isopropyl Carbons (ppm) | Other Carbons (ppm) |
| This compound | ~140-125 (multiple signals), ipso-C attached to B may be broad or unobserved. | ~34 (CH), ~24 (2xCH₃) | - |
| 1-Chloro-4-isopropylbenzene (Protodeboronation) | ~149, ~129, ~126, ~125 | ~34 (CH), ~24 (2xCH₃) | - |
| Homocoupling Impurity | A larger number of aromatic signals compared to the starting material. | Two sets of isopropyl signals. | - |
| bis(2-Chloro-5-isopropylphenyl)borinic acid | Aromatic signals will be present, with the ipso-carbon signal being very broad. | Two sets of isopropyl signals. | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Screening Tool
FT-IR spectroscopy provides information about the functional groups present in a molecule. While not as structurally informative as NMR, it is a rapid and non-destructive technique that can be used for quick quality control checks.
Expertise & Experience in FT-IR Analysis:
The key vibrational modes to observe in the FT-IR spectrum of a boronic acid are the O-H and B-O stretching frequencies. The O-H stretch is typically a broad band, characteristic of hydrogen bonding. The B-O stretch provides evidence for the presence of the boronic acid functionality.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory), as a KBr pellet, or as a mull.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and its potential impurities.
Expected FT-IR Absorption Bands (cm⁻¹):
| Functional Group | This compound | 1-Chloro-4-isopropylbenzene (Protodeboronation) |
| O-H Stretch (Boronic Acid) | ~3500-3200 (broad) | Absent |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2960-2870 | ~2960-2870 |
| B-O Stretch | ~1350-1310 | Absent |
| Aromatic C=C Stretch | ~1600, ~1470 | ~1600, ~1490 |
| C-Cl Stretch | ~800-600 | ~800-600 |
The absence of a broad O-H stretch and the B-O stretch would be a strong indicator of the presence of the protodeboronated impurity.
Mass Spectrometry (MS): High Sensitivity for Impurity Detection
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. It is particularly useful for detecting low-level impurities.
Expertise & Experience in MS Analysis:
Boronic acids can be challenging to analyze by mass spectrometry due to their tendency to dehydrate and form boroxines, which can complicate spectral interpretation.[3] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of boronic acids, often showing the [M-H]⁻ ion in negative ion mode or adducts in positive ion mode.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system coupled to a mass spectrometer. A reversed-phase C18 column is typically used.
-
Mass Spectrometric Detection: Acquire mass spectra using an appropriate ionization technique (e.g., ESI).
-
Data Analysis: Identify the molecular ions of the target compound and any impurities.
Expected Molecular Ions (m/z):
| Compound | Molecular Formula | Exact Mass | Expected Ion (ESI-) |
| This compound | C₉H₁₂BClO₂ | 198.0541 | 197.0468 |
| 1-Chloro-4-isopropylbenzene (Protodeboronation) | C₉H₁₁Cl | 154.0549 | Not readily ionized |
| Homocoupling Impurity | C₁₈H₂₂Cl₂ | 308.1044 | Not readily ionized |
| bis(2-Chloro-5-isopropylphenyl)borinic acid | C₁₈H₂₂BCl₂O | 335.1063 | 334.0990 |
LC-MS is particularly advantageous as it can separate the impurities from the main component before detection, allowing for unambiguous identification even if they are present in low concentrations.
Conclusion: A Triad of Techniques for Unwavering Quality
For the comprehensive purity assessment of this compound, a combination of spectroscopic techniques is indispensable.
-
¹H and ¹³C NMR serve as the cornerstone for structural verification and quantification of major impurities.
-
FT-IR offers a rapid and straightforward method for initial quality screening, primarily by confirming the presence of the key boronic acid functional groups.
-
LC-MS provides unparalleled sensitivity for the detection of trace impurities and offers the advantage of chromatographic separation for unambiguous identification.
By employing this triad of analytical methods, researchers and drug development professionals can confidently ascertain the purity of this compound, ensuring the reliability and reproducibility of their synthetic endeavors. This rigorous approach to quality control is a critical step in the path to innovation and the development of new chemical entities.
References
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
- St-Onge, M., et al. (2019). Overcoming the challenges of boronic acid analysis and purification. Organic & Biomolecular Chemistry, 17(38), 8655-8664. [Link]
- Li, W., et al. (2008). An improved protocol for the preparation of arylboronic acids via Grignard reaction. Tetrahedron Letters, 49(48), 6906-6908. [Link]
- NIST Chemistry WebBook. (n.d.). Benzene, 1-chloro-4-(1-methylethyl)-. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Molander, G. A., & Trice, S. L. (2012). Synthesis of borinic acids and borinate esters from diisopropylaminoborane. Organic letters, 14(17), 4531-4533. [Link]
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A Senior Application Scientist's Guide to Kinetic Studies of Suzuki-Miyaura Reactions Involving (2-Chloro-5-isopropylphenyl)boronic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting kinetic studies of reactions involving (2-Chloro-5-isopropylphenyl)boronic acid. We will delve into the theoretical underpinnings of its reactivity, present a robust experimental protocol for kinetic analysis, and compare its expected performance against structurally relevant alternatives. The focus is not merely on procedural steps but on the causal relationships between molecular structure, reaction conditions, and kinetic outcomes.
Introduction: The Significance of this compound
This compound is a substituted arylboronic acid, a class of compounds indispensable in modern organic synthesis.[1] Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds, which is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
The specific substitution pattern of this molecule—an ortho-chloro group and a para-isopropyl group relative to the boronic acid moiety—presents a unique combination of steric and electronic factors. The bulky isopropyl group and the ortho-chloro substituent can significantly influence the reaction kinetics and overall efficiency of cross-coupling reactions. Understanding these kinetic parameters is crucial for process optimization, scaling up reactions, ensuring product consistency, and gaining deeper mechanistic insights. This guide provides a systematic approach to elucidating the kinetic profile of this important building block.
Theoretical Framework: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a multi-step catalytic process. A comprehensive understanding of this cycle is essential for interpreting kinetic data, as any step can potentially be rate-limiting. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.
The boronic acid, R²-B(OH)₂, is not typically the active species in transmetalation. It first reacts with a base to form a more nucleophilic boronate complex, [R²-B(OH)₃]⁻.[4][5] The rate of this transmetalation step is highly dependent on the steric and electronic properties of the R² group. For this compound, the ortho-chloro group can sterically hinder the approach to the palladium center, potentially slowing this step.
Comparative Analysis: Structurally Relevant Boronic Acids
To contextualize the kinetic performance of this compound, it is instructive to compare it against simpler, related structures. This allows for the deconvolution of steric and electronic effects.
| Compound Name | Structure | Key Structural Features & Expected Kinetic Impact |
| This compound | 2-Cl, 5-iPr-C₆H₃-B(OH)₂ | Target Compound. Combines steric hindrance (ortho-Cl) and moderate electron-donating character (para-iPr). The ortho-Cl is expected to be the dominant factor, likely leading to a slower reaction rate compared to unhindered analogues. |
| Phenylboronic acid | C₆H₅-B(OH)₂ | Baseline. Minimal steric hindrance and neutral electronic profile. Expected to exhibit the fastest kinetics among the compared acids under standard conditions. |
| (2-Chlorophenyl)boronic acid | 2-Cl-C₆H₄-B(OH)₂ | Steric Hindrance Control. Isolates the effect of the ortho-chloro group. Expected to be significantly slower than phenylboronic acid due to steric blocking of the palladium center during transmetalation. |
| (4-Tolyl)boronic acid | 4-Me-C₆H₄-B(OH)₂ | Electronic Effect Control. The para-methyl group is a weak electron-donating group, similar to isopropyl. This helps to isolate the electronic effect from the significant steric effect of the ortho-chloro group. |
| This compound pinacol ester | 2-Cl, 5-iPr-C₆H₃-B(pin) | Alternative Reagent. Boronic esters are often more stable and can exhibit different kinetic profiles.[6] They can mitigate issues like protodeboronation but may require specific conditions (e.g., stronger base, aqueous medium) for efficient transmetalation.[7] |
Experimental Design for Kinetic Profiling
This section outlines a robust, self-validating protocol for monitoring the kinetics of a model Suzuki-Miyaura reaction. The chosen reaction is the coupling of the boronic acid with 4-bromoacetophenone, a common and easily monitored coupling partner.
Detailed Step-by-Step Protocol
This protocol is designed to determine the initial reaction rate.
-
Reagent Preparation:
-
Prepare 0.2 M stock solutions of this compound, 4-bromoacetophenone, and an internal standard (e.g., dodecane) in degassed 1,4-dioxane.
-
Prepare a 1.0 M stock solution of K₃PO₄ in degassed water.
-
The use of stock solutions ensures accurate and reproducible concentrations.
-
-
Reaction Setup:
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.005 mmol, 1 mol%) and a suitable phosphine ligand like SPhos (0.02 mmol, 4 mol%). The choice of a highly active Buchwald-type ligand is critical for coupling challenging aryl chlorides, and by extension, sterically hindered boronic acids.[3]
-
Seal the vial with a PTFE-lined cap.
-
Evacuate and backfill the vial with argon or nitrogen three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (1.5 mL) and the K₃PO₄ aqueous solution (0.5 mL).
-
Add the 4-bromoacetophenone stock solution (0.5 mL, 0.1 mmol, 1.0 equiv).
-
Place the vial in a preheated aluminum block at 80 °C and allow it to stir for 10 minutes to ensure thermal equilibrium and catalyst activation.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction (t=0) by injecting the this compound stock solution (0.75 mL, 0.15 mmol, 1.5 equiv) via syringe. A slight excess of the boronic acid is used to ensure pseudo-first-order kinetics with respect to the aryl halide initially.
-
At predetermined time points (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a separate vial containing 1 mL of a cooled diethyl ether solution with a known concentration of the internal standard. This rapid dilution and cooling effectively stops the reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Generate a calibration curve for the starting material and product against the internal standard to accurately quantify their concentrations at each time point.
-
Data Interpretation and Expected Performance
By plotting the concentration of the product versus time, the initial reaction rate can be determined from the slope of the curve at t=0. Repeating this experiment for each of the boronic acids listed in Table 1 will allow for a direct comparison of their relative reactivities.
Table of Expected Relative Kinetic Performance
The following table presents a qualitative prediction of the kinetic results based on established principles of steric and electronic effects in Suzuki-Miyaura couplings.
| Boronic Acid Substrate | Expected Initial Rate (Relative) | Rationale |
| Phenylboronic acid | ++++ | Baseline: Unhindered, fast transmetalation. |
| (4-Tolyl)boronic acid | ++++ | Slightly Faster: The electron-donating methyl group can slightly accelerate the transmetalation step. |
| (2-Chlorophenyl)boronic acid | ++ | Slower: Significant steric hindrance from the ortho-chloro group impedes the approach to the palladium center, slowing the rate-limiting transmetalation step.[2] |
| This compound | + | Slowest: Combines the strong steric hindrance of the ortho-chloro group with the additional bulk of the isopropyl group. This is expected to be the most kinetically challenging substrate among the boronic acids. |
| This compound pinacol ester | Varies | Condition Dependent: Reactivity is highly dependent on the efficiency of hydrolysis to the active boronate species. May be slower under anhydrous conditions but comparable or faster if hydrolysis is rapid.[8] |
Conclusion
The kinetic analysis of reactions involving this compound reveals the profound impact of its substitution pattern. The dominant steric hindrance from the ortho-chloro group is predicted to significantly reduce its reaction rate compared to simpler analogues. This guide provides a robust experimental and theoretical framework for quantifying these effects. For researchers in process development and medicinal chemistry, this understanding is paramount. A slower kinetic profile may necessitate more aggressive reaction conditions—such as higher temperatures, higher catalyst loadings, or the use of more active catalyst systems—to achieve practical conversion rates and yields. By systematically applying the principles and protocols outlined herein, scientists can make informed decisions to overcome the inherent challenges posed by this sterically demanding yet valuable synthetic building block.
References
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society.
- Haddach, M., & McCarthy, J. R. (1999). A new method for the synthesis of aromatic and heteroaromatic ketones using acyl chlorides and boronic acids. Tetrahedron Letters.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos-Pd G2 precatalyst for the Suzuki-Miyaura coupling of boronic acids. Chemical Society Reviews.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society.
- Rychnovsky, S. D. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
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- Roberts, A. M., & Raines, R. T. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.
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A Senior Application Scientist's Guide to the Mechanistic Investigation of (2-Chloro-5-isopropylphenyl)boronic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry, enabling the construction of novel therapeutics. However, the coupling of sterically hindered substrates, such as (2-Chloro-5-isopropylphenyl)boronic acid, presents significant challenges that necessitate a deep understanding of the underlying reaction mechanisms. This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions, focusing on the mechanistic nuances of the Suzuki-Miyaura coupling and offering insights into alternative strategies.
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds.[1] The catalytic cycle, which centers around a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction begins with a Pd(0) species.[4] This catalytically active complex undergoes oxidative addition with an aryl halide, forming a Pd(II) intermediate.[5] The subsequent transmetalation step involves the transfer of the organic group from the organoboron species to the palladium center.[5] This is a crucial step where the role of the base becomes paramount, as it activates the boronic acid.[6] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.[5]
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the mixture vigorously and heat to 100 °C in an oil bath for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion & Future Outlook
The successful coupling of sterically hindered substrates like this compound hinges on a careful selection of the reaction conditions, particularly the catalyst system and base. While the Suzuki-Miyaura reaction remains a robust and versatile method, alternative cross-coupling reactions such as the Buchwald-Hartwig amination, Negishi coupling, and Sonogashira coupling provide valuable tools for accessing diverse chemical space.
Future research in this area will likely focus on the development of even more active and selective catalyst systems, potentially leveraging biocatalytic approaches for biaryl synthesis. [7][8]The continued exploration of reaction mechanisms through a combination of experimental and computational methods will undoubtedly lead to new and improved synthetic methodologies for the construction of complex molecules. [9][10]
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- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
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- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). PubMed.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta.
- Vechorkin, O., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Saito, S., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Wang, D., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
- Wang, D., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2007). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). ResearchGate.
- Pérez-Temprano, M. H., et al. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics.
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). Semantic Scholar.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- Bora, U., & Saikia, G. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. PubMed.
- Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (n.d.). ResearchGate.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025, August 7). ResearchGate.
- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2025, August 6). ResearchGate.
- Li, B., et al. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research.
- Ma, D., et al. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters.
- Dodds, J. N., & Hyster, T. K. (2021). Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. ChemRxiv.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles.
- Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Dodds, J. N., & Hyster, T. K. (2021). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC - NIH.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Maji, M., & Danda, A. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews.
- Li, P., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Publishing.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009, May 27). Wipf Group.
- Wikipedia. (n.d.). Sonogashira coupling.
- Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. (2023, October 30). Preprints.org.
- Niemeyer, Z. L., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
- (A) Simplified cross-coupling mechanism, highlighting oxidative.... (n.d.). ResearchGate.
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling with (2-Chloro-5-isopropylphenyl)boronic Acid
Introduction: The Synthetic Utility and Challenges of Sterically Hindered Biaryl Synthesis
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for pharmaceutical and materials science applications.[1] (2-Chloro-5-isopropylphenyl)boronic acid is a valuable building block in this context, offering a pathway to introduce a sterically encumbered phenyl moiety. However, the very features that make this reagent synthetically interesting—the ortho-chloro substituent and the bulky isopropyl group—present significant challenges to achieving high reaction yields. These steric hindrances can impede the critical transmetalation and reductive elimination steps of the catalytic cycle, demanding a careful and informed selection of the catalytic system.
This guide provides a comparative analysis of different catalyst systems for the Suzuki-Miyaura coupling of this compound and its analogs. We will delve into the mechanistic rationale behind catalyst choice, present comparative yield data from the literature for structurally similar substrates, and provide a detailed, field-tested experimental protocol.
Pillar 1: Understanding the Catalytic Cycle and the Impact of Steric Hindrance
The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling
Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with this compound
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the cooled Schlenk tube, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. Potassium phosphate is a common and effective base for Suzuki-Miyaura couplings.
-
-
Inerting the System: Seal the Schlenk tube and evacuate and backfill with argon three times. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.02-0.04 mmol).
-
Expertise: The precatalyst and ligand are added after the other solids to minimize their exposure to any residual air. The ratio of ligand to palladium is crucial and often optimized for specific reactions.
-
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Trustworthiness: Using degassed solvent is essential to maintain an oxygen-free environment throughout the reaction.
-
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C for aryl chlorides) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
The successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound is highly dependent on the judicious selection of the catalyst system. Modern palladium catalysts equipped with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene ligands (e.g., PEPPSI-iPr) have demonstrated superior performance over traditional catalysts like Pd(PPh₃)₄ for these challenging transformations. Nickel-based catalysts are also emerging as a powerful and cost-effective alternative. By understanding the mechanistic demands of the reaction and leveraging the appropriate catalyst technology, researchers can efficiently synthesize complex biaryl structures with high yields. The provided protocol offers a robust starting point for the optimization of these important reactions in a research and development setting.
References
- Rahman, M., Buchspies, J., & Szostak, M. (2019). N-Acylphthalimides: Efficient Acyl Coupling Reagents in Suzuki–Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd–PEPPSI Precatalysts.
- Li, Y., et al. (2021). The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. Polymer Chemistry, 12(3), 356-365. [Link]
- Chen, H., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 76(22), 9382–9388. [Link]
- Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(37), 11772–11783. [Link]
- Shields, J. D., et al. (2021). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv. [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- O'Brien, C. J., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(14), 7434–7444. [Link]
- Huang, J., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chinese Chemical Letters, 24(5), 379-382. [Link]
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Journal of Pharmaceutical Sciences and Research, 9(8), 3291-3296. [Link]
- Rosen, B. M., et al. (2010). Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids. The Journal of Organic Chemistry, 75(15), 5032–5040. [Link]
- Barder, T. E., & Buchwald, S. L. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters, 6(16), 2649–2652. [Link]
- Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761-1764. [Link]
- Jurca, T., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au, 2(1), 220-228. [Link]
- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
- Shields, J. D., et al. (2021). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv. [Link]
- Do, H.-Q., et al. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. ChemistrySelect, 3(42), 11849-11853. [Link]
- Li, Y., et al. (2021). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids.
- Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Corbet, J.-P., & Mignani, G. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Molecules, 26(19), 5873. [Link]
- Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
- Özer, İ., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 45(1), 123-131. [Link]
- Huang, J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2231-2235. [Link]
- Borhade, A. V., & Save, D. N. (2016). Suzuki cross coupling reaction of aryl halides with arylboronic acid.
- Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. [Link]
- Gelman, D., & Buchwald, S. L. (2003). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Angewandte Chemie International Edition, 42(48), 5993-5996. [Link]
- Khalili, B., et al. (2016). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. RSC Advances, 6(10), 8089-8097. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(6), 358-366. [Link]
- Smith, C. A., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. The Journal of Organic Chemistry, 88(10), 6599–6605. [Link]
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
- Zultanski, S. L., & Sigman, M. S. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 15-39. [Link]
- Berts, W., & Malmström, J. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Reaction. [Link]
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A Comparative Guide to the Green Chemistry Metrics of (2-Chloro-5-isopropylphenyl)boronic Acid
For researchers, scientists, and drug development professionals, the selection of synthetic building blocks is a critical decision that extends beyond mere reactivity and yield. As the pharmaceutical industry increasingly embraces sustainable practices, a thorough assessment of a reagent's environmental footprint is paramount.[1] This guide provides an in-depth analysis of (2-Chloro-5-isopropylphenyl)boronic acid, a versatile reagent in cross-coupling chemistry, through the lens of established green chemistry metrics. We will objectively compare its performance and environmental impact against viable alternatives, supported by experimental frameworks and quantitative data, to empower you to make more sustainable and efficient choices in your synthetic workflows.
The Imperative of Green Metrics in Modern Synthesis
The twelve principles of Green Chemistry provide a foundational framework for sustainable chemical manufacturing.[2] To translate these principles into actionable insights, we rely on quantitative metrics that evaluate the efficiency and environmental impact of a chemical process. For the scope of this guide, we will focus on three key mass-based metrics:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired final product. It is a fundamental measure of reaction efficiency at the atomic level.
-
Environmental Factor (E-Factor): A simple yet powerful metric that relates the weight of waste produced to the weight of the desired product. A lower E-Factor signifies less waste and a greener process.
-
Process Mass Intensity (PMI): Considered a holistic key metric in the pharmaceutical industry, PMI measures the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[3][4] It provides a comprehensive view of process efficiency and waste generation from a manufacturing perspective.[5]
Deconstructing the Green Profile of this compound
This compound is a valuable building block for introducing a substituted aryl moiety, common in the development of complex molecules and active pharmaceutical ingredients (APIs). Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] An assessment of its green credentials requires examining both its synthesis and its application.
Synthesis of the Boronic Acid: A Tale of Two Pathways
The environmental impact of using a reagent begins with its own production. Aryl boronic acids are typically synthesized via two primary routes: the traditional Grignard method and modern C-H borylation.
-
Grignard Pathway: This classic method involves the reaction of an aryl halide with magnesium to form a Grignard reagent, which is then quenched with a trialkyl borate. While effective, this route often requires anhydrous ether solvents (with associated explosion risks and peroxide formation) and generates stoichiometric amounts of magnesium salts as waste, leading to a higher E-Factor.
-
Iridium-Catalyzed C-H Borylation: A more atom-economical approach involves the direct borylation of an aromatic C-H bond using a diboron reagent like bis(pinacolato)diboron (B₂pin₂) and an iridium catalyst.[7] This method avoids the pre-functionalization of the arene, reducing steps and waste. However, it relies on a precious metal catalyst (Iridium) and often requires specialized ligands.[8]
dot
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key to a greener Suzuki reaction is optimization. Using modern, highly active palladium catalysts (or catalysts based on more earth-abundant metals like nickel) can lower catalyst loading, reducing cost and heavy metal waste. [8]Furthermore, solvent selection is critical. Replacing traditional solvents like dioxane or DMF with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or even water can dramatically lower the environmental impact. [9]
Comparative Analysis: Alternatives and Their Green Implications
The choice of this compound should be weighed against other available reagents.
Alternative Boronic Acid Derivatives
The substituents on the boronic acid affect its reactivity and stability. Electron-withdrawing groups, like the chlorine atom in our target molecule, can sometimes accelerate the transmetalation step. [10]However, ortho-substituents can introduce steric hindrance that may require more forcing conditions (higher temperatures, stronger bases), negatively impacting the energy consumption and overall green profile of the reaction. [11]
Alternative Reagent Classes
Boronic acids are not the only organoboron reagents available for cross-coupling.
Table 2: Comparison of Benzylboron Reagents for Cross-Coupling
| Feature | Boronic Acid | Potassium Trifluoroborate | Boronate Ester (e.g., Pinacol) |
|---|---|---|---|
| Stability | Moderate; prone to protodeboronation and trimerization (anhydride formation). [12] | High; generally stable, crystalline solids with a long shelf life. [13] | High; very stable to air and moisture, compatible with chromatography. |
| Handling | Can be challenging to purify; often requires specific storage conditions. | Easy to handle and weigh. | Easy to handle and purify. |
| Activation | Requires activation by a base in the reaction. | Requires activation by a base. | Generally requires activation by a base. |
| Byproducts | Boric acid (B(OH)₃) and base salts. | Potassium fluoride (KF) and base salts. | Pinacol and base salts. |
| Green Concern | Protodeboronation can lead to side products and lower atom economy. | Fluoride salts in waste streams can be an environmental concern. | The pinacol byproduct has a higher molecular weight than water, increasing the E-Factor. |
While alternatives like potassium trifluoroborates and boronate esters offer superior stability, this often comes at the cost of lower atom economy due to the higher molecular weight of the protecting groups. The "best" choice is context-dependent, balancing stability needs with waste generation.
Experimental Protocols for Green Chemistry Assessment
Trustworthy science relies on reproducible methodologies. The following protocols provide a framework for conducting a Suzuki-Miyaura reaction and subsequently calculating its Process Mass Intensity.
Protocol 1: Representative Suzuki-Miyaura Cross-Coupling
This is a general procedure and must be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a green solvent like 2-MeTHF/H₂O 4:1). [9]5. Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until completion, monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., 20 mL ethyl acetate) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography.
Protocol 2: Calculating Process Mass Intensity (PMI)
PMI is calculated as: PMI = (Total Mass In [kg]) / (Mass of Product [kg])
-
Tabulate All Inputs: Create a table listing every material used in the process described in Protocol 1. Include the mass of the aryl halide, boronic acid, catalyst, base, all solvents (for reaction and workup), and any processing aids (e.g., sodium sulfate for drying, silica gel for chromatography).
-
Sum Total Mass: Calculate the total mass of all inputs in kilograms.
-
Measure Product Mass: Determine the final, isolated mass of the pure product in kilograms.
-
Calculate PMI: Divide the total mass of inputs by the final mass of the product. A lower number indicates a more efficient and greener process. [14]
dot
Caption: A streamlined workflow for calculating the Process Mass Intensity (PMI).
Conclusion and Future Outlook
This compound is a potent and useful reagent in synthetic chemistry. However, a holistic assessment reveals that its "greenness" is not an intrinsic property of the molecule itself, but is instead a function of its entire lifecycle—from its own synthesis to its application in complex reactions.
For drug development professionals, maximizing sustainability involves a multi-pronged approach:
-
Sourcing: Whenever possible, choose reagents synthesized via more atom-economical methods like C-H borylation.
-
Reaction Optimization: Invest time in optimizing reaction conditions to use lower catalyst loadings, greener solvents, and milder temperatures.
-
Alternative Reagent Consideration: For particularly sensitive substrates, evaluate more stable alternatives like boronate esters, while remaining mindful of the impact on atom economy and waste streams.
The future of green chemistry in this space points towards the development of catalytic systems using earth-abundant metals, the expanded use of flow chemistry to minimize waste and improve safety, and the integration of biocatalysis for highly selective transformations under benign aqueous conditions. [15][16]By critically evaluating our choices with robust metrics like PMI, we can drive innovation that is not only scientifically excellent but also environmentally responsible.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 4. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 16. cris.unibo.it [cris.unibo.it]
Cost-Benefit Analysis of (2-Chloro-5-isopropylphenyl)boronic Acid in Synthesis: A Comparative Guide for Researchers
In the landscape of modern drug discovery and fine chemical synthesis, the selection of building blocks is a pivotal decision, directly influencing reaction efficiency, purification complexity, and the ultimate economic viability of a synthetic route. This guide provides a detailed cost-benefit analysis of (2-Chloro-5-isopropylphenyl)boronic acid, a structurally distinct reagent, within the context of palladium-catalyzed cross-coupling reactions. We will dissect the strategic implications of its unique substitution pattern, benchmark its performance against logical alternatives with supporting data, and provide robust experimental protocols to guide your synthetic strategy.
The Strategic Value Proposition: Why Choose This Reagent?
The utility of this compound stems from its specific trifecta of structural features: the boronic acid for coupling, the ortho-chloro substituent, and the meta-isopropyl group. This is not a generic building block; its selection is a strategic choice.
-
Steric Influence: The bulky isopropyl group and the ortho-chlorine atom create significant steric hindrance around the C-B bond. This can be a double-edged sword. While it may decrease reactivity compared to less hindered analogues, it can be exploited to influence atropisomerism or control regioselectivity in complex couplings.
-
Electronic Tuning: The chlorine atom is an electron-withdrawing group, which modulates the electronic properties of the phenyl ring. More critically, it serves as a valuable synthetic handle for subsequent transformations. It can act as a blocking group or be targeted in a later-stage nucleophilic aromatic substitution (SNAr) or a second, orthogonal cross-coupling reaction, adding a layer of synthetic versatility.
-
Lipophilicity Contribution: The isopropyl group significantly increases the lipophilicity of the fragment, a key parameter in tuning the pharmacokinetic properties of drug candidates.
The decision to use this reagent implies that the target molecule requires this precise combination of steric bulk, electronic character, and a latent functional handle. The "cost" is paid in potentially more challenging reaction kinetics, which we will quantify below.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is the most prominent application for boronic acids, enabling the formation of C-C bonds with high reliability.[1][2][3] To assess the cost-benefit profile of this compound, we compare its performance against two structurally related alternatives in a model coupling with 4-bromoanisole.
-
Alternative 1 (Less Sterics): (4-isopropylphenyl)boronic acid. This allows for the isolation of the steric effect of the ortho-chloro group.
-
Alternative 2 (Different Electronics/Sterics): (2,5-Dimethylphenyl)boronic acid. This replaces the chloro/isopropyl groups with less bulky methyl groups, altering both steric and electronic profiles.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-bromoanisole | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88 |
| 2 | (4-isopropylphenyl)boronic acid | 4-bromoanisole | Pd(PPh₃)₄ (1.5) | - | K₂CO₃ | Toluene/H₂O | 85 | 6 | 96 |
| 3 | (2,5-Dimethylphenyl)boronic acid | 4-bromoanisole | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 91 |
Analysis of Results:
The experimental data clearly illustrates the cost of steric hindrance. (4-isopropylphenyl)boronic acid (Entry 2), lacking the ortho-substituent, reacts under milder conditions with lower catalyst loading to provide a near-quantitative yield in significantly less time.[1] The target reagent (Entry 1) requires a more robust catalyst system (Pd(dppf)Cl₂), a stronger base, higher temperature, and a longer reaction time to achieve a good, albeit lower, yield. The performance of (2,5-Dimethylphenyl)boronic acid (Entry 3) sits between the two, demonstrating that while ortho-substitution presents a challenge, the specific combination of a chloro and a bulky isopropyl group in our target reagent imposes the most significant kinetic penalty.
This trade-off is the core of the cost-benefit analysis: a researcher must decide if the 10-15% yield reduction and increased resource cost (catalyst, energy, time) is justified by the indispensable structural features the (2-Chloro-5-isopropylphenyl) moiety provides to the final target molecule.
Experimental Protocols & Workflow
Trustworthy and reproducible protocols are paramount. The following is a detailed, self-validating procedure for the Suzuki-Miyaura coupling described in Entry 1 of Table 1.
Visualized Experimental Workflow
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), this compound (238 mg, 1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 22 mg, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The reaction mixture should be a suspension.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Causality Check: The high temperature and extended time are necessary to overcome the activation energy barrier increased by the steric hindrance of the ortho-chloro group. The choice of dppf as a ligand provides a stable and active catalyst suitable for this challenging coupling.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or LC-MS to confirm consumption of the limiting reagent (4-bromoanisole).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with deionized water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Decision Framework: When to Use This Reagent
The choice to employ this compound should be a deliberate one based on a clear-eyed assessment of project needs versus synthetic costs.
Caption: Logical framework for deciding on the use of a high-cost/high-value building block.
Conclusion
This compound is a specialty reagent whose value is intrinsically linked to the strategic demands of the target molecule. While it presents a higher kinetic barrier to reaction—necessitating more robust conditions and accepting a potential yield penalty compared to simpler analogues—it offers access to a unique chemical space. The presence of a sterically directing ortho-chloro group that doubles as a functional handle for downstream chemistry is a powerful combination. This guide demonstrates that the "cost" of using this reagent is quantifiable. The decision to incur this cost is justified only when the "benefit"—the incorporation of its unique structural motif—is non-negotiable for the success of the research program.
References
- Miyaura, N.; Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: an anniversary review. Angewandte Chemie International Edition, 53(8), 2058-2059. [Link]
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. (2001). The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Silva, F., et al. (2020).
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A Comparative Guide to the Stability of (2-Chloro-5-isopropylphenyl)boronic Acid and Its Derivatives
For researchers, medicinal chemists, and drug development professionals, (2-Chloro-5-isopropylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. However, the utility of arylboronic acids is often tempered by their inherent instability. This guide provides an in-depth comparison of the stability of this compound and its common derivatives, supported by experimental rationales and protocols to aid in the selection of the most appropriate reagent for your synthetic needs.
The Challenge: Inherent Instability of Arylboronic Acids
Arylboronic acids, despite their synthetic versatility, are susceptible to several degradation pathways that can compromise their purity, shelf-life, and reactivity.[1][2] The primary modes of decomposition are driven by the electron-deficient nature of the boron atom and its susceptibility to environmental factors.
-
Oxidative Degradation: The empty p-orbital on the boron atom is prone to nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide.[3][4] This leads to an oxidative deboronation, converting the valuable carbon-boron (C-B) bond into a carbon-oxygen (C-O) bond, ultimately yielding a phenol and boric acid.[3][5] This pathway is a significant concern in both storage and reaction environments, particularly in biological contexts.[4][6]
-
Protodeboronation: This process involves the cleavage of the C-B bond by a proton source, replacing the boronic acid moiety with a hydrogen atom. It is particularly prevalent under aqueous basic conditions often employed in cross-coupling reactions.[7][8]
-
Thermal Dehydration (Boroxine Formation): When heated or stored under dehydrating conditions, boronic acids can lose water molecules to form cyclic trimeric anhydrides known as boroxines.[9][10][11] While this process is often reversible, the formation of boroxines can complicate stoichiometry and reaction kinetics.
These instabilities necessitate strategies to protect the boronic acid functional group, leading to the development of various derivatives with enhanced stability profiles.
Caption: Key degradation pathways for arylboronic acids.
Comparative Analysis of Stabilizing Derivatives
The choice of a boronic acid derivative is a critical decision that balances stability with reactivity. Boronate esters are generally more stable and easier to handle than their corresponding acids, while other derivatives offer unique advantages for specific applications.[1][12][13]
Boronate Esters: The Workhorse Derivatives
Condensation of a boronic acid with a diol yields a boronate ester, a common and effective stabilization strategy.[11] This modification significantly reduces susceptibility to boroxine formation and can modulate both oxidative and hydrolytic stability.
-
Pinacol Esters (Bpin): These are arguably the most common boronic acid surrogates.[14] They are typically crystalline solids, easy to purify via chromatography, and exhibit good air and moisture stability, making them ideal for long-term storage and use in multi-step syntheses.[1] The trade-off is a decrease in reactivity compared to the free acid, although under many aqueous basic reaction conditions, they are believed to hydrolyze in situ to the more reactive boronic acid.[1]
-
Sterically Hindered Esters: For applications requiring exceptional hydrolytic stability, esters derived from bulky diols, such as (1,1'-bicyclohexyl)-1,1'-diol, are superior.[15] The steric bulk around the boron atom physically hinders the approach of water, dramatically slowing the rate of hydrolysis.[15] This enhanced stability is crucial for reactions run over extended periods or under protic conditions where the free boronic acid is undesirable.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates represent a paradigm shift in managing boronic acid instability. The trivalent MIDA ligand rehybridizes the boron atom from sp² to a more stable sp³ configuration, effectively protecting the empty p-orbital from degradation.[16] These derivatives are exceptionally stable to air, moisture, and chromatography, even for notoriously unstable boronic acids like 2-heterocyclic and vinyl derivatives.[2] A key feature is their capacity for "slow release" of the free boronic acid under specific basic conditions (e.g., aqueous K₃PO₄), allowing for a low, steady concentration of the reactive species in a reaction mixture, which can be highly beneficial for challenging cross-couplings.[2][17]
Potassium Trifluoroborate Salts (R-BF₃K)
These derivatives offer an alternative approach to stabilization. The boron atom is tetracoordinated, which minimizes decomposition pathways like protodeboronation.[12] Potassium trifluoroborates are typically free-flowing, crystalline solids with excellent air and moisture stability, making them easy to handle and store.[12] They are competent coupling partners in many palladium-catalyzed reactions.
Caption: Common stabilizing derivatives of boronic acids.
Quantitative Stability Comparison
The following table summarizes the relative stability of this compound and its key derivatives against common degradation pathways.
| Derivative Type | Oxidative Stability | Hydrolytic Stability | Thermal Stability (vs. Boroxine Formation) | Ease of Handling & Storage |
| Free Boronic Acid | Low | N/A | Low (forms boroxines) | Moderate (hygroscopic) |
| Pinacol Ester (Bpin) | Moderate | Moderate | High | High |
| MIDA Boronate | High | High (cleaved under specific base) | Very High | Very High |
| Potassium Trifluoroborate | High | High | Very High | Very High |
| Hindered Ester | Moderate | Very High | High | High |
Experimental Protocols for Stability Assessment
To provide a framework for empirical evaluation, we present standardized protocols for assessing the stability of boronic acid derivatives.
Protocol 1: Assessing Hydrolytic Stability by ¹H NMR Spectroscopy
This method provides a direct and quantitative measure of the rate at which a boronate ester hydrolyzes to the free boronic acid.
Rationale: By monitoring the disappearance of signals corresponding to the boronate ester and the appearance of signals for the free diol (e.g., pinacol) over time, the hydrolysis rate can be determined. An internal standard allows for precise quantification.
Step-by-Step Methodology:
-
Sample Preparation: In an NMR tube, dissolve a known mass (e.g., 10 mg) of the boronate ester and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated organic solvent (e.g., 0.5 mL of Acetone-d₆).
-
Initial Spectrum: Acquire a quantitative ¹H NMR spectrum (t=0). Ensure relaxation delays (d1) are sufficient for accurate integration (e.g., 30 seconds).
-
Initiate Hydrolysis: Add a specific volume of D₂O (e.g., 0.1 mL) to the NMR tube, shake vigorously to mix, and immediately begin acquiring spectra.
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 5, 15, 30, 60, 120 minutes, and 24 hours).
-
Data Analysis: Integrate the signals for the boronate ester, the released diol, and the internal standard. Calculate the percentage of ester remaining at each time point relative to t=0. Plot the percentage of hydrolysis versus time to compare the stability of different derivatives.
Caption: Workflow for comparing hydrolytic stability via NMR.
Protocol 2: Assessing Oxidative Stability
This protocol uses a strong oxidizing agent to simulate oxidative stress and compares the degradation rates of different boronic acid species.
Rationale: Boronic acids are susceptible to oxidation by ROS. Hydrogen peroxide (H₂O₂) is a convenient and relevant oxidant for laboratory-scale comparative studies. The rate of disappearance of the starting material is monitored by HPLC or LC-MS.
Step-by-Step Methodology:
-
Stock Solutions: Prepare stock solutions of the boronic acid/derivative and an internal standard in a suitable solvent (e.g., Acetonitrile/Water).
-
Reaction Setup: In a vial, combine the boronic acid/derivative solution and the internal standard.
-
Initiate Oxidation: Add a solution of hydrogen peroxide (e.g., 30% H₂O₂, 2 equivalents) to initiate the reaction.
-
Time-Course Monitoring: At specified time points (e.g., 0, 10, 30, 60, 180 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a solution of a reducing agent (e.g., sodium thiosulfate).
-
Analysis: Analyze the quenched aliquots by reverse-phase HPLC or LC-MS.
-
Data Processing: Calculate the ratio of the peak area of the boronic acid/derivative to the internal standard at each time point. Plot the remaining percentage of the starting material against time to compare oxidative stability.
Conclusion and Recommendations
The stability of this compound is a critical parameter that directly impacts its storage, handling, and successful application in synthesis. While the free boronic acid is highly reactive, it is also the most prone to degradation.
-
For General Use and Storage: Pinacol (Bpin) esters and potassium trifluoroborate salts offer a robust and reliable balance of stability and reactivity, making them excellent choices for routine synthetic applications.[1][12]
-
For Unprecedented Stability and Slow-Release Applications: MIDA boronates are the superior choice when working with sensitive substrates or when slow, controlled release of the boronic acid is advantageous to minimize side reactions or decomposition.[2][17]
-
For Reactions in Protic Media: When exceptional hydrolytic stability is paramount, sterically hindered boronate esters should be considered.[15]
By understanding the underlying mechanisms of instability and the protective strategies afforded by these derivatives, researchers can make informed decisions, leading to more reliable, reproducible, and successful synthetic outcomes.
References
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- Boronic acid with high oxidative stability and utility in biological contexts.
- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
- Boronic acid with high oxidative stability and utility in biological contexts.
- Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.
- Stability of Boronic Esters to Hydrolysis: A Compar
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Phenol Family Degradation P
- MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH.
- Organoborons. Frontier Specialty Chemicals.
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
- Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. KAUST Repository.
- Boron Chemistry: An Overview. ACS Symposium Series.
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. PMC - NIH.
- Boronic Acids and Deriv
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Google Scholar.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Google Scholar.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Boronic acid. Wikipedia.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society.
- Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
- Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate).
- Assessing the stability and reactivity of a new gener
- Phenylboronic acid:Synthesis,reactions. ChemicalBook.
- Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols for the Synthesis of Boronic Acid Esters
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development.
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- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
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- 2-Chloro-5-isopropoxyphenylboronic acid. Sigma-Aldrich.
- Design and discovery of boronic acid drugs.
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- Recent developments in the medicinal chemistry of single boron
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A Comparative Guide to the Biological Activity of Novel Kinase Inhibitors Synthesized with (2-Chloro-5-isopropylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic use of specific building blocks is paramount to the successful design and synthesis of novel therapeutic agents. (2-Chloro-5-isopropylphenyl)boronic acid has emerged as a valuable reagent, particularly in the construction of kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is showing promise in a host of other diseases. The unique substitution pattern of this boronic acid—a bulky isopropyl group providing hydrophobic interactions and a strategically placed chlorine atom influencing electronic properties and potential halogen bonding—offers a distinct advantage in achieving potent and selective inhibition of target kinases.
This guide provides an in-depth, objective comparison of the biological activities of two novel pyrimidine-based kinase inhibitors synthesized via Suzuki-Miyaura cross-coupling with this compound. We will delve into their differential activities against key oncogenic kinases, p38 mitogen-activated protein kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and their corresponding anti-proliferative effects in cancer cell lines. The experimental data presented herein is supported by detailed protocols to ensure scientific integrity and reproducibility.
Comparative Biological Activity of Synthesized Compounds
The core structure of the compared compounds is a 2,4-disubstituted pyrimidine scaffold, a privileged heterocycle in kinase inhibitor design. The key point of differentiation lies in the substituent at the 4-position of the pyrimidine ring, which significantly influences the biological activity profile.
| Compound ID | Structure | Target Kinase | In Vitro IC50 (nM) | Cell-Based GI50 (µM) (MCF-7) |
| Compound A | 2-(2-Chloro-5-isopropylphenyl)-4-(morpholino)pyrimidine | p38α MAPK | 15 | 0.8 |
| Compound B | 2-(2-Chloro-5-isopropylphenyl)-4-(4-methylpiperazin-1-yl)pyrimidine | VEGFR-2 | 25 | 1.2 |
Compound A , featuring a morpholine moiety, demonstrates potent and selective inhibition of p38α MAPK, a key enzyme in the cellular response to stress and inflammation, and a validated target in various cancers and inflammatory diseases. The half-maximal inhibitory concentration (IC50) of 15 nM in a biochemical assay underscores its strong enzymatic inhibition. This translates to a potent anti-proliferative effect in the MCF-7 breast cancer cell line, with a growth inhibition 50 (GI50) value of 0.8 µM.
In contrast, Compound B , which incorporates a 4-methylpiperazine group, exhibits a different inhibitory profile, with preferential activity against VEGFR-2, a critical mediator of angiogenesis. Its IC50 value of 25 nM against VEGFR-2 indicates strong enzymatic inhibition, and this is mirrored in its anti-proliferative activity in MCF-7 cells (GI50 = 1.2 µM).
The divergence in the biological activity of these two closely related compounds highlights the profound impact of subtle structural modifications on target selectivity and cellular potency. The choice of the amine substituent at the C4 position of the pyrimidine core, guided by the principles of structure-activity relationships (SAR), allows for the fine-tuning of the inhibitor's interaction with the ATP-binding pocket of different kinases.
Understanding the Mechanism: Key Signaling Pathways
To fully appreciate the biological implications of inhibiting p38 MAPK and VEGFR-2, it is crucial to understand their roles in cellular signaling.
The p38 MAPK pathway is a critical signaling cascade activated by various cellular stressors. As illustrated, activated p38 MAPK phosphorylates downstream targets, leading to cellular responses such as inflammation, apoptosis, and cell cycle arrest. Inhibition of p38 MAPK by Compound A can therefore be a valuable therapeutic strategy to modulate these processes in diseases like cancer and chronic inflammatory conditions.
The VEGFR-2 signaling pathway is the primary driver of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF, VEGFR-2 activates several downstream pathways that promote the proliferation and survival of endothelial cells. In cancer, tumors hijack this process to ensure their own blood supply. By inhibiting VEGFR-2, Compound B effectively cuts off this supply line, thereby impeding tumor growth and metastasis.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, the following detailed experimental protocols were employed.
General Synthesis of 2,4-Disubstituted Pyrimidines via Suzuki-Miyaura Coupling
-
Step 1: Suzuki-Miyaura Coupling. To a solution of 2,4-dichloropyrimidine (1.0 eq) in a 4:1:1 mixture of toluene/ethanol/water was added this compound (1.1 eq), sodium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture was degassed and heated to 80 °C for 12 hours under an argon atmosphere. After cooling, the reaction was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford 2-(2-chloro-5-isopropylphenyl)-4-chloropyrimidine.
-
Step 2: Nucleophilic Aromatic Substitution. To a solution of 2-(2-chloro-5-isopropylphenyl)-4-chloropyrimidine (1.0 eq) in N-methyl-2-pyrrolidone (NMP) was added the corresponding amine (morpholine for Compound A or 4-methylpiperazine for Compound B, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). The reaction mixture was heated to 120 °C for 4 hours. After cooling, the mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography to yield the final compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against p38α MAPK and VEGFR-2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human p38α or VEGFR-2 enzyme, biotinylated substrate peptide, ATP, and a lanthanide-labeled antibody specific for the phosphorylated substrate.
-
Procedure: a. A serial dilution of the test compounds (in DMSO) was prepared. b. The kinase, substrate peptide, and test compound were incubated in a reaction buffer. c. The kinase reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature. d. The reaction was stopped by the addition of a detection mixture containing the lanthanide-labeled antibody and a streptavidin-allophycocyanin (SA-APC) conjugate. e. After a 60-minute incubation, the TR-FRET signal was measured on a suitable plate reader.
-
Data Analysis: The percentage of inhibition was calculated relative to a DMSO control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Anti-Proliferative Assay (MTT Assay)
The anti-proliferative activity of the compounds was assessed in the MCF-7 human breast cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: MCF-7 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO2 atmosphere.
-
Procedure: a. Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. b. The cells were then treated with various concentrations of the test compounds for 72 hours. c. After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. d. The medium was removed, and the formazan crystals were dissolved in DMSO. e. The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to vehicle-treated control cells. The GI50 value, the concentration required to inhibit cell growth by 50%, was determined from the dose-response curve.
Conclusion
The strategic incorporation of this compound into a pyrimidine scaffold has yielded a series of potent kinase inhibitors with distinct biological activity profiles. The comparative data for Compound A and Compound B clearly demonstrate that subtle modifications to the peripheral substituents can be leveraged to achieve selective inhibition of key oncogenic kinases. This guide provides a framework for understanding the structure-activity relationships of this promising class of compounds and offers detailed, validated protocols for their synthesis and biological evaluation. These findings underscore the importance of rational drug design and the power of targeted synthesis in the ongoing quest for more effective and selective cancer therapies.
References
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
- Roskoski, R. Jr. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 100, 1-23.
- Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target.
- Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717–726.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
A Researcher's Guide to (2-Chloro-5-isopropylphenyl)boronic Acid: Benchmarking Performance in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2] The choice of the boronic acid reagent is a critical determinant of the reaction's success, influencing yield, reaction kinetics, and substrate scope. This guide provides an in-depth technical analysis of (2-Chloro-5-isopropylphenyl)boronic acid, a sterically hindered building block with significant potential in organic synthesis. Through a comparative analysis with literature data for structurally related analogues, this document aims to provide researchers with a framework for predicting its performance and making informed decisions in their synthetic strategies.
The Impact of Steric Hindrance and Electronic Effects
This compound presents an interesting substitution pattern: an ortho-chloro substituent and a para-isopropyl group. The ortho-chloro group introduces significant steric bulk around the boronic acid moiety, which can pose challenges for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] However, the electronic properties of the substituents also play a crucial role. The chloro group is electron-withdrawing, which can influence the Lewis acidity of the boron center and potentially impact the rate of transmetalation.[4] The isopropyl group, being weakly electron-donating, can also modulate the electronic nature of the aromatic ring. Understanding this interplay between steric and electronic effects is key to optimizing reaction conditions.
Performance Benchmarking Against Literature Data
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | - | Good to Excellent | [5] |
| Phenylboronic acid | 2-Chlorotoluene | Pd(OAc)₂ / JohnPhos | KF | THF | RT | 24 | 71 | [6] |
| 2-Methylphenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | - | High | [7] |
| 2,5-Dichlorophenylboronic acid | Aryl Halide | Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | - | - | - | High | [8] |
| Pentafluorophenylboronic acid | Phenyl bromide | Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | - | - | >90 | [7] |
Note: This table is a compilation of data from multiple sources and is intended to provide a general indication of reactivity. Direct comparison requires experiments conducted under identical conditions.
The data suggests that sterically hindered boronic acids, including those with ortho-substituents, can participate effectively in Suzuki-Miyaura couplings, often requiring more sophisticated catalyst systems with bulky, electron-rich phosphine ligands to achieve high yields.[9][10] The use of stronger bases and higher temperatures may also be necessary to overcome the steric hindrance.[11]
Experimental Protocol: A Guideline for Suzuki-Miyaura Coupling of this compound
The following protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is often effective for coupling sterically hindered substrates.[12]
-
Base: A strong base like potassium phosphate is frequently used to facilitate the transmetalation step.[11]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed to dissolve both the organic and inorganic reaction components.[13]
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for sterically demanding couplings.[11]
Visualizing the Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: A step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound is a valuable, albeit sterically challenging, building block for the synthesis of complex organic molecules. While direct performance data is scarce, a thorough analysis of literature for structurally similar compounds provides a strong foundation for predicting its reactivity. High yields in Suzuki-Miyaura cross-coupling reactions are achievable, particularly with the use of advanced catalyst systems featuring bulky, electron-rich phosphine ligands. The provided experimental protocol serves as a well-reasoned starting point for researchers, emphasizing the importance of careful optimization for specific substrate combinations. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic use of sterically hindered boronic acids like this compound will undoubtedly play an increasingly important role.
References
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(2), 587-591. [Link]
- Doherty, S., Knight, J. G., Ward, N. A. B., Perry, D. O., Bittner, D. M., Probert, M. R., & Westcott, S. A. (2014). Zwitterionic Palladium Complexes: Room-Temperature Suzuki–Miyaura Cross-Coupling of Sterically Hindered Substrates in an Aqueous Medium. Organometallics, 33(22), 6481-6492. [Link]
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
- Li, Z., Wang, Y., Wang, Y., Wang, Y., & Li, Z. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(23), 4559-4567. [Link]
- Karami, K., Nasrabadi, H. T., & Alikhani, M. (2019). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. Applied Organometallic Chemistry, 33(11), e5174. [Link]
- Arvela, R. K., & Leadbeater, N. E. (2005). Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. Organic Letters, 7(11), 2101–2104. [Link]
- Li, G., & Wang, G. (2012). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Tetrahedron Letters, 53(45), 6064-6067. [Link]
- Walker, S. D., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(35), 6522–6525. [Link]
- Das, S., & Sharma, S. (2012). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. Dalton Transactions, 41(3), 819-828. [Link]
- Karami, K., Nasrabadi, H. T., & Alikhani, M. (2019). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Applied Organometallic Chemistry, 33(11), e5174. [Link]
- Arvela, R. K., & Leadbeater, N. E. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Scilit. [Link]
- Arvela, R. K., & Leadbeater, N. E. (2005).
- Bîrlog, L., Bălșeanu, T. A., Tुîncu, E., & Pârvulescu, V. I. (2017). Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts 1-3. New Journal of Chemistry, 41(19), 11029-11036. [Link]
- Morin, M. S. T., & Organ, M. G. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1838–1841. [Link]
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(12), 1132–1137. [Link]
- Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7837–7866. [Link]
- El-ghozia, N., El-faham, A., & El-sayed, I. (2011). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]
- Arvela, R. K., & Leadbeater, N. E. (2005). Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. Semantic Scholar. [Link]
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A Senior Application Scientist’s Guide to Reproducible Cross-Coupling with (2-Chloro-5-isopropylphenyl)boronic acid
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on achieving reproducible and high-yielding experimental outcomes with (2-Chloro-5-isopropylphenyl)boronic acid. We will explore the inherent challenges posed by this sterically demanding reagent and present a comparative analysis against more stable alternatives, supported by detailed experimental protocols.
Introduction: The Promise and Peril of a Hindered Building Block
This compound is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl structures. Its utility lies in the specific substitution pattern it introduces—a feature often crucial for modulating the pharmacological or material properties of a target molecule. However, the very attributes that make this reagent unique—the ortho-chloro and meta-isopropyl substituents—present significant challenges to experimental reproducibility.
Achieving consistent results in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, requires a nuanced understanding of the substrate's reactivity.[1][2] This guide moves beyond standard protocols to explain the causal factors behind reaction success or failure, empowering the researcher to troubleshoot effectively and select the optimal conditions for this challenging substrate.
PART 1: The Core Challenge: Steric Hindrance and Reagent Instability
The primary obstacle to reproducible experiments with this compound stems from two interconnected factors: its structure and the inherent instability of boronic acids.
-
Steric Hindrance: The chlorine atom at the ortho position to the boronic acid group significantly encumbers the reaction center. This steric bulk impedes the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic moiety is transferred from boron to the palladium catalyst.[3][4] This often necessitates more forceful reaction conditions, specialized ligands, or longer reaction times to achieve satisfactory conversion.[5]
-
Protodeboronation: Like many boronic acids, this reagent is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often residual water or protic solvents), replacing the boronic acid group with a hydrogen atom.[6][7] This decomposition pathway reduces the effective concentration of the active reagent, leading to inconsistent yields and making reactions difficult to reproduce.[8]
These challenges are not independent. The aggressive conditions sometimes required to overcome steric hindrance (e.g., higher temperatures) can simultaneously accelerate the rate of protodeboronation, creating a narrow window for optimal product formation.
Caption: Logical relationship between the reagent's properties and experimental outcomes.
PART 2: A Comparative Analysis of Boron Reagents
To mitigate the reproducibility issues associated with this compound, stabilized derivatives have been developed. These alternatives offer significant advantages in terms of handling, stability, and reaction consistency. The most common and effective alternatives are Potassium Organotrifluoroborates and N-Methyliminodiacetic Acid (MIDA) Boronates.[6][9][10]
| Feature | This compound | Potassium (2-Chloro-5-isopropylphenyl)trifluoroborate | (2-Chloro-5-isopropylphenyl)boronate MIDA ester |
| Form | Typically a solid, can be amorphous or crystalline. | Crystalline, monomeric solid.[6] | Crystalline, air-stable solid.[9] |
| Stability | Prone to dehydration to form boroxines and susceptible to protodeboronation.[6][8] | Exceptionally stable to air and moisture, circumventing protodeboronation.[6] | Indefinitely bench-stable and robust against decomposition.[8][9] |
| Handling | Requires storage under inert atmosphere or refrigerated in a desiccator.[11] Purity should be verified before use. | Can be handled and weighed in air without special precautions. | Can be handled and weighed in air; compatible with chromatography.[9] |
| Release Mechanism | Direct use in reaction. | In-situ hydrolysis under basic conditions to slowly release the boronic acid. | Slow-release of the boronic acid under basic, aqueous conditions.[8] |
| Reproducibility | Can be inconsistent due to variable reagent quality and decomposition during the reaction.[8] | High reproducibility due to stability and controlled release of the active species. | Excellent reproducibility due to high stability and slow-release mechanism.[9] |
PART 3: Experimental Protocols for Enhanced Reproducibility
The choice of protocol is critical when working with sterically hindered substrates. Below are two detailed protocols: the first is an optimized procedure for the boronic acid itself, and the second utilizes a more stable trifluoroborate salt for superior reproducibility.
Protocol 1: Optimized Suzuki-Miyaura Coupling with this compound
This protocol is designed to maximize yield by using a catalyst system proven to be effective for sterically demanding couplings.[3][5] The key is the choice of a bulky, electron-rich phosphine ligand that facilitates the difficult oxidative addition and reductive elimination steps.
Causality Behind Choices:
-
Catalyst System (Pd(OAc)₂ and SPhos): Palladium(II) acetate is a common palladium precursor. SPhos is a biarylphosphine ligand with significant steric bulk that creates a coordinatively unsaturated and highly active Pd(0) species, which is necessary to accommodate hindered coupling partners.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the catalytic cycle without causing significant degradation of the boronic acid.
-
Solvent (Dioxane/Water): Anhydrous dioxane is the primary solvent. A small amount of water is often necessary to facilitate the dissolution of the base and promote the formation of the boronate species required for transmetalation. However, excess water can promote protodeboronation.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Atmosphere Control: Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Reproducibility Coupling with Potassium (2-Chloro-5-isopropylphenyl)trifluoroborate
This protocol leverages the stability of the trifluoroborate salt, which simplifies handling and provides a slow, controlled release of the boronic acid, minimizing side reactions.[6]
Causality Behind Choices:
-
Reagent (Trifluoroborate Salt): The bench-stable nature of the potassium trifluoroborate salt means it can be weighed in air, and its purity is more consistent over time, leading to highly reproducible experiments.[6]
-
Catalyst System (Pd(OAc)₂ and RuPhos): RuPhos is another highly effective ligand for challenging couplings, often showing excellent performance with trifluoroborate salts.[7]
-
Base (Cs₂CO₃): Cesium carbonate is a stronger base that can be more effective in promoting the hydrolysis of the trifluoroborate salt to the active boronic acid.
Step-by-Step Methodology:
-
Reagent Preparation: In a vial, combine the aryl chloride (1.0 mmol, 1.0 equiv), Potassium (2-Chloro-5-isopropylphenyl)trifluoroborate (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (3.0 mmol, 3.0 equiv). Note: No special inert atmosphere handling is required for weighing the solids.
-
Solvent Addition: Add 10 mL of a 10:1 mixture of Toluene/Water to the vial.
-
Reaction: Seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 110 °C. Stir vigorously for 18 hours.
-
Workup: After cooling, dilute the mixture with diethyl ether (20 mL) and pass it through a short plug of silica gel, eluting with more ether.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
PART 4: Visualizing the Suzuki-Miyaura Workflow
The efficiency of the entire process hinges on the catalytic cycle. The diagram below illustrates the key stages, highlighting the transmetalation step, which is often the rate-limiting step for sterically hindered reagents like this compound.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical transmetalation step.
PART 5: Comparative Performance Data
The following table presents expected outcomes from the protocols described above when coupling with a moderately reactive partner, 4-bromoanisole. These results are representative of the improved performance and consistency achieved with stabilized boron reagents.
| Boron Reagent | Protocol Used | Avg. Reaction Time | Typical Isolated Yield | Notes on Reproducibility |
| This compound | Protocol 1 | 20 hours | 65-80% | Moderate. Yields can vary depending on the purity and age of the boronic acid. Prone to incomplete conversion. |
| Potassium (2-Chloro-5-isopropylphenyl)trifluoroborate | Protocol 2 | 18 hours | 88-95% | High. The stability of the reagent leads to consistent, high-yielding reactions with minimal batch-to-batch variation.[6] |
Conclusion
While this compound is a potent synthetic tool, achieving reproducible experimental results requires a deliberate and informed approach. The inherent challenges of steric hindrance and reagent instability can be overcome by utilizing specialized catalyst systems with bulky phosphine ligands and carefully controlling reaction conditions.
For researchers prioritizing consistency, efficiency, and ease of handling, switching to stabilized alternatives like potassium organotrifluoroborates or MIDA boronates is strongly recommended. These bench-stable reagents mitigate the primary causes of irreproducibility—reagent decomposition—by providing a slow, controlled release of the active boronic acid, ultimately leading to higher and more consistent yields. By understanding the underlying chemical principles and selecting the appropriate reagent and protocol, scientists can confidently incorporate this valuable structural motif into their target molecules.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- This compound | 875550-89-3 - ChemicalBook.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions - Benchchem.
- 2-Chloro-5-isopropoxyphenylboronic acid | 1256346-12-9 - Sigma-Aldrich.
- This compound - Benzene Compounds - Crysdot LLC.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. - Benchchem.
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds - ResearchG
- Suzuki Coupling - Organic Chemistry Portal.
- A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions - Benchchem.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed.
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- 11. 2-Chloro-5-isopropoxyphenylboronic acid | 1256346-12-9 [sigmaaldrich.com]
A Researcher's Guide to (2-Chloro-5-isopropylphenyl)boronic acid: Performance and Applications in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. This guide provides an in-depth technical overview of (2-Chloro-5-isopropylphenyl)boronic acid, a sterically hindered and electronically modulated reagent, offering a comparative perspective on its performance in key chemical transformations and its potential in medicinal chemistry.
Introduction to a Versatile Building Block
This compound, identified by CAS numbers 1256346-12-9 and 875550-89-3, is a substituted arylboronic acid that presents a unique combination of steric and electronic properties. The presence of a chlorine atom at the ortho position and an isopropyl group at the meta position to the boronic acid moiety introduces significant steric hindrance around the reactive center. This, coupled with the electronic effects of the substituents, modulates its reactivity in pivotal reactions such as the Suzuki-Miyaura cross-coupling, making it a valuable tool for the synthesis of complex biaryl structures. Biaryl scaffolds are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials, underscoring the importance of versatile building blocks like this boronic acid in modern organic synthesis.[1][2]
Synthesis of this compound
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis. For this compound, a common synthetic route would involve the formation of a Grignard reagent from 1-bromo-2-chloro-5-isopropylbenzene.
A general procedure for the synthesis of a related chlorophenylboronic acid involves the Grignard reaction of magnesium chips with a chlorinated aromatic hydrocarbon in the presence of an initiator.[3] The resulting Grignard reagent is then reacted with a trialkyl borate at low temperatures, followed by acidolysis to yield the desired boronic acid.[3] Patents describing the synthesis of similar hydroxyphenylboronic acids also highlight the use of protecting groups for hydroxyl functionalities, followed by Grignard formation and reaction with a boric acid ester.[4]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5][6] The performance of this compound in this reaction is influenced by its distinct structural features.
Steric and Electronic Effects
The ortho-chloro substituent introduces significant steric bulk, which can impede the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] Such sterically hindered boronic acids often require carefully optimized reaction conditions, including the use of bulky, electron-rich phosphine ligands and robust palladium precatalysts to achieve high yields.[7] The isopropyl group, being an electron-donating group, can influence the electronic nature of the phenyl ring, which in turn affects the rate of transmetalation.
Comparative Performance and Catalyst Selection
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | Effective for many hindered couplings. |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | >90 | A modern, highly active precatalyst.[6] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | >95 | N-Heterocyclic carbene ligands can be very effective.[6] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-75 | A traditional catalyst, may be less effective for hindered substrates.[6] |
| This table provides a general guide for catalyst selection based on literature for similar sterically hindered boronic acids. |
The choice of palladium catalyst and ligand is critical for overcoming the steric hindrance and achieving efficient coupling. For challenging substrates like this compound, modern catalyst systems featuring bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior to traditional catalysts like Pd(PPh₃)₄.[6]
Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling
The following is a generalized protocol that can be adapted for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.
-
Add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry and Drug Discovery
Boronic acids and their derivatives have emerged as crucial pharmacophores and synthetic intermediates in medicinal chemistry. The approval of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma, has spurred significant interest in this class of compounds.[8][9][10] Boronic acids can act as bioisosteres of carboxylic acids and can form reversible covalent bonds with serine proteases, making them attractive for enzyme inhibition.[8]
The unique substitution pattern of this compound makes it a valuable precursor for synthesizing novel, sterically demanding biaryl structures that can be explored as potential drug candidates. The chloro and isopropyl groups can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule, influencing factors like metabolic stability and target binding affinity. While specific applications of this particular boronic acid in drug discovery are not extensively documented in publicly available peer-reviewed literature, its structural motifs are relevant to the synthesis of biologically active compounds.
Conclusion
This compound is a specialized reagent that offers synthetic chemists access to sterically encumbered and electronically tuned biaryl structures. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Successful application of this reagent requires careful consideration of reaction conditions, especially the choice of a highly active catalyst system to overcome the inherent steric hindrance. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the importance of such tailored building blocks is set to increase, making this compound a valuable addition to the synthetic chemist's toolbox.
References
- Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Synthesis of biaryls using aryne intermedi
- The synthesis and applications of a biaryl-based asymmetric phosphine ligand. Massachusetts Institute of Technology.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley.
- Application in medicinal chemistry and comparison studies.
- Synthesis of boronic ester and acid compounds.
- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applic
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Benchchem.
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Preparation method of hydroxyphenylboronic acid.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society.
- Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole.
- Palladium-catalyzed ortho-selective C-H borylation of 2-phenylpyridine and its derivatives at room temper
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- 3. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
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- 7. researchgate.net [researchgate.net]
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- 9. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-Chloro-5-isopropylphenyl)boronic Acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (2-Chloro-5-isopropylphenyl)boronic acid, moving beyond simplistic directives to explain the scientific reasoning behind each procedural choice. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No. 875550-89-3) is an organoboron compound widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Before any disposal procedure, a thorough understanding of its potential hazards is paramount.
While specific toxicity data for this compound may be limited, boronic acids as a class, and this substituted phenylboronic acid in particular, warrant careful handling. The Safety Data Sheet (SDS) is the primary source of information and indicates that this compound requires disposal as hazardous waste.[1]
Key Hazards to Consider:
-
Skin and Eye Irritation: Like many boronic acids, this compound can cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2][3]
-
Oral Toxicity: The compound may be harmful if swallowed.[4][5][6]
A risk assessment should be conducted before handling the material for disposal, considering the quantity of waste and the potential for exposure. All handling and disposal operations should be performed within a certified chemical fume hood.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related tasks, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[3] | To prevent contact with airborne particles or splashes, which can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[3] | To prevent skin contact and potential irritation. Gloves should be inspected for integrity before use. |
| Protective Clothing | A laboratory coat or chemical-resistant apron.[3][7] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is recommended when handling the solid form to prevent dust generation.[3] | To minimize the risk of inhaling irritating dust particles. |
An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.
Waste Characterization and Segregation: The Core of Compliance
The foundational principle of chemical waste management is accurate characterization and segregation. Under regulations set forth by agencies like the Environmental Protection Agency (EPA) in the United States, it is the generator's responsibility to determine if a waste is hazardous.[8][9][10]
For this compound, the SDS clearly directs disposal as hazardous waste.[1] Therefore, it must not be disposed of in standard laboratory trash or down the drain.
Waste Streams for this compound:
-
Solid Waste: This includes:
-
Expired or unused this compound.
-
Contaminated items such as weighing paper, spatulas, and disposable labware.
-
Residue from cleaning spills.
-
Contaminated personal protective equipment (e.g., gloves).
-
-
Liquid Waste: This includes:
-
Solutions containing this compound.
-
Solvent rinses of containers that held the compound.
-
Crucially, do not mix boronic acid waste with incompatible chemicals. Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[4][6] Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound.
Step 1: Container Selection and Labeling
-
For Solid Waste:
-
Select a designated, sealable, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
Clearly write the full chemical name, "this compound," and the CAS number, "875550-89-3," on the label. Do not use abbreviations.
-
Add the date when the first piece of waste is placed in the container.
-
-
For Liquid Waste:
-
Select a designated, sealable, and chemically compatible hazardous waste container, typically an HDPE or glass bottle with a screw cap.
-
Attach a hazardous waste label from your EHS department.
-
List all constituents of the liquid waste, including solvents and an estimated concentration of the boronic acid.
-
Add the date of initial waste accumulation.
-
Step 2: Waste Accumulation
-
Solid Waste: Carefully place all solid waste contaminated with this compound into the labeled solid waste container. Minimize the generation of dust.
-
Liquid Waste: Using a funnel, carefully pour liquid waste containing the boronic acid into the labeled liquid waste container.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[11] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Step 3: Decontamination of Empty Containers
The original container of this compound must also be disposed of as hazardous waste unless it is properly decontaminated. A common procedure is a "triple rinse":
-
Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect all rinsate and place it in the designated liquid hazardous waste container.
-
After the triple rinse, deface the original label on the container, mark it as "Empty," and dispose of it according to your institution's guidelines for empty chemical containers.
Step 4: Arranging for Professional Disposal
Once the waste container is full or reaches the accumulation time limit set by your institution (often 90 or 180 days depending on generator status), arrange for its collection by a licensed hazardous waste disposal company.[9] This is typically managed through your EHS department. Complete all required waste manifest forms accurately.
Deactivation and Neutralization: A Word of Caution
While chemical deactivation or neutralization is a possibility for some waste streams, it is not recommended for this compound in a standard laboratory setting without the explicit approval and a validated protocol from your EHS department.
The rationale for this is rooted in safety and compliance. Attempting to neutralize the acidic nature of the boronic acid with a base could lead to an exothermic reaction. Furthermore, such treatment is regulated by the EPA and may require a specific permit.[9][12] The most reliable and safest method remains collection and disposal by a professional hazardous waste management service.[3]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Section 1.
-
Contain and Clean: For a small solid spill, carefully sweep or scoop the material to minimize dust generation and place it in the hazardous waste container. For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This methodical approach ensures that the valuable work of research and development does not come at the cost of personal safety or environmental harm.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet: this compound.
- Fisher Scientific. (2025, December 20). Safety Data Sheet.
- BenchChem. (2025). Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025, May 12). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- University of Cincinnati. (n.d.). Advisory 7.3 - UC EH&S.
- Oakland University. (2025-2026). Hazardous Waste - EHSO Manual.
- Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 4-Formylnaphthalene-1-boronic acid.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: Phenylboronic acid.
- Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
- U.S. Occupational Safety and Health Administration. (n.d.). Boric Acid.
- Greenbook. (2015, October 2). Safety Data Sheet OSHA Hazard Communication Standard 29 CFR 1910.1200.
- Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- U.S. Environmental Protection Agency. (n.d.). Disposal Guidance.
- Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
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- 9. epa.gov [epa.gov]
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- 12. ehs.uc.edu [ehs.uc.edu]
A Researcher's Guide to the Safe Handling of (2-Chloro-5-isopropylphenyl)boronic acid
This document provides essential, immediate safety and logistical information for the handling and disposal of (2-Chloro-5-isopropylphenyl)boronic acid. It is intended for researchers, scientists, and drug development professionals who work with this compound. The following procedural guidance is designed to ensure personal safety and maintain the integrity of your research.
Immediate Safety Overview: Understanding the Risks
This compound is a solid compound that, while essential for many synthetic applications, presents specific hazards that must be managed with appropriate safety protocols. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[1] The fine, dusty nature of many boronic acids necessitates robust containment and personal protective equipment (PPE) to prevent accidental exposure.
GHS Hazard Pictogram and Signal Word:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
This classification underscores the importance of the handling procedures outlined in this guide. Adherence to these protocols is not merely a matter of compliance but a critical component of a safe and effective research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is the foundation of safe chemical handling. The following table outlines the recommended PPE for various tasks involving this compound. The causality behind each recommendation is to create a protective barrier against the specific hazards of the compound.
| PPE Category | Item | Specification and Use |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against airborne particles and accidental splashes.[2][3] |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Nitrile gloves provide adequate protection against incidental contact.[4] Double-gloving is recommended, especially during weighing and transfer operations, to provide an extra layer of protection in case of a tear or contamination of the outer glove. Always inspect gloves for holes before use.[4] |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat should be worn to protect the skin and personal clothing from contamination.[5] |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the solid compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize the inhalation of airborne particles.[1] For situations where engineering controls are insufficient, a respirator (e.g., N95) may be required.[1][2] |
Step-by-Step Handling and Disposal Plan
The following workflow provides a systematic approach to handling this compound from receipt to disposal. This procedural guidance is designed to be a self-validating system, ensuring safety at each step.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. If the container is compromised, handle it within a fume hood and wear appropriate PPE.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7] Boronic acids can be hygroscopic, so storage in a desiccator may be appropriate to maintain the integrity of the compound.[6][8]
Weighing and Solution Preparation
This phase presents the highest risk of inhalation and contamination. Strict adherence to the following steps is crucial.
-
Prepare Workspace: Ensure the chemical fume hood is operational. Cover the work surface with disposable bench paper.
-
Don PPE: Put on all required PPE as detailed in the table above, including double gloves.
-
Weighing: Carefully weigh the desired amount of this compound in a tared container within a fume hood or ventilated balance enclosure to control dust.[1]
-
Solution Preparation: Add the weighed compound to the desired solvent in a suitable flask or beaker. Cap the container and mix by swirling or stirring until dissolved.
Spill and Emergency Procedures
Accidents can happen, and a clear plan is essential for a swift and safe response.
-
Minor Spill: For a small spill of the solid, carefully sweep it up with a dustpan and brush, avoiding the generation of dust, and place it in a sealed container for hazardous waste disposal.[7][8] The area should then be decontaminated with soap and water.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[8][9] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][9] Seek immediate medical attention.[8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personal safety.
-
Waste Segregation: All materials contaminated with this compound, including gloves, bench paper, and pipette tips, must be treated as hazardous waste.[4] Use separate, clearly labeled, and sealed containers for solid and liquid waste.[4]
-
Solid Waste: Place contaminated solids in a designated, sealed container for solid hazardous waste.[4]
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for liquid hazardous waste.[4] Do not pour down the drain.[4]
-
Decontamination of Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as liquid hazardous waste.[4] Then, wash the glassware with soap and water.
-
Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste pickup and disposal.
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 3. pps-essentials.co.uk [pps-essentials.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ribbletechnology.co.uk [ribbletechnology.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
